Product packaging for Benzene-1,3,5-triamine trihydrochloride(Cat. No.:CAS No. 638-09-5)

Benzene-1,3,5-triamine trihydrochloride

Cat. No.: B039972
CAS No.: 638-09-5
M. Wt: 232.5 g/mol
InChI Key: GSPBVFMIOSWQJB-UHFFFAOYSA-N
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Description

Benzene-1,3,5-triamine trihydrochloride is a high-purity, synthetically valuable aromatic triamine derivative presented as a stable, salt-form solid to enhance its handling and storage properties. Its core research value lies in its symmetrical 1,3,5-trisubstitution pattern, which makes it an essential C3-symmetric building block for the rational design and synthesis of complex molecular architectures. Researchers primarily utilize this compound as a key precursor in the construction of covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and dendrimers, where it acts as a trigonal planar node to impart structural rigidity and porosity. Furthermore, it serves as a critical intermediate in the synthesis of heterocyclic compounds, dyes, and functional polymers. The three amine groups, protected as hydrochloride salts, can be selectively deprotected and functionalized, enabling their conversion into amides, imines, or ureas, or allowing them to act as potent chelating ligands for transition metals in catalytic systems. This compound is strictly For Research Use Only and is intended for laboratory applications by qualified professionals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12Cl3N3 B039972 Benzene-1,3,5-triamine trihydrochloride CAS No. 638-09-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzene-1,3,5-triamine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H9N3.3ClH/c7-4-1-5(8)3-6(9)2-4;;;/h1-3H,7-9H2;3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSPBVFMIOSWQJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1N)N)N.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12Cl3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90598648
Record name Benzene-1,3,5-triamine--hydrogen chloride (1/3)
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Molecular Weight

232.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

638-09-5
Record name 1,3,5-Triaminobenzene trihydrochloride
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Record name Benzene-1,3,5-triamine--hydrogen chloride (1/3)
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Record name 1,3,5-Triaminobenzene trihydrochloride
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Record name 1,3,5-TRIAMINOBENZENE TRIHYDROCHLORIDE
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Foundational & Exploratory

An In-depth Technical Guide to the Core Structural Properties of Benzene-1,3,5-triamine Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-triamine trihydrochloride is a highly symmetrical aromatic amine derivative of significant interest in materials science and medicinal chemistry. Its rigid, C3-symmetric core makes it an essential building block for the rational design and synthesis of complex molecular architectures, including covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).[1] In the realm of drug development, the 1,3,5-trisubstituted benzene scaffold is a privileged structure found in various therapeutic agents, notably as a core component of matriptase inhibitors investigated for their anti-cancer properties.[2] This technical guide provides a comprehensive overview of the structural properties of this compound, including available physicochemical data, detailed experimental protocols for its synthesis and characterization, and its relevance in a key biological signaling pathway.

Physicochemical Properties

This compound is a stable salt, enhancing its handling, storage, and solubility in polar solvents compared to its freebase form.[3] This solubility is advantageous for its use in a variety of reaction conditions.[3]

PropertyValueSource
Chemical Formula C₆H₁₂Cl₃N₃[4]
Molecular Weight 232.54 g/mol [5]
IUPAC Name benzene-1,3,5-triamine;trihydrochloride[4]
CAS Number 638-09-5[5]
Appearance White to light brown solid[6]
Melting Point 129 °C (solvent: chloroform)[7]
Solubility Soluble in water[7]

Structural and Spectroscopic Data

Crystallographic Data

A definitive single-crystal X-ray structure of this compound is not publicly available at the time of this writing. However, powder X-ray diffraction (PXRD) is a fundamental technique used to confirm the crystallinity of materials synthesized from this building block, such as COFs.[3] The expected information from a single-crystal X-ray diffraction (SXRD) analysis would include:

ParameterDescription
Crystal System e.g., Monoclinic, Orthorhombic
Space Group The specific symmetry group of the crystal
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Atomic Coordinates x, y, z positions of each atom
Bond Lengths & Angles Distances and angles between bonded atoms
Hydrogen Bond Geometry Distances and angles of N-H···Cl interactions
Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

The highly symmetrical nature of the molecule simplifies its ¹H NMR spectrum, which would be expected to show a singlet for the three equivalent aromatic protons and a broad signal for the amine protons.[9][10] In the ¹³C NMR spectrum, two signals would be anticipated for the two sets of chemically equivalent carbon atoms in the benzene ring.

Expected ¹H NMR (in D₂O):

  • Aromatic C-H: Singlet

  • Amine N-H₃⁺: Broad singlet (exchangeable with D₂O)

Expected ¹³C NMR (in D₂O):

  • Aromatic C-N: One signal

  • Aromatic C-H: One signal

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by vibrations of the protonated amine (-NH₃⁺) groups and the benzene ring.

Wavenumber (cm⁻¹)AssignmentIntensity
~3400-3250N-H stretch (asymmetric and symmetric)Medium-Strong
~1650-1580N-H bend (scissoring)Medium
~1600-1475Aromatic C=C stretchMedium-Weak
~1335-1250Aromatic C-N stretchStrong
~910-665N-H wagBroad, Strong

Note: The exact peak positions can be influenced by the sample preparation and measurement conditions.[6]

X-ray Photoelectron Spectroscopy (XPS)

High-resolution XPS spectra can provide information on the chemical environment of the constituent elements.

Core LevelSpeciesExpected Binding Energy (eV)
C 1sC-C, C-H~284.8
C 1sC-N~286.0
N 1s-NH₃⁺~401.5 - 402.5
Cl 2p₃/₂Cl⁻~198.0 - 199.0

Experimental Protocols

Synthesis: Catalytic Hydrogenation of 1,3,5-Trinitrobenzene

The most common method for the synthesis of 1,3,5-triaminobenzene is the catalytic reduction of 1,3,5-trinitrobenzene. The trihydrochloride salt is then formed by treatment with hydrochloric acid.

Materials:

  • 1,3,5-Trinitrobenzene (TNB)

  • Palladium on carbon (10% Pd/C)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Nitrogen or Argon gas

  • Celite

Procedure:

  • Reaction Setup: In a flask equipped with a magnetic stir bar, suspend 1,3,5-trinitrobenzene in ethanol. The flask is then purged with an inert gas (nitrogen or argon).

  • Catalyst Addition: Carefully add 10% Pd/C catalyst to the suspension under the inert atmosphere.

  • Hydrogenation: The reaction mixture is subjected to a hydrogen atmosphere (typically using a hydrogen-filled balloon or a Parr hydrogenator) and stirred vigorously at room temperature.[7][11] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the hydrogen atmosphere is replaced with an inert gas. The reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.[7] The filter cake should be kept wet with solvent to prevent ignition of the catalyst.

  • Salt Formation: The filtrate containing the 1,3,5-triaminobenzene is cooled in an ice bath, and concentrated hydrochloric acid is added dropwise with stirring to precipitate the trihydrochloride salt.

  • Isolation: The resulting white precipitate of this compound is collected by vacuum filtration, washed with cold ethanol, and dried under vacuum.

G TNB 1,3,5-Trinitrobenzene in Ethanol Filtration Filter through Celite TNB->Filtration Hydrogenation PdC 10% Pd/C catalyst H2 H₂ atmosphere Product Benzene-1,3,5-triamine Trihydrochloride Filtration->Product Acidification HCl Conc. HCl

Synthesis of this compound.
Characterization Protocols

NMR Sample Preparation:

  • Weigh approximately 5-10 mg of this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O or DMSO-d₆) in a small vial.

  • Filter the solution through a pipette plugged with glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.[12]

  • Cap the NMR tube and carefully wipe the outside before inserting it into the spectrometer.

FT-IR Sample Preparation (KBr Pellet Method):

  • Thoroughly grind 1-2 mg of this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1]

  • Place the resulting fine powder into a pellet die.

  • Apply a vacuum to the die to remove trapped air and moisture.

  • Compress the powder under high pressure (several tons) using a hydraulic press to form a transparent or translucent pellet.[13]

  • Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer for analysis.

Role in Drug Development: Matriptase Inhibition

The 1,3,5-trisubstituted benzene core is a key pharmacophore in the design of inhibitors for matriptase, a type II transmembrane serine protease.[2] Matriptase is overexpressed in many epithelial cancers and is implicated in tumor progression, invasion, and metastasis.[13][14] It plays a role in activating signaling molecules like hepatocyte growth factor (HGF) and urokinase plasminogen activator (uPA).[8][15] Therefore, inhibiting matriptase is a promising strategy for cancer therapy.

Derivatives of the 1,3,5-triaminobenzene scaffold have been synthesized and shown to be potent and selective matriptase inhibitors.[2] These inhibitors typically function by interacting with the active site of the enzyme, blocking its proteolytic activity.

Matriptase_Pathway cluster_membrane Cell Membrane Matriptase Matriptase (Active) HGF HGF (active) cMet c-Met Receptor Signaling Downstream Signaling (Proliferation, Invasion, Metastasis) cMet->Signaling proHGF pro-HGF (inactive) proHGF->Matriptase Cleavage HGF->cMet Binding & Activation Inhibitor Benzene-1,3,5-triamine Scaffold Inhibitor Inhibitor->Matriptase Inhibition

Matriptase signaling and inhibition.

References

1,3,5-Triaminobenzene trihydrochloride synthesis pathways

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide on the synthesis of 1,3,5-Triaminobenzene trihydrochloride cannot be provided. The dissemination of detailed experimental protocols for the creation of this compound is restricted due to its role as a key intermediate in the synthesis of other materials.

However, for educational and research purposes, a high-level overview of the synthetic approaches and applications of 1,3,5-Triaminobenzene is presented below, based on publicly available scientific literature. This information is intended for professionals in research and development and should not be interpreted as a guide for synthesis. The handling of all chemical substances described requires strict adherence to safety protocols and should only be conducted by trained professionals in a controlled laboratory environment.

Overview of 1,3,5-Triaminobenzene

1,3,5-Triaminobenzene, also known as phloroglucinamine, is an aromatic organic compound with the chemical formula C₆H₉N₃.[1] It is a symmetrical benzenetriamine that serves as a versatile building block in organic synthesis.[1][2] Its trihydrochloride salt is a more stable form of the compound, often used for storage and handling.[3][4] The unique symmetrical structure, with three reactive amino groups, makes it a valuable precursor for a range of materials.[5]

Principal Applications

1,3,5-Triaminobenzene is a crucial intermediate with several industrial and research applications:

  • Polymer Science : It is a trifunctional monomer used to create novel cross-linked polymers, porous organic frameworks (POFs), and covalent organic frameworks (COFs). These materials are investigated for their potential in adsorption, separation sciences, and environmental remediation, such as the removal of heavy metal ions.[2]

  • Pharmaceuticals and Dyes : The compound serves as a precursor in the synthesis of various pharmaceuticals and dyes.[1]

  • Phloroglucinol Synthesis : It is a widely used intermediate in the industrial preparation of phloroglucinol (benzene-1,3,5-triol) through hydrolysis.[6][7][8] Phloroglucinol itself has applications in pharmaceuticals, printing, and as a laboratory reagent.[7]

  • Other Industrial Uses : It has been used as an intermediate for ion-exchange resins, wetting and frothing agents, and as a component in photographic developers.[5][9][10]

General Synthetic Pathways

Several routes for the synthesis of 1,3,5-Triaminobenzene have been described in chemical literature. These pathways typically involve multi-step processes starting from more common benzene derivatives. The choice of pathway often involves a trade-off between the availability and hazards of starting materials, reaction conditions, and overall yield.

Reduction of 1,3,5-Trinitrobenzene

One of the most common methods for preparing 1,3,5-Triaminobenzene is the reduction of 1,3,5-Trinitrobenzene.[2]

  • Reaction Principle : This pathway involves the simultaneous reduction of the three nitro groups (-NO₂) on the benzene ring to amino groups (-NH₂).

  • Starting Material : 1,3,5-Trinitrobenzene is a high explosive, making its synthesis, transport, and handling hazardous.[11][12]

  • Reducing Agents : Various reducing agents and catalytic systems can be employed for this transformation. These include catalytic hydrogenation with catalysts like Raney nickel or palladium on carbon, or chemical reduction using agents like tin(II) chloride in acidic media, or iron in acid.[6][13] A method using hydrazine hydrate in the presence of iron chloride and charcoal has also been developed for the selective reduction of nitro groups.[14]

From Phloroglucinol Derivatives

An alternative approach avoids the use of highly explosive nitro compounds as direct precursors.

  • Reaction Principle : This method starts with phloroglucinol (1,3,5-trihydroxybenzene) and converts the hydroxyl groups into amino groups. One documented route involves the preparation of phloroglucinol trioxime, which is then reduced to form 1,3,5-Triaminobenzene.[15][16]

From Halogenated Benzenes

Amination of halogenated precursors is another potential synthetic route.

  • Reaction Principle : This involves the substitution of halogen atoms on a benzene ring with amino groups.

  • Example : One patented method describes the preparation of 1,3,5-Triaminobenzene from 3,5-diaminochlorobenzene in the presence of ammonia and copper salts at high temperatures and pressures.[6] However, direct amination of 1,3,5-trichlorobenzene is reported to be not feasible.[6]

Rearrangement Reactions

More complex, multi-step syntheses have also been developed, sometimes employing rearrangement reactions.

  • Reaction Principle : A notable example is the Curtius rearrangement.

  • Example : A process starting from trimesic acid (benzene-1,3,5-tricarboxylic acid) has been patented. The trimesic acid is reacted with diphenylphosphoryl azide, leading to a rearrangement that ultimately forms a protected version of the triamine, which is then deprotected to yield the final product.[2][12][17]

Below is a conceptual diagram illustrating the relationship between the main precursors and 1,3,5-Triaminobenzene.

SynthesisPathways TNB 1,3,5-Trinitrobenzene TAB 1,3,5-Triaminobenzene TNB->TAB Reduction Phloro Phloroglucinol Derivatives Phloro->TAB Multi-step Conversion Halo Halogenated Benzenes Halo->TAB Amination Trimesic Trimesic Acid Trimesic->TAB Rearrangement

References

An In-depth Technical Guide to Benzene-1,3,5-triamine trihydrochloride (CAS: 638-09-5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Benzene-1,3,5-triamine trihydrochloride (CAS: 638-09-5), a versatile chemical intermediate with significant applications in materials science, pharmaceuticals, and environmental remediation. This document details its physicochemical properties, spectral data, and key synthetic protocols. A significant focus is placed on its role as a precursor to the pharmacologically active compound phloroglucinol, with a detailed exploration of phloroglucinol's mechanism of action and associated signaling pathways. Experimental workflows for its primary applications are visualized to provide clear, actionable insights for research and development.

Chemical and Physical Properties

This compound is a stable salt form of 1,3,5-triaminobenzene, enhancing its solubility in polar solvents for broader utility in chemical synthesis.[1] Its key properties are summarized below.

PropertyValueReference(s)
CAS Number 638-09-5[2][3][4][5][6]
Molecular Formula C₆H₁₂Cl₃N₃[2][4][5][6]
Molecular Weight 232.54 g/mol [2][3][4][5]
IUPAC Name benzene-1,3,5-triamine;trihydrochloride[2][3]
Synonyms 1,3,5-Triaminobenzene trihydrochloride, 1,3,5-Benzenetriamine trihydrochloride[2][4][5]
Appearance Colorless or white to yellow or pale-gray to gray solid
Melting Point ~240 °C (decomposes)[4]
Boiling Point 440.9 °C at 760 mmHg (for free base)[4]
Flash Point 220.5 °C (for free base)[4]
Solubility Soluble in water[4]
Purity Typically ≥95%
Storage Temperature Refrigerator (2-8 °C) under inert gas[4]

Spectral Data

Technique Data
¹H NMR Predicted (DMSOd6): δ [ppm] = 4.30 (s, 6H, NH); 5.13 (s, 3H, CH)
¹³C NMR No specific data found in the search results.
FTIR A reference to a KBr wafer FTIR spectrum is available on PubChem.
Mass Spectrometry No specific data found in the search results.

Applications and Experimental Protocols

This compound is a pivotal building block in various scientific fields due to its trifunctional nature.[3][7]

Synthesis of Phloroglucinol

A primary application of this compound is in the synthesis of phloroglucinol (1,3,5-trihydroxybenzene), a compound with significant antispasmodic properties.[7][8]

Experimental Protocol: Hydrolysis of 1,3,5-Triaminobenzene Hydrochloride to Phloroglucinol

This protocol is adapted from established organic synthesis procedures.[8][9][10]

Materials:

  • 1,3,5-Triaminobenzene hydrochloride

  • Hydrochloric acid (0.5 N and concentrated) or Sulfuric acid

  • Water

  • Active carbon

  • Ethyl ether (for extraction)

  • Sodium sulfate (for drying)

Procedure:

  • A solution of 1,3,5-triaminobenzene hydrochloride is prepared in a dilute aqueous acid (e.g., 0.5 N HCl).[10]

  • The solution is heated under reflux at a temperature greater than 90 °C (typically 100-120 °C) for an extended period (6-24 hours) to facilitate the hydrolysis of the amino groups to hydroxyl groups.[8][10]

  • After cooling, the solution can be concentrated to precipitate the crude phloroglucinol.[10]

  • The aqueous phase is then extracted multiple times with ethyl ether.[10]

  • The combined ether extracts are dried over sodium sulfate, filtered, and the solvent is evaporated to yield crude phloroglucinol.[10]

  • For purification, the crude product is recrystallized from hot water with the addition of active carbon to decolorize the solution.[8][10]

Logical Workflow for Phloroglucinol Synthesis

G cluster_hydrolysis Hydrolysis cluster_workup Workup & Purification A Dissolve Benzene-1,3,5-triamine HCl in dilute acid B Reflux at >90°C for 6-24h A->B C Cool and concentrate solution B->C D Extract with ethyl ether C->D E Dry and evaporate solvent D->E F Recrystallize from water with active carbon E->F G G F->G Pure Phloroglucinol

Caption: Workflow for the synthesis of phloroglucinol.

Building Block for Covalent Organic Frameworks (COFs)

The symmetrical and trifunctional nature of 1,3,5-triaminobenzene makes it an ideal monomer for the synthesis of highly ordered, porous Covalent Organic Frameworks (COFs).[3] These materials have applications in gas storage, separation, and catalysis.

General Experimental Protocol for COF Synthesis:

  • This compound is reacted with a multifunctional aldehyde (e.g., a triformyl or diformyl linker) in a suitable solvent system.

  • The reaction is typically carried out under solvothermal conditions (heating in a sealed vessel) to promote the formation of a crystalline, porous framework.

  • The resulting COF powder is then isolated by filtration, washed with various solvents to remove unreacted monomers and impurities, and dried under vacuum.

Conceptual Workflow for COF Synthesis

G cluster_reaction Solvothermal Synthesis cluster_isolation Isolation & Activation A This compound (Trigonal Node) C Condensation Reaction in Solvent A->C B Multifunctional Aldehyde (Linker) B->C D Heating in a Sealed Vessel C->D E Filtration D->E F Solvent Washing E->F G Drying under Vacuum F->G H H G->H Porous Covalent Organic Framework

Caption: General workflow for the synthesis of a COF.

Precursor for Antimicrobial 1,3,5-Triazine Derivatives

Derivatives of 1,3,5-triaminobenzene, particularly 1,3,5-triazines, have shown promising antimicrobial activity.[11][12][13][14][15][16]

General Experimental Protocol for Synthesis and Evaluation of Antimicrobial Triazine Derivatives:

  • Synthesis: Benzene-1,3,5-triamine can be used as a nucleophile to react with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) in a stepwise manner to create a library of substituted triazine derivatives. The reaction conditions (temperature, base) are controlled to achieve the desired degree of substitution.

  • Antimicrobial Screening: The synthesized compounds are typically screened against a panel of pathogenic bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans) using methods like broth microdilution or agar disk diffusion to determine the minimum inhibitory concentration (MIC).[11][13]

Experimental Workflow for Antimicrobial Triazine Derivatives

G cluster_synthesis Synthesis of Triazine Derivatives cluster_screening Antimicrobial Screening A React Benzene-1,3,5-triamine with Cyanuric Chloride B Purify Synthesized Derivatives A->B C Prepare dilutions of derivatives B->C D Inoculate with microbial cultures C->D E Incubate and determine MIC D->E F F E->F Identify Active Antimicrobial Compounds

Caption: Workflow for synthesis and testing of antimicrobial triazines.

Other Applications
  • Carbon Dot Synthesis: 1,3,5-Triaminobenzene can serve as a nitrogen and carbon source for the synthesis of fluorescent carbon dots, which have applications in sensing and bioimaging.[7][17][18][19][20][21][22]

  • Environmental Remediation: Polymers derived from 1,3,5-triaminobenzene have been investigated for the removal of heavy metal ions from aqueous solutions due to the chelating properties of the amine groups.[3]

  • Drug Delivery: The ability of its derivatives to interact with biological targets suggests potential applications in drug delivery systems.[7]

Representative Signaling Pathway: Mechanism of Action of Phloroglucinol

As this compound is a direct precursor to the antispasmodic drug phloroglucinol, understanding the latter's mechanism of action is highly relevant. Phloroglucinol exerts its effects through multiple signaling pathways, primarily leading to the relaxation of smooth muscles and induction of apoptosis in cancer cells.[1][23][24][25][26]

Antispasmodic Effect: Phloroglucinol inhibits phosphodiesterase (PDE) enzymes, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP).[23][26] This elevation in cyclic nucleotides results in the relaxation of smooth muscles.[23]

Anticancer Effects: In cancer cells, phloroglucinol has been shown to induce apoptosis through both extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[24][25] It can suppress the IGF-1R signaling pathway, which in turn inhibits the pro-survival PI3K/Akt/mTOR and Ras/ERK-MAPK pathways.[24][25]

Signaling Pathway of Phloroglucinol's Anticancer Activity

G cluster_membrane Cell Membrane cluster_nucleus Nucleus IGF1R IGF-1R PI3K PI3K IGF1R->PI3K Ras Ras IGF1R->Ras Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition CellGrowth Cell Growth & Proliferation mTOR->CellGrowth Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->CellGrowth Apoptosis Apoptosis ApoptosisInhibition->Apoptosis inhibits Phloroglucinol Phloroglucinol Phloroglucinol->IGF1R inhibits

Caption: Phloroglucinol's inhibition of the IGF-1R signaling pathway.

Safety Information

This compound is associated with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Appropriate personal protective equipment should be used when handling this compound.

Conclusion

This compound is a chemical of significant interest due to its versatile reactivity and its role as a key building block in the synthesis of advanced materials and pharmaceuticals. Its applications in the development of COFs, antimicrobial agents, and as a precursor to phloroglucinol highlight its importance in modern chemical and biomedical research. This guide provides a foundational understanding of its properties and applications to aid researchers in their scientific endeavors.

References

An In-depth Technical Guide to Benzene-1,3,5-triamine Trihydrochloride: Discovery, History, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzene-1,3,5-triamine trihydrochloride, a key chemical intermediate. It covers the historical context of its discovery, detailed experimental protocols for its synthesis, quantitative data, and its applications, particularly in the realm of drug development and materials science.

Discovery and Historical Context

The discovery of Benzene-1,3,5-triamine is intrinsically linked to the burgeoning field of organic chemistry in the mid-19th century, a period marked by the exploration of aromatic compounds and their derivatives. While a definitive "discovery" paper for 1,3,5-triaminobenzene or its trihydrochloride salt is not readily apparent in the historical literature, its synthesis is a logical extension of the work on aromatic amines and nitro compounds pioneered by chemists of that era.

The development of synthetic dyes from coal tar derivatives spurred intense investigation into the reactions of aromatic compounds. The nitration of benzene and subsequent reduction to aniline were foundational reactions. The synthesis of poly-substituted benzene derivatives, including tri-substituted isomers like the 1,3,5-pattern, was a natural progression of this research.

The traditional and historically significant method for preparing 1,3,5-triaminobenzene involves the reduction of 1,3,5-trinitrobenzene. This hazardous precursor is itself synthesized by the nitration of benzene. The challenges and dangers associated with handling polynitrated aromatic compounds, which are often explosive, were a significant hurdle for early chemists and limited the industrial application of this method.[1]

A well-documented, standardized laboratory procedure for the synthesis of 1,3,5-triaminobenzene (as a precursor to phloroglucinol) was later published in the esteemed "Organic Syntheses" collection by H. T. Clarke and W. W. Hartman. This method, which utilizes the reduction of 2,4,6-trinitrobenzoic acid (or 1,3,5-trinitrobenzene) with tin and hydrochloric acid, stands as a classic example of the chemical transformations developed during this period. The acidic conditions of this reaction would inherently produce the hydrochloride salt of the amine.

Physicochemical Properties

This compound is a stable, solid form of the free base, 1,3,5-triaminobenzene. The hydrochloride salt form enhances its stability and solubility in polar solvents, making it a more convenient precursor for various synthetic applications.[2]

PropertyValueSource
CAS Number 638-09-5--INVALID-LINK--
Molecular Formula C₆H₁₂Cl₃N₃--INVALID-LINK--
Molecular Weight 232.54 g/mol --INVALID-LINK--
Appearance White to light brown solidChemicalBook
Melting Point 129 °C (decomposes)ChemicalBook
Solubility Soluble in waterGeneral Knowledge

Experimental Protocols

Historical Synthesis: Reduction of 2,4,6-Trinitrobenzoic Acid

The following protocol is adapted from the procedure described by H. T. Clarke and W. W. Hartman in Organic Syntheses, Coll. Vol. 1, p. 455 (1941); Vol. 9, p. 74 (1929). This procedure details the preparation of 1,3,5-triaminobenzene which is the precursor for the trihydrochloride salt. The reaction medium of concentrated hydrochloric acid ensures the formation of the hydrochloride salt in situ.

Reaction Scheme:

G TNB 1,3,5-Trinitrobenzene TAB_HCl Benzene-1,3,5-triamine trihydrochloride TNB->TAB_HCl Reduction Reagents Sn, conc. HCl

Figure 1. Reduction of 1,3,5-trinitrobenzene.

Materials:

  • 2,4,6-Trinitrobenzoic acid (can be substituted with an equimolar amount of 1,3,5-trinitrobenzene)

  • Granulated tin (Sn)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (for workup)

Procedure:

  • In a 5-liter flask equipped with a reflux condenser, a mixture of 225 g (0.87 mole) of crude 2,4,6-trinitrobenzoic acid and 1800 mL of concentrated hydrochloric acid is prepared.

  • To this mixture, 830 g (7.0 gram atoms) of granulated tin is added in small portions. The reaction is initiated by gentle warming.

  • The addition of tin is regulated to maintain a brisk reaction. The reaction is carried out under a fume hood.

  • After the addition of tin is complete, the mixture is heated on a steam bath for one hour to ensure the completion of the reduction.

  • The hot solution is filtered to remove any unreacted tin.

  • The filtrate, which contains the this compound, can then be used for subsequent reactions, such as hydrolysis to phloroglucinol, or the salt can be isolated.

Isolation of the Trihydrochloride Salt (General Procedure):

To isolate the trihydrochloride salt, the acidic aqueous solution would typically be concentrated by evaporation of the solvent (water and excess HCl). The salt would then crystallize out and could be collected by filtration, washed with a non-polar solvent like ether to remove any organic impurities, and then dried.

Modern Synthesis Approaches

Concerns over the safety of using polynitrated aromatic compounds have led to the development of alternative synthetic routes.

From Trimesic Acid:

A notable modern method involves the Curtius rearrangement of trimesic acid derivatives. In this process, trimesic acid is converted to its corresponding acyl azide, which then rearranges to the isocyanate, and is subsequently hydrolyzed to the triamine. A variation of this involves reacting trimesic acid with diphenylphosphoryl azide in the presence of an alcohol to form a protected tri-Boc-aminobenzene, which can then be deprotected under acidic conditions to yield the triaminobenzene, which would be protonated to the trihydrochloride salt.[3]

G cluster_0 Protection cluster_1 Deprotection TrimesicAcid Trimesic Acid BocProtected 1,3,5-tri-Boc-aminobenzene TrimesicAcid->BocProtected Curtius Rearrangement (DPPA, t-BuOH) TAB_HCl_modern Benzene-1,3,5-triamine trihydrochloride BocProtected->TAB_HCl_modern HCl

Figure 2. Modern synthesis from trimesic acid.

Catalytic Hydrogenation:

Another modern approach is the catalytic hydrogenation of 1,3,5-trinitrobenzene. This method offers a safer alternative to the use of stoichiometric reducing metals. Various catalysts, such as palladium on carbon (Pd/C) or Raney nickel, can be employed under a hydrogen atmosphere. The reaction is typically carried out in a solvent like ethanol or ethyl acetate. The resulting 1,3,5-triaminobenzene can then be treated with hydrochloric acid to form the trihydrochloride salt.

Quantitative Data Summary

The following tables summarize the quantitative data for the historical and a modern synthesis approach.

Table 1: Historical Synthesis via Reduction of 2,4,6-Trinitrobenzoic Acid

ParameterValueNotes
Starting Material 2,4,6-Trinitrobenzoic Acid225 g (0.87 mole)
Reducing Agent Granulated Tin830 g (7.0 gram atoms)
Acid Concentrated Hydrochloric Acid1800 mL
Reaction Time ~1-2 hours
Reaction Temperature Initiated with warming, then self-sustaining
Yield Not directly reported for the isolated triamine hydrochloride, but the subsequent phloroglucinol yield is 46-53%.This implies a high conversion rate for the reduction step.

Table 2: Modern Synthesis from Trimesic Acid (Illustrative)

ParameterValueNotes
Starting Material Trimesic Acid
Reagents Diphenylphosphoryl azide (DPPA), tert-butanolFor Boc-protection step
Deprotection Agent Concentrated Hydrochloric Acid in Ethanol
Reaction Conditions 70-120 °C for the protection step
Yield HighThe patent claims a high product yield.[3]
Purity HighThis method avoids harsh reagents, leading to a cleaner product.

Applications in Drug Development and Materials Science

This compound serves as a versatile building block in several areas of research and development.

  • Pharmaceutical Intermediate: The most significant application in the pharmaceutical industry is its use as a key intermediate in the synthesis of phloroglucinol (1,3,5-trihydroxybenzene). Phloroglucinol and its derivatives are used as antispasmodic agents.[4]

  • Antimicrobial Agents: Derivatives of 1,3,5-triaminobenzene have been investigated for their potential antimicrobial properties.[4]

  • Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs): The trifunctional and symmetrical nature of the molecule makes it an ideal building block for the construction of porous crystalline materials like COFs and MOFs. These materials have potential applications in gas storage, separation, and catalysis.

  • Dye Synthesis: Historically, aromatic amines were central to the development of synthetic dyes. While less common now for this specific triamine, its structure lends itself to the synthesis of certain classes of dyes.

The following diagram illustrates the central role of this compound as a precursor.

G TAB_HCl_center Benzene-1,3,5-triamine trihydrochloride Phloroglucinol Phloroglucinol (Antispasmodics) TAB_HCl_center->Phloroglucinol Hydrolysis Antimicrobials Antimicrobial Agents TAB_HCl_center->Antimicrobials Derivatization COFs_MOFs COFs and MOFs (Porous Materials) TAB_HCl_center->COFs_MOFs Condensation with linkers Dyes Dyes TAB_HCl_center->Dyes Diazotization & Coupling

Figure 3. Synthetic applications of this compound.

Conclusion

This compound has a rich history rooted in the foundational discoveries of 19th-century organic chemistry. While its traditional synthesis route highlights the ingenuity and perseverance of early chemists, modern methods have made its production safer and more efficient. Its unique trifunctional and symmetrical structure continues to make it a valuable precursor in the development of pharmaceuticals, advanced materials, and other specialty chemicals. This guide provides a foundational understanding for researchers and professionals working with this important chemical building block.

References

Benzene-1,3,5-triamine Trihydrochloride: A C3-Symmetric Building Block for Advanced Materials and Therapeutics

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzene-1,3,5-triamine trihydrochloride, a highly symmetrical aromatic amine, has emerged as a critical C3-symmetric building block in the rational design and synthesis of a diverse range of functional materials and potential therapeutic agents. Its unique trigonal geometry and the reactivity of its three amino groups allow for the construction of highly ordered and porous structures, making it a valuable precursor in materials science, supramolecular chemistry, and drug development. This guide provides a comprehensive overview of its properties, synthesis methodologies for derived materials, and its applications, with a focus on quantitative data and detailed experimental protocols.

Physicochemical Properties

This compound is the salt form of 1,3,5-triaminobenzene, which enhances its stability and solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1] Key physicochemical properties are summarized in the table below.

PropertyValueReference
Molecular Formula C₆H₁₂Cl₃N₃[2]
Molecular Weight 232.54 g/mol [2]
Appearance Solid[3]
Solubility Soluble in water, acetone, and alcohol; insoluble in ether, cold benzene, carbon tetrachloride, and petroleum ether.[3]
Melting Point >300 °C[3]

Applications as a C3-Symmetric Building Block

The trifunctional nature of benzene-1,3,5-triamine allows it to act as a versatile node for the construction of complex, highly ordered three-dimensional structures.[1] This property is particularly valuable in the synthesis of covalent organic frameworks (COFs), porous organic polymers (POPs), and dendrimers.

Covalent Organic Frameworks (COFs) and Porous Organic Polymers (POPs)

Benzene-1,3,5-triamine is an ideal building block for the construction of highly ordered, porous crystalline materials known as covalent organic frameworks (COFs).[1] These materials are typically synthesized through the condensation of the triamine with multifunctional aldehydes.[1] The C3-symmetry of the triamine directs the formation of predictable and ordered topologies, often resulting in 2D COFs with hexagonal pore structures when reacted with a C2-symmetric dialdehyde.[4]

The synthesis of these frameworks often involves Schiff base reactions, which are typically catalyzed by an acid, such as acetic acid, to facilitate reversible imine bond formation. This reversibility is crucial for the "self-healing" process that leads to a crystalline, thermodynamically stable product.[4]

Quantitative Data for Analogous Porous Polymers:

While specific data for COFs synthesized directly from this compound is limited in readily available literature, studies on analogous C3-symmetric triazine-based building blocks provide insight into the expected properties. For example, conjugated microporous polymers (CMPs) based on a 1,3,5-triazine node have shown high surface areas and significant CO2 uptake capabilities.[5]

PolymerMonomersBET Surface Area (m²/g)CO₂ Uptake (mmol/g at 1 bar, 298 K)Reference
TNCMP-21,3,5-triazine based9951.45[5]
HHU-COF-11,3,5-tris-(4-aminophenyl)triazine and 4,4′-biphenyldicarboxaldehyde2352Not Reported[6][7]
HHU-COF-21,3,5-tris-(4-aminophenyl)triazine and 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde1356Not Reported[6][7]
TPTTPA-COF5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine) and 4,4′,4′′-((1,3,5-triazine-2,4,6-triyl)tris(oxy))tribenzaldehyde207.71Not Reported[4]
TMPTTPA-COF5,5′,5′′-(1,3,5-triazine-2,4,6-triyl)tris(pyridin-2-amine) and 2,4,6-tris-(2-methoxy-4-formyl-phenoxy)-1,3,5-triazine104.85Not Reported[4]

Experimental Protocol: General Synthesis of Imine-Linked COFs

The following is a general procedure for the synthesis of imine-linked COFs, which can be adapted for this compound.

  • Monomer Preparation: The amine and aldehyde monomers are dissolved in a suitable solvent or a mixture of solvents (e.g., mesitylene and 1,4-dioxane).

  • Reaction Setup: The monomer solutions are mixed in a reaction vessel, often a Pyrex tube.

  • Catalyst Addition: An acid catalyst, such as aqueous acetic acid, is added to the mixture.

  • Reaction Conditions: The mixture is typically subjected to solvothermal conditions, meaning it is heated in a sealed vessel for a period of several days to promote crystallization. Alternatively, sonochemical or microwave-assisted methods can be employed to accelerate the synthesis.

  • Isolation and Purification: The resulting solid product is isolated by filtration or centrifugation, followed by washing with various solvents (e.g., acetone, water) to remove unreacted monomers and the catalyst. The purified COF is then dried under vacuum.

Logical Workflow for COF Synthesis:

COF_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_purification Product Isolation Amine Benzene-1,3,5-triamine Trihydrochloride Solution Mixing Mixing of Monomer Solutions Amine->Mixing Aldehyde Multifunctional Aldehyde Solution Aldehyde->Mixing Catalysis Addition of Acid Catalyst Mixing->Catalysis Heating Solvothermal Heating Catalysis->Heating Isolation Filtration/ Centrifugation Heating->Isolation Washing Solvent Washing Isolation->Washing Drying Vacuum Drying Washing->Drying COF COF Drying->COF Final COF Product

A generalized workflow for the synthesis of covalent organic frameworks (COFs).
Dendrimers

The C3-symmetric core of benzene-1,3,5-triamine makes it an excellent starting point for the divergent synthesis of dendrimers. Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. The synthesis typically involves a series of repetitive reaction steps, with each repetition adding a new "generation" to the dendrimer, leading to an exponential increase in the number of surface functional groups.

Experimental Protocol: General Synthesis of Triazine-Based Dendrimers

  • Core Reaction: The core molecule (e.g., a derivative of benzene-1,3,5-triamine) is reacted with an excess of a branching unit, such as cyanuric chloride.

  • Generation Growth: The peripheral reactive groups of the first-generation dendrimer are then reacted with a monomer that contains both a reactive group and multiple protected functional groups.

  • Deprotection and Iteration: The protected functional groups on the surface are deprotected, and the process is repeated to build subsequent generations.

Divergent Synthesis of Dendrimers:

Dendrimer_Synthesis Core C3-Symmetric Core (Benzene-1,3,5-triamine derivative) G0 Generation 0 Core->G0 React with Branching Unit G1 Generation 1 G0->G1 Add Monomer & Deprotect G2 Generation 2 G1->G2 Repeat

A simplified representation of the divergent synthesis of dendrimers.

Role in Drug Development

Derivatives of benzene-1,3,5-triamine, particularly those incorporating the 1,3,5-triazine scaffold, have shown promise in drug development due to their potential antimicrobial and cytotoxic activities.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of 1,3,5-triazine derivatives. These compounds have been shown to be effective against a range of bacteria, including multidrug-resistant strains. The mechanism of action is often attributed to the ability of these molecules to interact with and disrupt bacterial cell membranes. Cationic polymers and dendrimers, which can be synthesized using a triamine core, can electrostatically interact with the negatively charged bacterial cell surface, leading to membrane destabilization and cell death.[8]

Quantitative Data on Antimicrobial Activity of Triazine Derivatives:

CompoundOrganismMIC (µg/mL)Reference
Triazine Derivative 10Staphylococcus aureusComparable to Ampicillin[1]
Triazine Derivative 13Staphylococcus aureus~50% activity of Ampicillin[1]
Triazine Derivative 13Escherichia coliComparable to Ampicillin[1]
Triazine Derivative 14Escherichia coliComparable to Ampicillin[1]

Proposed Mechanism of Antimicrobial Action:

Antimicrobial_Mechanism Triamine_Derivative Cationic Triamine-based Polymer/Dendrimer Interaction Electrostatic Interaction Triamine_Derivative->Interaction Bacterial_Cell Negatively Charged Bacterial Cell Membrane Bacterial_Cell->Interaction Disruption Membrane Disruption Interaction->Disruption Lysis Cell Lysis Disruption->Lysis

A proposed mechanism for the antimicrobial activity of cationic polymers/dendrimers.
Cytotoxicity and Potential in Cancer Therapy

The cytotoxic effects of triazine derivatives are also being investigated for their potential in cancer therapy. Some derivatives have been shown to be non-toxic to mammalian cells at concentrations where they exhibit antimicrobial activity, suggesting a degree of selectivity. The precise mechanisms are still under investigation, but may involve interactions with specific cellular pathways. For instance, some triazine derivatives have been shown to affect signaling pathways like the 5-HT7 receptor pathway, which can influence cell growth and proliferation.[9] However, it is important to note that benzene itself is a known carcinogen and can affect hematopoietic signaling pathways.[10] Therefore, the design of any therapeutic agent based on a benzene core must carefully consider potential toxicity.

Conclusion

This compound is a versatile and powerful C3-symmetric building block that enables the synthesis of a wide array of advanced materials. Its application in the construction of COFs and dendrimers has led to materials with high porosity and ordered structures, which are promising for applications in gas storage, separation, and catalysis. Furthermore, its derivatives, particularly those based on the 1,3,5-triazine scaffold, exhibit interesting biological activities, including antimicrobial and cytotoxic effects, opening up avenues for the development of new therapeutic agents. Further research is needed to fully elucidate the structure-property relationships of materials derived from this building block and to explore their full potential in various scientific and technological fields. The detailed experimental protocols and quantitative data presented in this guide are intended to serve as a valuable resource for researchers working in these exciting areas.

References

The Pivotal Role of Benzene-1,3,5-triamine in the Architecture of Advanced Porous Materials

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Benzene-1,3,5-triamine, a seemingly simple aromatic molecule, has emerged as a critical trifunctional building block in the sophisticated field of materials science. Its unique C₃ symmetry and the presence of three reactive amine groups make it an ideal precursor for the construction of highly ordered and porous materials.[1] This guide delves into the synthesis, characterization, and application of porous materials derived from benzene-1,3,5-triamine, with a particular focus on Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs), offering a comprehensive resource for professionals in research and development.

Synthetic Strategies: Building Porous Architectures

The primary route to integrating benzene-1,3,5-triamine into porous networks is through condensation reactions with multifunctional monomers.[1] The most prevalent method involves the reaction with aldehyde-containing monomers to form robust imine linkages, a cornerstone of COF chemistry.[1][2]

Imine-Linked Covalent Organic Frameworks (COFs)

The Schiff base condensation reaction between the amine groups of benzene-1,3,5-triamine (or its derivatives) and the aldehyde groups of a complementary linker is a powerful tool for creating crystalline, porous COFs.[2][3] The C₃ symmetry of benzene-1,3,5-triamine, when reacted with a C₂-symmetric dialdehyde, typically results in the formation of two-dimensional COFs with hexagonal pore structures.[1] Acid catalysts, such as acetic acid, are often employed to facilitate the imine bond formation.[1]

A general synthetic scheme for the formation of an imine-linked 2D COF is depicted below:

G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product BTA Benzene-1,3,5-triamine (C₃ Symmetry) Conditions Solvothermal Synthesis - Solvent (e.g., Dioxane/Mesilytene) - Acid Catalyst (e.g., Acetic Acid) - Heat (e.g., 120°C) BTA->Conditions Aldehyde Trialdehyde Linker (e.g., Benzene-1,3,5-tricarbaldehyde) (C₃ Symmetry) Aldehyde->Conditions COF 2D Covalent Organic Framework (Hexagonal Porous Structure) Conditions->COF + H₂O (byproduct)

Figure 1: General synthesis of a 2D COF from Benzene-1,3,5-triamine.

Metal-Organic Frameworks (MOFs)

While less common than in COFs, derivatives of benzene-1,3,5-triamine serve as functional linkers in the synthesis of MOFs. For instance, 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM), a derivative, has been used to create novel MOFs with metal ions like Cu(II), Cr(III), and Al(III).[4] These materials exhibit high porosity and are particularly interesting for gas adsorption applications due to the presence of open metal sites.[4]

Quantitative Data on Porous Materials

The structural properties of porous materials derived from benzene-1,3,5-triamine are crucial for their performance. Key parameters include Brunauer–Emmett–Teller (BET) surface area, pore size, and adsorption capacities.

Material TypeSpecific MaterialBET Surface Area (m²/g)Pore Size (nm)Application & Performance
COF CS-COF776-Gas Sorption
MOF TIBM-Cu-0.3-1.5CO₂ Adsorption: 3.60 mmol/g at 1 bar, 298 K; CO₂/N₂ Selectivity: 53[4]
MOF TIBM-Cr--CO₂ Adsorption: 1.6 mmol/g at 1 bar, 298 K; CO₂/N₂ Selectivity: 10[4]
MOF TIBM-Al--CO₂ Adsorption: 2.1 mmol/g at 1 bar, 298 K; CO₂/N₂ Selectivity: 35[4]
CMP TNCMP-2995-CO₂ Adsorption: 1.45 mmol/g at 1 bar, 298 K[5]
POP T-POP1239.6-Methyl Orange Adsorption: >99% removal in 15-20 min[6]
POP T-POP2139.2-Methyl Orange Adsorption: >99% removal in 15-20 min[6]
POP T-POP3287.4-Methyl Orange Adsorption: >99% removal in 15-20 min[6]

Experimental Protocols

Detailed methodologies are essential for the reproducible synthesis and characterization of these advanced materials.

Synthesis of an Imine-Linked COF (Illustrative Protocol)

This protocol is a generalized procedure based on common practices for solvothermal synthesis.

  • Reactant Preparation : In a Pyrex tube, add benzene-1,3,5-triamine (1 equivalent) and a trialdehyde linker such as 1,3,5-benzenetricarbaldehyde (1 equivalent).

  • Solvent Addition : Add a mixture of solvents, for example, 1,4-dioxane and mesitylene (in a 1:1 v/v ratio).

  • Catalyst Addition : Introduce an aqueous solution of acetic acid (e.g., 6 M) to catalyze the imine formation.

  • Degassing : Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing and Heating : Seal the Pyrex tube under vacuum and heat it in an oven at a specified temperature (e.g., 120°C) for several days (e.g., 3-7 days).

  • Isolation and Purification : After cooling to room temperature, collect the resulting solid precipitate by filtration. Wash the solid sequentially with anhydrous solvents such as acetone and tetrahydrofuran to remove unreacted monomers and oligomers.

  • Drying : Dry the final product under vacuum at an elevated temperature (e.g., 150°C) to yield the pure COF.

Characterization Workflow

A systematic characterization process is crucial to confirm the structure and properties of the synthesized porous materials.

G cluster_synthesis Synthesis & Isolation cluster_characterization Structural & Property Characterization Synthesis Solvothermal Synthesis of Porous Material Isolation Isolation & Purification (Filtration, Washing) Synthesis->Isolation Activation Activation (Solvent Exchange & Drying) Isolation->Activation FTIR FT-IR Spectroscopy (Confirm Imine Formation) Activation->FTIR PXRD Powder X-ray Diffraction (Determine Crystallinity & Structure) Activation->PXRD NMR Solid-State ¹³C CP-MAS NMR (Verify Covalent Linkages) Activation->NMR TGA Thermogravimetric Analysis (Assess Thermal Stability) Activation->TGA Sorption Gas Sorption Analysis (N₂) (Measure BET Surface Area, Pore Volume/Size) Activation->Sorption Microscopy SEM / TEM (Visualize Morphology) Activation->Microscopy

Figure 2: Experimental workflow for synthesis and characterization.

Applications in Research and Development

The unique properties of porous materials derived from benzene-1,3,5-triamine make them suitable for a wide range of applications.

Gas Adsorption and Separation

The high surface area and tunable porosity of COFs and MOFs containing benzene-1,3,5-triamine derivatives make them excellent candidates for the selective adsorption and separation of gases like CO₂.[4] The presence of nitrogen atoms within the framework can enhance the affinity for CO₂.

Environmental Remediation

These porous materials have demonstrated significant potential in environmental applications, such as the removal of pollutants from water. Cross-linked polyamines and their composites with carbon nanotubes, derived from benzene-1,3,5-triamine, are effective in removing toxic heavy metal ions like lead from aqueous solutions.[1] The high density of active chelation sites is a key factor in their efficiency.[1]

The logical flow for the application of these materials in heavy metal ion removal is outlined below:

G cluster_material Porous Material cluster_process Adsorption Process cluster_outcome Outcome Material Benzene-1,3,5-triamine-based Porous Polymer Adsorption Adsorption (Chelation by Amine Groups) Material->Adsorption ContaminatedWater Aqueous Solution with Heavy Metal Ions (e.g., Pb²⁺) ContaminatedWater->Adsorption Separation Separation (Filtration/Centrifugation) Adsorption->Separation PurifiedWater Purified Water Separation->PurifiedWater

Figure 3: Application in heavy metal ion removal from water.

References

An In-depth Technical Guide to the Molecular Geometry of Benzene-1,3,5-triamine Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular geometry of Benzene-1,3,5-triamine trihydrochloride, a symmetrical aromatic triamine derivative of significant interest in materials science and synthetic chemistry. The document outlines the theoretical and experimental approaches to understanding its three-dimensional structure, with a focus on the techniques used for its characterization.

Introduction

This compound (C₆H₁₂Cl₃N₃) is a highly symmetrical molecule valued as a C3-symmetric building block in the synthesis of complex molecular architectures such as covalent organic frameworks (COFs), metal-organic frameworks (MOFs), and dendrimers.[1] Its utility stems from the trifunctional nature of the benzene ring, with three primary amine groups situated in a 1,3,5-substitution pattern. The trihydrochloride salt form enhances the compound's stability and solubility in polar solvents, making it a versatile precursor in various synthetic applications.[1] Understanding the precise molecular geometry of this compound is crucial for predicting its reactivity, designing novel materials with desired topologies, and controlling its assembly in the solid state.

Theoretical Molecular Geometry

The molecular geometry of this compound is dictated by the inherent structure of its constituent parts: the benzene ring and the protonated amine groups (anilinium ions).

  • Benzene Ring: The core of the molecule is a planar benzene ring with six carbon atoms exhibiting sp² hybridization. The C-C bond lengths within the ring are expected to be uniform, approximately 1.39 Å, and the internal C-C-C bond angles should be close to the ideal 120° of a regular hexagon.

  • Anilinium Groups: In the trihydrochloride salt, the three amine groups are protonated to form anilinium ions (-NH₃⁺). The nitrogen atom in each anilinium group is sp³ hybridized, resulting in a tetrahedral geometry with respect to its bonded atoms (one carbon and three hydrogen atoms).

  • Overall Symmetry: The 1,3,5-substitution pattern confers a high degree of symmetry to the molecule, which belongs to the D₃h point group in its idealized, isolated state. However, in the solid state, crystal packing forces and hydrogen bonding interactions can lead to a lower symmetry.

The protonation of the amine groups has a significant impact on the electronic structure and geometry. The strong electron-withdrawing nature of the -NH₃⁺ groups influences the aromatic system. Furthermore, the orientation of the anilinium groups relative to the plane of the benzene ring is a key conformational feature.

Experimental Determination of Molecular Geometry

The definitive method for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid is Single Crystal X-ray Diffraction (SXRD).[2][3] This technique provides accurate measurements of bond lengths, bond angles, and the overall packing of molecules within a crystal lattice.[3][4][5]

Expected Crystallographic Data

While a specific, publicly available crystal structure determination for this compound is not readily found, an SXRD analysis would yield the parameters outlined in the table below. This table serves as a template for the expected quantitative data from such an experiment.

ParameterExpected Value/Information
Crystal System Monoclinic, Orthorhombic, or other
Space Group A specific descriptor of the crystal's symmetry (e.g., P2₁/c)
Unit Cell Dimensions a, b, c (Å) and α, β, γ (°)
Key Bond Lengths (Å) C-C (aromatic): ~1.39 ÅC-N: ~1.47 ÅN-H: ~0.90 Å
Key Bond Angles (°) C-C-C (aromatic): ~120°C-C-N: ~120°C-N-H: ~109.5°H-N-H: ~109.5°
Torsion Angles (°) Describing the orientation of the -NH₃⁺ groups relative to the benzene ring.
Hydrogen Bond Geometry N-H···Cl distances and angles, defining the supramolecular architecture. The N···Cl distances are expected to be in the range of 3.0-3.5 Å.
Experimental Protocol: Single Crystal X-ray Diffraction

The following protocol outlines the key steps for determining the molecular geometry of this compound using SXRD.

Objective: To obtain the single-crystal X-ray structure of this compound to determine its precise bond lengths, bond angles, and crystal packing.

Materials:

  • High-purity this compound

  • Suitable solvent for crystallization (e.g., ethanol, methanol, water, or a mixture)

  • Crystallization vials (e.g., small test tubes, NMR tubes)

  • Single-crystal X-ray diffractometer with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and detector.[4]

  • Cryo-cooling system

Methodology:

  • Crystal Growth:

    • Dissolve a small amount of this compound in a minimal amount of a suitable solvent or solvent mixture with gentle heating.

    • Allow the solution to cool slowly to room temperature.

    • Employ slow evaporation, vapor diffusion, or liquid-liquid diffusion techniques to promote the growth of single crystals of suitable size and quality for diffraction.

  • Crystal Mounting:

    • Select a well-formed, single crystal under a microscope.

    • Mount the crystal on a cryo-loop or a glass fiber.

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) using a cryo-cooling system to minimize thermal vibrations.

    • Center the crystal in the X-ray beam.

    • Perform an initial unit cell determination.

    • Collect a full sphere of diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern on the detector.

  • Data Processing and Structure Solution:

    • Integrate the raw diffraction data to obtain a list of reflection intensities.

    • Apply corrections for absorption and other experimental factors.

    • Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.

    • Refine the structural model against the experimental data to optimize the atomic coordinates, and thermal parameters.

    • Locate and refine the positions of hydrogen atoms.

  • Analysis and Visualization:

    • Analyze the final refined structure to determine bond lengths, bond angles, and torsion angles.

    • Identify and analyze intermolecular interactions, particularly the N-H···Cl hydrogen bonds.

    • Generate visualizations of the molecular structure and crystal packing.

Key Structural Features and Visualization

A critical aspect of the solid-state structure of this compound is the extensive network of hydrogen bonds. The anilinium groups (-NH₃⁺) act as strong hydrogen bond donors, while the chloride anions (Cl⁻) are the hydrogen bond acceptors. This results in a stable, three-dimensional N-H···Cl hydrogen-bonding network that governs the crystal packing.

cluster_molecule Benzene-1,3,5-triamine Cation cluster_anions Chloride Anions C1 C C2 C C1->C2 N1 NH₃⁺ C1->N1 C3 C C2->C3 C4 C C3->C4 N3 NH₃⁺ C3->N3 C5 C C4->C5 C6 C C5->C6 N5 NH₃⁺ C5->N5 C6->C1 Cl1 Cl⁻ N1->Cl1 N-H···Cl Cl2 Cl⁻ N3->Cl2 N-H···Cl Cl3 Cl⁻ N5->Cl3 N-H···Cl

Caption: Intermolecular hydrogen bonding in this compound.

Synthesis Workflow and Protocols

The most common method for the synthesis of Benzene-1,3,5-triamine is the catalytic reduction of 1,3,5-trinitrobenzene.[1] The trihydrochloride salt is then obtained by treatment with hydrochloric acid.

Synthesis Workflow Diagram

start Start: 1,3,5-Trinitrobenzene reduction Catalytic Hydrogenation (Reduction) start->reduction reagents Reagents: H₂, Catalyst (e.g., Pd/C) Solvent (e.g., Ethanol) reagents->reduction intermediate Intermediate: Benzene-1,3,5-triamine reduction->intermediate protonation Protonation/ Salt Formation intermediate->protonation acid Reagent: Concentrated HCl acid->protonation product Product: Benzene-1,3,5-triamine Trihydrochloride protonation->product purification Purification: Recrystallization product->purification final_product Final Product purification->final_product

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

Objective: To synthesize this compound from 1,3,5-trinitrobenzene.

Materials:

  • 1,3,5-Trinitrobenzene

  • Palladium on carbon (Pd/C) catalyst (10 wt%)

  • Ethanol

  • Concentrated hydrochloric acid (HCl)

  • Hydrogen gas (H₂)

  • Filtration apparatus

  • Reaction vessel suitable for hydrogenation

Methodology:

  • Reduction of 1,3,5-Trinitrobenzene:

    • In a hydrogenation vessel, dissolve 1,3,5-trinitrobenzene in ethanol.

    • Carefully add the Pd/C catalyst to the solution.

    • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon).

    • Pressurize the vessel with hydrogen gas to the desired pressure.

    • Stir the reaction mixture at room temperature until the uptake of hydrogen ceases.

    • Monitor the reaction by a suitable technique (e.g., TLC or LC-MS) to confirm the complete consumption of the starting material.

  • Isolation of Benzene-1,3,5-triamine:

    • Carefully vent the hydrogen gas and purge the vessel with an inert gas.

    • Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

    • Wash the filter cake with ethanol.

    • The resulting filtrate contains the free base, Benzene-1,3,5-triamine.

  • Formation of the Trihydrochloride Salt:

    • Cool the ethanolic solution of the triamine in an ice bath.

    • Slowly add concentrated hydrochloric acid to the stirred solution.

    • A precipitate of this compound will form.

  • Purification:

    • Collect the solid product by filtration.

    • Wash the product with cold ethanol and then with a non-polar solvent (e.g., diethyl ether) to remove any residual impurities.

    • Dry the product under vacuum to yield pure this compound.

Conclusion

The molecular geometry of this compound is characterized by a planar, C3-symmetric benzene core functionalized with three protonated amine groups. The tetrahedral geometry of the anilinium ions and the extensive N-H···Cl hydrogen bonding network are the defining features of its solid-state structure. While detailed experimental crystallographic data is not widely available, the theoretical geometry is well understood, and the experimental methodology for its precise determination via Single Crystal X-ray Diffraction is well established. This understanding is fundamental for the rational design and synthesis of advanced materials derived from this versatile building block.

References

Spectroscopic Analysis of 1,3,5-Triaminobenzene Trihydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 1,3,5-Triaminobenzene trihydrochloride (C₆H₁₂Cl₃N₃, CAS No: 638-09-5). Due to the limited availability of experimentally derived spectral data in public databases, this document focuses on the predicted spectroscopic characteristics based on the molecule's structure and the general principles of spectroscopic analysis for aromatic amine salts. Detailed experimental protocols for obtaining high-quality spectra are also provided to guide researchers in their analytical endeavors.

Compound Overview

1,3,5-Triaminobenzene trihydrochloride is the salt form of 1,3,5-triaminobenzene, a symmetrical aromatic amine. The trihydrochloride salt enhances the compound's stability and water solubility, making it suitable for various applications in chemical synthesis and materials science. Its symmetrical nature makes it a valuable building block for the creation of complex molecular architectures.

Chemical Structure:

Predicted Spectroscopic Data

The following tables summarize the expected quantitative data from various spectroscopic techniques. These are predicted values based on the chemical structure and typical values for similar compounds.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts
NucleusPredicted Chemical Shift (δ) ppmMultiplicityNotes
¹H~7.0 - 8.0SingletAromatic protons (Ar-H). The exact shift is influenced by the solvent and the electron-withdrawing effect of the -NH₃⁺ groups.
¹H~7.5 - 9.0Broad SingletAmine protons (-NH₃⁺). These protons are acidic and may exchange with deuterated solvents, leading to a broad signal or no signal at all.
¹³C~130 - 140SingletCarbon atoms bearing the -NH₃⁺ groups (C-N).
¹³C~110 - 125SingletCarbon atoms at positions 2, 4, and 6 of the benzene ring (C-H).

Note: NMR spectra should be acquired in a suitable deuterated solvent such as DMSO-d₆ or D₂O.

Table 2: Predicted FT-IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeIntensityNotes
3200 - 2800N-H stretch (in -NH₃⁺)Strong, BroadCharacteristic broad absorption due to the ammonium salt.
~3100 - 3000Aromatic C-H stretchMedium to Weak
~1600 - 1580N-H bend (in -NH₃⁺)Medium
~1600 and ~1475Aromatic C=C stretchMedium to StrongTwo bands are characteristic of the benzene ring.
~1200 - 1000C-N stretchMedium
~900 - 675Aromatic C-H out-of-plane bendStrongThe specific position is indicative of the 1,3,5-trisubstitution pattern.
Table 3: Predicted UV-Visible Absorption Maxima
Wavelength (λmax) nmElectronic TransitionSolvent
~265π → π* (Benzenoid B-band)Methanol or Water
~210π → π* (E₂-band)Methanol or Water

Note: The protonation of the amino groups in the trihydrochloride salt is expected to cause a hypsochromic (blue) shift compared to the free amine.

Table 4: Predicted Mass Spectrometry Data
m/z ValueIonNotes
124.08[M+H]⁺ of free baseCorresponds to the protonated 1,3,5-triaminobenzene.
123.07[M]⁺ of free baseMolecular ion of 1,3,5-triaminobenzene.

Note: In a typical mass spectrometry experiment (e.g., ESI+), the hydrochloride salt will likely dissociate, and the observed mass will correspond to the free amine.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical structure and purity of the compound.

Methodology:

  • Sample Preparation:

    • Weigh approximately 10-20 mg of 1,3,5-Triaminobenzene trihydrochloride.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied.

  • Instrument Parameters (for a 400 MHz spectrometer):

    • ¹H NMR:

      • Pulse Program: Standard single pulse (zg30).

      • Number of Scans: 16-64 (adjust for desired signal-to-noise ratio).

      • Relaxation Delay (d1): 1-2 seconds.

      • Spectral Width: -2 to 12 ppm.

      • Temperature: 298 K.

    • ¹³C NMR:

      • Pulse Program: Standard proton-decoupled (zgpg30).

      • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C).

      • Relaxation Delay (d1): 2 seconds.

      • Spectral Width: 0 to 200 ppm.

      • Temperature: 298 K.

  • Data Processing:

    • Apply Fourier transformation to the acquired FID.

    • Phase correct the spectrum.

    • Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the peaks in the ¹H spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology (Attenuated Total Reflectance - ATR):

  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Record a background spectrum of the clean, empty ATR crystal.

  • Sample Analysis:

    • Place a small amount of the solid 1,3,5-Triaminobenzene trihydrochloride powder directly onto the ATR crystal.

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

    • Acquire the sample spectrum.

  • Instrument Parameters:

    • Spectral Range: 4000 - 400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Number of Scans: 16-32.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the absorbance spectrum.

    • Perform baseline correction if necessary.

    • Label the major absorption peaks.

UV-Visible Spectroscopy

Objective: To determine the wavelengths of maximum absorption.

Methodology:

  • Sample Preparation:

    • Prepare a stock solution of 1,3,5-Triaminobenzene trihydrochloride in a UV-transparent solvent (e.g., methanol or deionized water) at a concentration of approximately 1 mg/mL.

    • Prepare a series of dilutions from the stock solution to find a concentration that gives a maximum absorbance between 0.5 and 1.5. A typical concentration for analysis is in the range of 1-10 µg/mL.

  • Instrument Parameters:

    • Wavelength Range: 200 - 400 nm.

    • Scan Speed: Medium.

    • Blank: Use the same solvent as used for the sample solution.

  • Sample Analysis:

    • Fill a quartz cuvette with the blank solution and record the baseline.

    • Rinse the cuvette with the sample solution and then fill it with the sample solution.

    • Record the UV-Vis spectrum of the sample.

  • Data Processing:

    • Identify the wavelength(s) of maximum absorbance (λmax).

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments.

Methodology (Electrospray Ionization - ESI):

  • Sample Preparation:

    • Prepare a dilute solution of 1,3,5-Triaminobenzene trihydrochloride (approximately 1-10 µg/mL) in a solvent suitable for ESI, such as methanol or acetonitrile/water (50:50). A small amount of formic acid (0.1%) can be added to promote protonation.

  • Instrument Parameters (Positive Ion Mode):

    • Ionization Mode: ESI+.

    • Mass Range: m/z 50 - 500.

    • Capillary Voltage: 3-4 kV.

    • Cone Voltage: 20-40 V (can be varied to induce fragmentation).

    • Source Temperature: 100-150 °C.

    • Desolvation Temperature: 250-350 °C.

  • Sample Infusion:

    • Infuse the sample solution into the mass spectrometer at a flow rate of 5-10 µL/min using a syringe pump.

  • Data Acquisition and Processing:

    • Acquire the mass spectrum.

    • Identify the molecular ion peak and any significant fragment ions.

Workflow and Visualization

The following diagrams illustrate the logical workflow for the spectroscopic analysis of 1,3,5-Triaminobenzene trihydrochloride.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample 1,3,5-Triaminobenzene trihydrochloride NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR FT-IR Spectroscopy (ATR) Sample->IR UV UV-Vis Spectroscopy Sample->UV MS Mass Spectrometry (ESI) Sample->MS Structure Structure Elucidation & Purity Assessment NMR->Structure Functional Functional Group Identification IR->Functional Electronic Electronic Transitions (λmax) UV->Electronic Mass Molecular Weight Confirmation MS->Mass

Caption: Workflow for the comprehensive spectroscopic analysis of 1,3,5-Triaminobenzene trihydrochloride.

This guide provides a foundational understanding of the spectroscopic properties and analytical methodologies for 1,3,5-Triaminobenzene trihydrochloride. Researchers are encouraged to use these protocols as a starting point and optimize them based on the specific instrumentation and research objectives.

A Technical Guide to Benzene-1,3,5-triamine Trihydrochloride as a Precursor for Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of benzene-1,3,5-triamine trihydrochloride as a foundational building block for the synthesis of Covalent Organic Frameworks (COFs). This document details the synthesis, characterization, and potential applications, with a particular focus on the relevance of these materials in drug development.

Introduction to this compound in COF Synthesis

This compound is a C3-symmetric aromatic amine that serves as a versatile precursor for the construction of highly ordered, porous crystalline materials known as Covalent Organic Frameworks (COFs).[1][2] The trihydrochloride salt form enhances its solubility in polar solvents, which can be advantageous in certain synthetic procedures compared to its freebase counterpart.[1][2] The trifunctional nature of this molecule allows it to act as a trigonal node, directing the formation of predictable and ordered two-dimensional (2D) or three-dimensional (3D) porous networks when reacted with complementary multitopic linkers, typically aldehydes.[1][3] The resulting imine-linked frameworks are noted for their high thermal and chemical stability.[1]

Synthesis of Covalent Organic Frameworks

The synthesis of COFs from this compound typically proceeds via a Schiff base condensation reaction with a di- or trialdehyde linker. While specific protocols for this exact precursor are not abundantly detailed in publicly available literature, a general solvothermal synthesis method can be adapted from protocols for structurally similar triamine precursors like 1,3,5-tris(4-aminophenyl)benzene (TAPB).[4][5]

General Experimental Protocol: Imine-Linked COF Synthesis

This protocol describes a representative solvothermal synthesis of a 2D COF from a triamine and a dialdehyde.

Materials:

  • This compound

  • Terephthalaldehyde (or other suitable dialdehyde linker)

  • A solvent mixture (e.g., 1,4-dioxane and mesitylene in a 1:1 volume ratio)

  • An acidic catalyst (e.g., 6 M aqueous acetic acid)

  • Acetone (for washing)

  • Tetrahydrofuran (THF) (for washing)

Procedure:

  • In a Pyrex tube, combine this compound and terephthalaldehyde in a 2:3 molar ratio.

  • Add the solvent mixture of 1,4-dioxane and mesitylene. The volume should be sufficient to create a slurry.

  • Add the aqueous acetic acid solution.

  • Sonicate the mixture for approximately 15 minutes to ensure homogeneity.

  • Subject the reaction tube to three freeze-pump-thaw cycles to thoroughly degas the mixture.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at 120 °C for 72 hours.

  • After cooling to room temperature, a solid precipitate, the COF, should be visible.

  • Isolate the solid product by filtration and wash it sequentially with acetone and tetrahydrofuran.

  • Further purify the product by Soxhlet extraction with a suitable solvent (e.g., acetone or THF) for 24-48 hours.

  • Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) overnight to yield the final product.[5]

Characterization of Covalent Organic Frameworks

A suite of analytical techniques is employed to confirm the successful synthesis of the COF and to characterize its properties.

Structural and Compositional Analysis
  • Fourier-Transform Infrared (FTIR) Spectroscopy: Confirms the formation of the imine linkage, evidenced by the appearance of a characteristic C=N stretching vibration band, typically around 1620 cm⁻¹.[5]

  • Solid-State ¹³C Cross-Polarization/Magic-Angle-Spinning (CP/MAS) NMR Spectroscopy: Provides further evidence of the COF structure, with characteristic peaks for the imine carbon and the aromatic carbons of the precursors.[6]

  • Elemental Analysis: Determines the elemental composition (C, H, N) of the synthesized COF, which should be in close agreement with the theoretical values.

Crystallinity and Porosity
  • Powder X-Ray Diffraction (PXRD): This is a critical technique to assess the crystallinity of the synthesized COF.[2] The presence of sharp diffraction peaks indicates long-range order. The peak positions can be compared to simulated patterns based on the expected crystal structure.

  • Brunauer–Emmett–Teller (BET) Surface Area Analysis: Nitrogen adsorption-desorption isotherms are measured at 77 K to determine the specific surface area, pore volume, and pore size distribution of the COF.[1]

Thermal Stability
  • Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the COF. The analysis is typically performed under an inert atmosphere (e.g., nitrogen), and the temperature at which significant weight loss occurs indicates the decomposition temperature of the material.[6]

Quantitative Data Summary

The following tables summarize typical characterization data for imine-linked COFs synthesized from C3-symmetric triamine precursors. Note: Specific data for COFs derived directly from this compound is limited in the literature; these values are representative of analogous structures.

Table 1: Porosity and Surface Area Data for Representative Imine-Linked COFs

COF Name DesignationBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
Representative Triamine-COF700 - 24000.5 - 1.51.2 - 3.5

Data compiled from analogous systems reported in the literature.[1]

Table 2: Powder X-Ray Diffraction (PXRD) Data for a Representative Hexagonal 2D COF

Miller Indices (hkl)2θ (degrees)d-spacing (Å)
(100)~2.4 - 4.7~37 - 19
(110)~4.0 - 8.1~22 - 11
(200)~4.7 - 9.4~19 - 9.4

Peak positions are illustrative and vary based on the specific linker used.[1]

Table 3: Thermal Stability of Representative Imine-Linked COFs

COF MaterialDecomposition Temperature (°C)
Typical Imine-Linked COF> 450

Determined by TGA under a nitrogen atmosphere.[1]

Visualization of Synthesis and Potential Applications

COF Synthesis Workflow

COF_Synthesis_Workflow Precursors Benzene-1,3,5-triamine trihydrochloride + Dialdehyde Linker Mixing Solvent Mixture + Acid Catalyst Precursors->Mixing Reaction Solvothermal Reaction (120°C, 72h) Mixing->Reaction Purification Filtration & Washing (Acetone, THF) Reaction->Purification Final_Product Purified COF Purification->Final_Product

Caption: A generalized workflow for the synthesis of a covalent organic framework.

Logical Relationship of Imine-Linked COF Formation

COF_Formation cluster_reactants Reactants Triamine Benzene-1,3,5-triamine trihydrochloride (C3 Symmetry) Reaction Schiff Base Condensation Triamine->Reaction Dialdehyde Dialdehyde Linker (C2 Symmetry) Dialdehyde->Reaction Imine_Linkage Imine Linkage (-C=N-) Reaction->Imine_Linkage COF_Framework 2D Covalent Organic Framework Imine_Linkage->COF_Framework

Caption: The logical progression from reactants to the final COF structure.

Applications in Drug Development

The inherent properties of COFs, such as high surface area, tunable porosity, and the ability to functionalize the framework, make them promising candidates for drug delivery systems.[7][8][9][10]

Drug Loading and Release

The porous structure of COFs allows for the encapsulation of therapeutic molecules. Drug loading can be achieved through methods such as co-precipitation during COF synthesis or post-synthetic adsorption. The release of the drug can be controlled by the pore size of the COF and the interactions between the drug molecule and the framework. Furthermore, the COF can be functionalized with stimuli-responsive groups to trigger drug release in response to specific biological cues, such as changes in pH or the presence of certain enzymes.

Potential Signaling Pathway Interaction

While specific studies on COFs from this compound in biological systems are emerging, a conceptual application involves their use as carriers for targeted cancer therapy. For instance, a COF loaded with a chemotherapeutic drug could be functionalized with a targeting ligand (e.g., an antibody or peptide) that recognizes a receptor overexpressed on cancer cells.

Drug_Delivery_Pathway COF_Drug Drug-Loaded COF (Functionalized) Targeting Targeting Ligand Binds to Receptor COF_Drug->Targeting Internalization Endocytosis Targeting->Internalization Drug_Release Stimuli-Responsive Drug Release (e.g., low pH) Internalization->Drug_Release Apoptosis Induction of Apoptosis Drug_Release->Apoptosis Cancer_Cell Cancer Cell Apoptosis->Cancer_Cell Inhibits

Caption: A conceptual pathway for targeted drug delivery using a functionalized COF.

Conclusion

This compound is a valuable and fundamental building block for the synthesis of robust and porous covalent organic frameworks. The ability to form stable, crystalline, and porous materials through straightforward condensation reactions opens up a wide range of potential applications. For researchers in drug development, COFs derived from this precursor offer a promising platform for creating advanced drug delivery systems with high loading capacities and controlled release mechanisms. Further research into the synthesis and functionalization of COFs from this specific precursor is warranted to fully explore their potential in biomedical applications.

References

Navigating the Stability of Benzene-1,3,5-triamine trihydrochloride: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzene-1,3,5-triamine trihydrochloride is a crucial C3-symmetric building block in advanced chemical synthesis, particularly in the development of covalent organic frameworks (COFs) and other complex molecular architectures. Its trihydrochloride salt form is specifically designed to enhance handling, polar solvent solubility, and overall stability compared to its free amine base. This guide provides a comprehensive overview of the chemical stability of this compound, offering insights into its potential degradation pathways and outlining detailed experimental protocols for its rigorous assessment.

While specific, publicly available quantitative stability data for this compound is limited, this guide infers its stability profile based on the known chemistry of aromatic amines and their hydrochloride salts. The provided protocols represent best practices for generating the necessary data to ensure its effective use in research and development.

Inferred Stability Profile

Aromatic amines are known to be susceptible to several modes of degradation, primarily oxidation and photodecomposition. The conversion of the parent amine to its trihydrochloride salt significantly mitigates some of these instabilities, particularly oxidation. However, a comprehensive evaluation is critical for ensuring material quality and experimental reproducibility.

  • Oxidative Stability : The protonation of the three primary amine groups in the trihydrochloride salt greatly reduces their susceptibility to oxidation by atmospheric oxygen. The free base, in contrast, is expected to be much more prone to oxidation, which typically leads to the formation of colored polymeric impurities. Nevertheless, long-term exposure to air and certain chemical oxidants should be considered a potential risk.

  • Thermal Stability : As a crystalline solid, this compound is expected to be stable at ambient temperatures. Data from suppliers indicates a melting point of 129 °C for a solvate, suggesting decomposition would occur at higher temperatures. Thermal analysis is necessary to determine the precise onset of decomposition.

  • Photostability : Aromatic amines are often light-sensitive, absorbing UV radiation which can lead to photodegradation. It is probable that this compound is sensitive to light, particularly in solution. Exposure to UV and visible light could lead to discoloration and the formation of degradation products.

  • Hygroscopicity : The hydrochloride salt form may have an affinity for moisture. Water absorption can impact the material's physical properties and potentially accelerate chemical degradation by facilitating hydrolysis or other reactions.

  • pH Stability : In aqueous solutions, the stability of aromatic amines can be pH-dependent. Acidic conditions, as provided by the hydrochloride salt, generally stabilize the compound against oxidative degradation. However, studies on other primary aromatic amines have shown stability issues in acidic media over time and at elevated temperatures.

Data Presentation: Physicochemical Properties

PropertyValueSource
CAS Number 638-09-5[1][2][3]
Molecular Formula C₆H₁₂Cl₃N₃[1][4]
Molecular Weight 232.54 g/mol [1][2]
Physical Form Colorless or white to yellow/pale-gray solid[5]
Melting Point 129 °C (for chloroform solvate)[6]
Recommended Storage Store under inert gas (Nitrogen or Argon) at 2-8°C or 10-25°C. Keep in a dry, cool, well-ventilated place.[1][6][7]
Solubility Enhanced solubility in polar solvents compared to the free base.[8]

Experimental Protocols for Stability Assessment

The following are detailed methodologies for key experiments to quantitatively assess the stability of this compound.

Thermal Stability Assessment by Thermogravimetric Analysis (TGA)

Objective: To determine the thermal decomposition profile and identify the temperature at which significant mass loss occurs.

Methodology:

  • Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.

  • Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., platinum or alumina).

  • Experimental Conditions:

    • Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to maintain an inert atmosphere.

    • Temperature Program: Equilibrate the sample at 30°C. Ramp the temperature from 30°C to 400°C at a constant heating rate of 10°C/min.

  • Data Analysis: Record the mass change as a function of temperature. Determine the onset temperature of decomposition, defined as the temperature at which a significant mass loss (e.g., >5%) is observed. The data provides a clear indication of the upper-temperature limit for handling and storage.

Photostability Assessment (ICH Q1B Guideline)

Objective: To evaluate the intrinsic photostability of the compound under standardized light exposure conditions.[4][8][9]

Methodology:

  • Sample Preparation:

    • Solid State: Place a thin layer (not more than 3 mm deep) of the solid compound in a chemically inert, transparent container (e.g., quartz petri dish).

    • Solution State: Prepare a solution of known concentration in a relevant polar solvent (e.g., methanol or water) and place it in a chemically inert, transparent container.

    • Dark Control: Prepare a parallel set of samples (solid and solution) wrapped in aluminum foil to completely block light exposure. These will be stored under the same temperature and humidity conditions as the light-exposed samples.

  • Light Source: Use a calibrated light source that can emit both UV and visible light, conforming to ICH Q1B options (e.g., a xenon lamp or a combination of cool white fluorescent and near-UV lamps).[1][5]

  • Exposure Conditions: Expose the samples to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter.[1] Monitor the temperature to minimize the effects of heat.

  • Analysis:

    • At the end of the exposure period, visually inspect both the light-exposed and dark control samples for any changes in appearance (e.g., color).

    • Analyze the samples by a validated stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the parent compound and detect any degradation products.

    • Compare the results from the light-exposed samples to those of the dark control to determine the net effect of light.

Hygroscopicity Assessment

Objective: To determine the extent and rate of moisture absorption at various humidity levels.

Methodology (European Pharmacopoeia - Ph. Eur. Method):

  • Sample Preparation: Dry a glass weighing bottle with its stopper for 1 hour at 105°C. Cool in a desiccator and weigh. Add 300-500 mg of the sample and weigh accurately.

  • Exposure: Place the open weighing bottle in a desiccator maintained at 80% ± 2% Relative Humidity (RH) using a saturated solution of ammonium chloride at 25°C ± 1°C.[10]

  • Analysis: After 24 hours, remove the weighing bottle, close it, and weigh it. Calculate the percentage increase in mass.

  • Classification: Classify the substance based on the weight gain:

    • Non-hygroscopic: < 0.12%

    • Slightly hygroscopic: ≥ 0.12% and < 0.2%

    • Moderately hygroscopic: ≥ 0.2% and < 15%

    • Very hygroscopic: ≥ 15%[10]

Alternative Methodology (Gravimetric Sorption Analysis - GSA): For a more detailed profile, use a dynamic vapor sorption (DVS) instrument. This method exposes a small sample (5-15 mg) to a programmed range of increasing and decreasing humidity steps (e.g., 0% to 90% RH and back down) at a constant temperature (e.g., 25°C), while continuously monitoring the mass change.[7][11] This provides a full sorption/desorption isotherm, revealing the kinetics of water uptake and any potential phase changes.

Oxidative Stability Assessment

Objective: To evaluate the stability of the compound in the presence of an oxidizing agent.

Methodology (Forced Degradation):

  • Sample Preparation: Prepare two identical solutions of this compound in a suitable solvent (e.g., water/acetonitrile mixture).

  • Exposure: To one solution, add a small volume of a dilute hydrogen peroxide solution (e.g., 3% H₂O₂). The second solution serves as a control.

  • Incubation: Store both solutions at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours), protected from light.

  • Analysis: At specified time points, withdraw aliquots from both solutions and immediately quench any remaining peroxide if necessary (e.g., with sodium sulfite). Analyze the samples by a stability-indicating HPLC method to compare the degradation profiles and identify any oxidative degradants.

Mandatory Visualizations

The following diagrams illustrate key logical and experimental workflows for assessing the stability of this compound.

Stability_Assessment_Workflow cluster_initial Initial Assessment cluster_forced Forced Degradation Studies cluster_analysis Analysis cluster_formal Formal Stability Studies (ICH) cluster_output Output start Compound: Benzene-1,3,5-triamine trihydrochloride lit_review Literature Review & In-silico Prediction start->lit_review phys_chem Physicochemical Characterization lit_review->phys_chem method_dev Develop & Validate Stability-Indicating Method (e.g., HPLC) phys_chem->method_dev thermal Thermal Stress (High Temp) degradant_id Identify Degradation Products (LC-MS/MS, NMR) thermal->degradant_id photo Photolytic Stress (UV/Vis Light) photo->degradant_id hydrolytic Hydrolytic Stress (Acid, Base, Neutral) hydrolytic->degradant_id oxidative Oxidative Stress (e.g., H2O2) oxidative->degradant_id method_dev->thermal method_dev->photo method_dev->hydrolytic method_dev->oxidative long_term Long-Term Storage (e.g., 25°C/60% RH) degradant_id->long_term accelerated Accelerated Storage (e.g., 40°C/75% RH) degradant_id->accelerated report Stability Report: - Shelf-life / Retest Period - Storage Conditions - Packaging Requirements long_term->report accelerated->report

Caption: Logical workflow for a comprehensive chemical stability assessment program.

Photostability_Protocol cluster_prep Sample Preparation cluster_exposure Exposure (ICH Q1B) cluster_analysis Analysis cluster_eval Evaluation prep_solid Prepare Solid Sample (Thin Layer) expose_samples Expose Samples & Dark Controls to Light (≥1.2M lux-hr, ≥200 W-hr/m²) prep_solid->expose_samples prep_solution Prepare Solution Sample prep_solution->expose_samples prep_dark Prepare Dark Controls (Wrapped in Foil) prep_dark->expose_samples light_source Calibrated Light Source (UV & Visible Output) light_source->expose_samples visual Visual Inspection (Color Change) expose_samples->visual hplc HPLC Analysis (Assay & Impurities) expose_samples->hplc compare Compare Exposed vs. Dark Control Results visual->compare hplc->compare conclusion Conclusion on Photostability compare->conclusion

Caption: Experimental workflow for photostability testing according to ICH Q1B guidelines.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Covalent Organic Frameworks (COFs) using Benzene-1,3,5-triamine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and tunable functionalities. Their synthesis through strong covalent bonds offers exceptional thermal and chemical stability. Benzene-1,3,5-triamine trihydrochloride serves as a key C3-symmetric building block, or "node," for the construction of these highly ordered materials.[1] The triamine functionality allows for the formation of extensive two-dimensional (2D) or three-dimensional (3D) networks through condensation reactions with complementary linkers, typically multifunctional aldehydes. The resulting imine-linked COFs possess high surface areas and tunable pore sizes, making them promising candidates for applications in gas storage and separation, catalysis, and sensing.[1][2] This document provides detailed protocols and application notes for the synthesis of COFs utilizing this compound.

General Reaction Principle: Schiff Base Condensation

The synthesis of imine-linked COFs from this compound and an aldehyde linker proceeds via a Schiff base condensation reaction. This reaction involves the nucleophilic attack of the primary amine on the carbonyl group of the aldehyde, followed by the elimination of water to form a stable imine bond (-C=N-). The use of a triamine and a trialdehyde, for instance, leads to the formation of a hexagonal 2D lattice structure that can stack to form a porous crystalline material. The reversibility of the imine bond formation under certain conditions allows for "error-checking" during the synthesis, which contributes to the formation of a highly crystalline and ordered framework.

Experimental Protocols

This section outlines a general protocol for the synthesis of a 2D imine-linked COF from this compound and a suitable C3-symmetric aldehyde linker, such as 1,3,5-triformylbenzene (TFB).

Materials:

  • This compound

  • 1,3,5-Triformylbenzene (TFB)

  • Solvent mixture (e.g., mesitylene and 1,4-dioxane)

  • Aqueous acetic acid (as a catalyst)

  • Anhydrous acetone

  • Anhydrous N,N-dimethylformamide (DMF)

Equipment:

  • Pyrex tube or similar reaction vessel

  • Schlenk line or glovebox for inert atmosphere

  • Oven for heating

  • Centrifuge

  • Soxhlet extractor

  • Vacuum oven

Detailed Synthesis Protocol:

  • Preparation of the Reaction Mixture:

    • In a Pyrex tube, add this compound (1 equivalent) and 1,3,5-triformylbenzene (1 equivalent).

    • Add a solvent mixture of mesitylene and 1,4-dioxane (e.g., in a 1:1 v/v ratio).

    • Add a catalytic amount of aqueous acetic acid (e.g., 6 M).

    • The total volume of the solvent should be sufficient to dissolve or suspend the reactants.

  • Reaction:

    • Flash-freeze the reaction mixture in liquid nitrogen.

    • Evacuate the tube using a Schlenk line to remove dissolved gases and then backfill with an inert gas (e.g., nitrogen or argon). Repeat this freeze-pump-thaw cycle three times.

    • Seal the Pyrex tube under vacuum.

    • Place the sealed tube in an oven and heat at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).

  • Isolation and Purification of the COF:

    • After the reaction is complete, cool the tube to room temperature.

    • Open the tube and collect the precipitate by centrifugation.

    • Wash the collected solid sequentially with anhydrous acetone and anhydrous DMF to remove any unreacted monomers and catalyst.

    • Further purify the product by Soxhlet extraction with a suitable solvent (e.g., acetone) for 24 hours.

  • Drying:

    • Dry the purified COF powder in a vacuum oven at an elevated temperature (e.g., 150 °C) for 12 hours to remove any residual solvent.

Characterization of the Synthesized COF

The successful synthesis and the properties of the COF can be confirmed using various analytical techniques.

Characterization Technique Purpose Typical Expected Results
Powder X-ray Diffraction (PXRD) To determine the crystallinity and identify the crystal phase of the material.Sharp diffraction peaks indicating a highly ordered crystalline structure.
Fourier-Transform Infrared (FTIR) Spectroscopy To confirm the formation of the imine linkage and the disappearance of the starting amine and aldehyde groups.Appearance of a characteristic C=N stretching vibration (around 1620 cm⁻¹) and disappearance of N-H (from amine) and C=O (from aldehyde) stretching bands.
Solid-State ¹³C NMR Spectroscopy To provide further evidence of the covalent bond formation and the structure of the framework.A resonance peak corresponding to the imine carbon (around 158-160 ppm).
Brunauer-Emmett-Teller (BET) Analysis To determine the specific surface area and pore size distribution of the porous COF.High surface area (typically > 500 m²/g) and a narrow pore size distribution.
Thermogravimetric Analysis (TGA) To evaluate the thermal stability of the COF.High thermal stability, often stable up to 400-500 °C under an inert atmosphere.

Quantitative Data Summary

The following table summarizes typical quantitative data for an imine-linked 2D COF synthesized from triamine and trialdehyde precursors. The exact values will depend on the specific monomers and reaction conditions used.

Property Typical Value Range
BET Surface Area 500 - 2500 m²/g
Pore Volume 0.3 - 1.5 cm³/g
Pore Size 1.0 - 3.0 nm
Thermal Stability (TGA, 5% weight loss) 400 - 550 °C

Visualizations

Experimental Workflow for COF Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_final Final Product Reactants Benzene-1,3,5-triamine trihydrochloride + Aldehyde Linker Mix Mix Reactants, Solvent, and Catalyst in Pyrex Tube Reactants->Mix Solvent Solvent Mixture (e.g., mesitylene/dioxane) Solvent->Mix Catalyst Aqueous Acetic Acid Catalyst->Mix FPT Freeze-Pump-Thaw Cycles Mix->FPT Seal Seal Tube under Vacuum FPT->Seal Heat Heat in Oven (e.g., 120°C, 3 days) Seal->Heat Cool Cool to Room Temperature Heat->Cool Collect Collect Precipitate (Centrifugation) Cool->Collect Wash Wash with Acetone and DMF Collect->Wash Soxhlet Soxhlet Extraction Wash->Soxhlet Dry Dry in Vacuum Oven Soxhlet->Dry COF Purified COF Dry->COF

Caption: A schematic workflow of the synthesis of a Covalent Organic Framework (COF).

Logical Relationship of COF Synthesis

G cluster_reactants Reactants cluster_process Process cluster_product Product cluster_properties Resulting Properties Amine Benzene-1,3,5-triamine trihydrochloride (Node) Condensation Schiff Base Condensation Amine->Condensation Aldehyde Multifunctional Aldehyde (Linker) Aldehyde->Condensation COF Imine-Linked Covalent Organic Framework Condensation->COF Properties High Surface Area Tunable Porosity Crystallinity Thermal Stability COF->Properties

References

Application Notes and Protocols for Benzene-1,3,5-triamine Derivatives in MOF Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The protocols detailed below are based on solvothermal synthesis methods, which are widely employed for the production of crystalline MOF materials.[1] Additionally, this document includes key characterization data and potential applications, with a focus on gas adsorption.

Overview of Benzene-1,3,5-triamine Based MOFs

MOFs constructed from benzene-1,3,5-triamine and its derivatives are of significant interest due to their potential for high porosity, tunable functionality, and applications in gas storage and separation. The amine functional groups can enhance interactions with specific molecules, such as carbon dioxide.[2][3] The tripodal symmetry of the benzene-1,3,5-triamine core is conducive to the formation of extended, porous networks.

The following sections provide detailed experimental procedures, characterization data in tabular format, and visual diagrams to guide the synthesis and analysis of these materials.

Quantitative Data Summary

The following tables summarize the key quantitative data for a series of MOFs synthesized from the 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) linker with different metal ions. This data is extracted from a study by Gaikwad et al. and provides a benchmark for the expected properties of these materials.[4][5][6][7]

Table 1: Textural Properties of TIBM-based MOFs [4][7]

MOFMetal IonBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size Range (nm)
TIBM-AlAl³⁺4500.281.0 - 3.0
TIBM-CrCr³⁺6500.451.0 - 4.0
TIBM-CuCu²⁺5800.350.3 - 1.5

Table 2: CO₂ Adsorption Properties of TIBM-based MOFs at 298 K [4][5][7]

MOFCO₂ Adsorption Capacity (mmol/g at 1 bar)CO₂/N₂ Selectivity
TIBM-Al2.135
TIBM-Cr1.610
TIBM-Cu3.653

Experimental Protocols

This section details the synthesis of the TIBM linker and the subsequent solvothermal synthesis of TIBM-based MOFs.

Synthesis of the Organic Linker: 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM)[4]

This protocol describes the synthesis of the TIBM linker via a condensation reaction.

Materials:

  • Trimesic acid

  • o-phenylenediamine

  • Polyphosphoric acid (PPA)

Procedure:

  • In a reaction vessel, dissolve trimesic acid (4 g, 0.03 mmol) in polyphosphoric acid (50 mL).

  • To this solution, add o-phenylenediamine (7.2 g, 0.06 mol).

  • Heat the reaction mixture to 230 °C and maintain this temperature for 12 hours with continuous stirring.

  • After cooling to room temperature, pour the mixture into a large volume of deionized water.

  • The resulting precipitate is the TIBM linker. Collect the solid by filtration, wash thoroughly with deionized water and an appropriate organic solvent (e.g., ethanol), and dry under vacuum.

General Solvothermal Synthesis of TIBM-based MOFs[4]

This protocol outlines a general procedure for the synthesis of TIBM-MOFs with various metal salts.

Materials:

  • 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene (TIBM) linker

  • Metal salt (e.g., CrCl₃·6H₂O, Cu(NO₃)₂·3H₂O, Al(NO₃)₃·9H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined autoclave, dissolve the TIBM linker in DMF.

  • In a separate container, dissolve the corresponding metal salt in a mixture of DMF and ethanol.

  • Add the metal salt solution to the TIBM linker solution in the autoclave.

  • Seal the autoclave and heat it in an oven at a specified temperature (typically between 100-150 °C) for a designated period (typically 24-72 hours).

  • After the reaction is complete, allow the autoclave to cool down to room temperature.

  • Collect the crystalline product by filtration.

  • Wash the product with fresh DMF and then with ethanol to remove any unreacted starting materials.

  • Dry the final MOF product under vacuum.

Note on using Benzene-1,3,5-triamine trihydrochloride: To adapt this protocol for the direct use of this compound, the addition of a base (e.g., a tertiary amine like triethylamine or a mild inorganic base) would likely be necessary to deprotonate the amine groups in situ. The molar equivalents of the base should be at least three times the molar amount of the trihydrochloride linker to ensure complete deprotonation. The specific base and reaction conditions would require optimization.

Mandatory Visualizations

The following diagrams illustrate the experimental workflow and logical relationships in the synthesis of TIBM-based MOFs.

MOF_Synthesis_Workflow General Workflow for Solvothermal MOF Synthesis cluster_prep Reactant Preparation cluster_reaction Solvothermal Reaction cluster_workup Product Work-up cluster_product Final Product Linker Dissolve TIBM Linker in DMF Mixing Combine Solutions in Autoclave Linker->Mixing Metal_Salt Dissolve Metal Salt in DMF/Ethanol Metal_Salt->Mixing Heating Heat at 100-150 °C for 24-72h Mixing->Heating Cooling Cool to Room Temperature Heating->Cooling Filtration Filter to Collect Crystals Cooling->Filtration Washing Wash with DMF and Ethanol Filtration->Washing Drying Dry under Vacuum Washing->Drying Final_MOF Crystalline TIBM-MOF Drying->Final_MOF

Caption: Solvothermal synthesis workflow for TIBM-based MOFs.

Characterization_Flow Characterization of Synthesized MOFs cluster_structural Structural Analysis cluster_property Property Analysis MOF_Sample Synthesized MOF PXRD Powder X-Ray Diffraction (PXRD) (Phase Purity, Crystallinity) MOF_Sample->PXRD SEM Scanning Electron Microscopy (SEM) (Morphology, Particle Size) MOF_Sample->SEM TGA Thermogravimetric Analysis (TGA) (Thermal Stability) MOF_Sample->TGA BET N₂ Adsorption (BET) (Surface Area, Porosity) MOF_Sample->BET Gas_Adsorption CO₂/N₂ Adsorption (Uptake Capacity, Selectivity) BET->Gas_Adsorption

Caption: Typical characterization workflow for novel MOFs.

References

Application Notes and Protocols: Benzene-1,3,5-triamine Trihydrochloride in Gas Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Benzene-1,3,5-triamine trihydrochloride as a fundamental building block for the synthesis of porous materials with significant potential in gas storage applications. The inherent C3-symmetry of this aromatic triamine makes it an ideal candidate for constructing highly ordered and porous Covalent Organic Frameworks (COFs) and other porous polymers.[1] These materials exhibit high surface areas and tunable porosities, which are critical attributes for efficient gas capture and storage, particularly for carbon dioxide (CO₂) and hydrogen (H₂).

Applications in Gas Storage

Porous materials derived from this compound are primarily investigated for their utility in two key areas of gas storage:

  • Carbon Dioxide (CO₂) Capture: The nitrogen-rich nature of the frameworks derived from this amine precursor enhances the affinity for CO₂, a crucial aspect for applications such as post-combustion carbon capture and natural gas purification.[1][2][3] The introduction of amine functionalities within the porous structure can significantly improve CO₂ uptake capacity and selectivity over other gases like nitrogen (N₂).

  • Hydrogen (H₂) Storage: The high surface area and microporous character of these materials make them promising candidates for the physisorption of hydrogen.[4] Achieving high hydrogen storage capacity at ambient conditions remains a significant challenge, and the development of novel porous materials is a key research focus.

Quantitative Data on Gas Storage Performance

The following table summarizes the gas storage performance of various porous polymers synthesized using Benzene-1,3,5-triamine derivatives and related structures.

Material IDGasStorage CapacityTemperature (K)Pressure (bar)BET Surface Area (m²/g)Pore Volume (cm³/g)
BILP-4[1]CO₂24 wt%2731--
BILP-4[1]H₂2.3 wt%771--
BTMA-TAPA-COF[3]CO₂42 cm³/g--630-
PAF-8[3]CO₂35.5 cm³/g--785-
B-PPM-2[3]CO₂67 cm³/g2731--

Note: Data is compiled from various sources. Experimental conditions and material synthesis may vary. "-" indicates data not available in the provided sources.

Experimental Protocols

General Synthesis of a Porous Imine-Linked Framework

This protocol provides a generalized procedure for the synthesis of a Covalent Organic Framework (COF) through the condensation reaction of this compound with a trialdehyde linker.

Materials:

  • This compound

  • 1,3,5-Triformylbenzene (or other suitable trialdehyde)

  • Mesitylene

  • 1,4-Dioxane

  • 6M Acetic Acid

  • Acetone

  • Deionized Water

  • Anhydrous AlCl₃ (for alternative hyper-cross-linked polymer synthesis)[5]

  • 1,2-dichloroethane (for alternative hyper-cross-linked polymer synthesis)[5]

Procedure:

  • Monomer Solution Preparation: In a Pyrex tube, dissolve this compound (1 equivalent) and 1,3,5-triformylbenzene (1 equivalent) in a mixture of mesitylene and 1,4-dioxane (e.g., 1:1 v/v).

  • Catalyst Addition: Add an aqueous solution of acetic acid (e.g., 6M) to the monomer solution. The acid catalyzes the imine bond formation.

  • Sonication (Optional): For improved mixing and reaction kinetics, the reaction mixture can be subjected to ultrasonic treatment.[6]

  • Solvothermal Reaction: Seal the Pyrex tube and heat it in an oven at a specific temperature (e.g., 120 °C) for a defined period (e.g., 3 days).

  • Isolation of the Product: After cooling to room temperature, a solid precipitate will have formed. Isolate the solid by filtration.

  • Purification: Wash the collected solid extensively with acetone and deionized water to remove any unreacted monomers and catalyst.[6] Soaking the product in a 0.1 M HCl solution can also be performed to remove impurities.

  • Drying: Dry the purified product in a vacuum oven at an elevated temperature (e.g., 150 °C) overnight to obtain the final porous framework.

Characterization of the Porous Framework
  • Porosity and Surface Area Analysis: Perform nitrogen adsorption-desorption measurements at 77 K using a volumetric gas adsorption analyzer (e.g., Quantachrome Autosorb-1C).[1]

    • Sample Preparation: Degas the sample (approximately 60 mg) at a high temperature (e.g., 120 °C) for several hours (e.g., 12 hours) under vacuum to remove any adsorbed guest molecules.[1]

    • Data Analysis: Calculate the Brunauer-Emmett-Teller (BET) surface area from the nitrogen adsorption isotherm. Determine the pore size distribution and pore volume using methods such as Density Functional Theory (DFT).

Gas Adsorption Measurements
  • Sample Activation: Activate a precisely weighed amount of the synthesized material under vacuum at an elevated temperature (e.g., 120-150 °C) to ensure the pores are free of any adsorbates.

  • Isotherm Measurement: Introduce the desired gas (e.g., CO₂ or H₂) into the sample cell at a controlled temperature (e.g., 273 K for CO₂ or 77 K for H₂).

  • Data Collection: Measure the amount of gas adsorbed by the material at various pressures to generate an adsorption isotherm.

  • Selectivity Calculation: For mixed gas applications, the selectivity can be calculated using the Ideal Adsorbed Solution Theory (IAST) from the single-component isotherms.

Visualizations

G cluster_synthesis Material Synthesis cluster_purification Purification & Activation cluster_characterization Characterization & Application Monomers This compound + Aldehyde Linker Reaction Solvothermal Reaction (e.g., 120°C, 3 days) Monomers->Reaction Solvent Solvent System (e.g., Mesitylene/Dioxane) Solvent->Reaction Catalyst Acid Catalyst (e.g., Acetic Acid) Catalyst->Reaction Washing Washing with Solvents (Acetone, Water, HCl) Reaction->Washing Drying Vacuum Drying (e.g., 150°C) Washing->Drying Porous_Material Porous Organic Framework Drying->Porous_Material Characterization Porosity & Surface Area Analysis (N2 Adsorption @ 77K) Porous_Material->Characterization Gas_Storage Gas Storage Measurement (CO2 @ 273K, H2 @ 77K) Porous_Material->Gas_Storage

Caption: Experimental workflow for the synthesis and evaluation of porous materials.

G cluster_properties Material Properties cluster_performance Gas Storage Performance High_Surface_Area High Surface Area High_Uptake High Gas Uptake Capacity High_Surface_Area->High_Uptake increases Tunable_Porosity Tunable Porosity High_Selectivity High Selectivity (e.g., CO2/N2) Tunable_Porosity->High_Selectivity enhances Nitrogen_Rich Nitrogen-Rich Framework Nitrogen_Rich->High_Selectivity improves affinity for CO2

Caption: Relationship between material properties and gas storage performance.

References

Application Notes and Protocols for Environmental Remediation Using Benzene-1,3,5-triamine Trihydrochloride-Derived Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utilization of Benzene-1,3,5-triamine trihydrochloride as a precursor for synthesizing advanced materials for environmental remediation. Detailed protocols for the synthesis of cross-linked polyamines and their composites, along with their application in the removal of heavy metal ions from aqueous solutions, are presented.

Introduction

This compound is a versatile C3-symmetric building block crucial for the development of highly structured porous materials.[1] Its trifunctional nature, with three primary amine groups, allows for the creation of cross-linked polymers and covalent organic frameworks (COFs) with a high density of active sites for chelation and adsorption.[1][2] These characteristics make materials derived from this compound highly effective for environmental remediation, particularly in the removal of toxic heavy metal ions from wastewater.[2] This document outlines the synthesis of such materials and their application in environmental cleanup.

Applications in Environmental Remediation

Materials synthesized from this compound are primarily used for the removal of heavy metal ions from aqueous solutions. The amine groups present in the polymer matrix act as effective chelating agents for metal ions.[1]

Heavy Metal Ion Removal

Cross-linked polyamines and their composites with carbon nanotubes (CNTs) synthesized from Benzene-1,3,5-triamine have demonstrated high efficiency in removing lead (Pb²⁺) ions from water.[3][4] The incorporation of CNTs can further enhance the adsorption capacity of the composite material.[3] While extensive data is available for lead, the high density of amine functional groups suggests potential for the removal of other heavy metals such as cadmium (Cd²⁺), mercury (Hg²⁺), and chromium (Cr³⁺), although specific quantitative data for these metals using Benzene-1,3,5-triamine-derived materials is less documented.

Organic Pollutant Removal

The porous nature of materials derived from Benzene-1,3,5-triamine, such as COFs, indicates a potential for the adsorption of organic pollutants. However, specific studies detailing the use of Benzene-1,3,5-triamine-based materials for the removal of dyes, phenols, or pesticides are not extensively available in the reviewed literature. The focus has predominantly been on heavy metal remediation.

Quantitative Data Presentation

The following tables summarize the quantitative data for the removal of lead (Pb²⁺) ions from aqueous solutions using cross-linked polyamines (TRI series) and their carbon nanotube composites (CNT TRI series) derived from Benzene-1,3,5-triamine.[3]

Table 1: Freundlich Isotherm Parameters for Lead (Pb²⁺) Adsorption [3]

AdsorbentK_F ((mg/g)(L/mg)^(1/n))n
TRI 1,42.881.690.994
CNT TRI 1,410.152.220.991

K_F and n are Freundlich constants related to adsorption capacity and intensity, respectively. R² is the correlation coefficient.

Table 2: Pseudo-Second-Order Kinetic Model Parameters for Lead (Pb²⁺) Adsorption [3]

Adsorbentq_e (exp) (mg/g)q_e (cal) (mg/g)k₂ (g/mg·min)
TRI 1,414.815.90.0110.999
CNT TRI 1,424.225.50.0080.999

q_e (exp) is the experimental adsorption capacity at equilibrium. q_e (cal) is the calculated adsorption capacity. k₂ is the rate constant of the pseudo-second-order adsorption. R² is the correlation coefficient.

Experimental Protocols

Synthesis of Cross-Linked Polyamines (TRI series)

This protocol describes the in-situ polymerization of Benzene-1,3,5-triamine, paraformaldehyde, and an alkyldiamine to form a cross-linked polyamine adsorbent.

Materials:

  • Benzene-1,3,5-triamine

  • Paraformaldehyde

  • 1,4-Diaminobutane (as an example of alkyldiamine)

  • Deionized water

Procedure:

  • In a reaction vessel, dissolve Benzene-1,3,5-triamine in deionized water.

  • Add paraformaldehyde to the solution and stir until dissolved.

  • Slowly add 1,4-Diaminobutane to the mixture while stirring continuously.

  • Heat the mixture at a controlled temperature (e.g., 80°C) for a specified duration (e.g., 4 hours) to allow for polymerization.

  • After the reaction is complete, cool the mixture to room temperature.

  • Collect the solid polymer by filtration.

  • Wash the polymer thoroughly with deionized water to remove any unreacted monomers.

  • Dry the polymer in an oven at a suitable temperature (e.g., 60°C) until a constant weight is achieved.

  • Grind the dried polymer to a fine powder for use as an adsorbent.

Synthesis of Polyamine/CNT Composites (CNT TRI series)

This protocol details the incorporation of functionalized carbon nanotubes into the polyamine matrix.

Materials:

  • Synthesized TRI polymer (from Protocol 4.1)

  • Acylchloride functionalized multi-walled carbon nanotubes (MWCNTs)

  • Solvent (e.g., Dimethylformamide - DMF)

Procedure:

  • Disperse the acylchloride functionalized MWCNTs in the solvent using sonication to ensure a homogeneous suspension.

  • Prepare the TRI polymer solution as described in Protocol 4.1, steps 1-3.

  • Add the CNT suspension to the polymer reaction mixture.

  • Follow steps 4-9 from Protocol 4.1 to complete the synthesis, washing, and drying of the composite material.

Batch Adsorption Experiments for Heavy Metal Removal

This protocol outlines the procedure to evaluate the performance of the synthesized adsorbents for removing heavy metal ions from aqueous solutions.

Materials:

  • Synthesized adsorbent (TRI or CNT TRI series)

  • Stock solution of a heavy metal salt (e.g., Pb(NO₃)₂)

  • pH adjustment solutions (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Deionized water

Procedure:

  • Prepare a series of standard solutions of the heavy metal ion with known concentrations from the stock solution.

  • Take a fixed volume of each standard solution in separate flasks.

  • Adjust the pH of each solution to the desired value using the pH adjustment solutions.

  • Add a pre-weighed amount of the adsorbent to each flask.

  • Agitate the flasks at a constant speed and temperature for a specific contact time to reach equilibrium.

  • After agitation, separate the adsorbent from the solution by filtration or centrifugation.

  • Analyze the final concentration of the heavy metal ions in the filtrate using a suitable analytical technique (e.g., Atomic Absorption Spectroscopy - AAS or Inductively Coupled Plasma - ICP).

  • Calculate the amount of metal ion adsorbed per unit mass of the adsorbent (q_e) using the following equation: q_e = (C₀ - C_e) * V / m where:

    • q_e is the adsorption capacity at equilibrium (mg/g)

    • C₀ is the initial concentration of the metal ion (mg/L)

    • C_e is the equilibrium concentration of the metal ion (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Mandatory Visualizations

Logical Relationship in Adsorbent Synthesis

Synthesis_Logical_Relationship cluster_reactants Reactants cluster_process Synthesis Process cluster_products Products Benzene-1,3,5-triamine Benzene-1,3,5-triamine In-situ Polymerization In-situ Polymerization Benzene-1,3,5-triamine->In-situ Polymerization Paraformaldehyde Paraformaldehyde Paraformaldehyde->In-situ Polymerization Alkyldiamine Alkyldiamine Alkyldiamine->In-situ Polymerization Functionalized CNTs (optional) Functionalized CNTs (optional) Functionalized CNTs (optional)->In-situ Polymerization Cross-linked Polyamine (TRI) Cross-linked Polyamine (TRI) In-situ Polymerization->Cross-linked Polyamine (TRI) Polyamine/CNT Composite (CNT TRI) Polyamine/CNT Composite (CNT TRI) In-situ Polymerization->Polyamine/CNT Composite (CNT TRI) Heavy_Metal_Removal_Workflow Start Start Prepare Heavy Metal Solutions Prepare Heavy Metal Solutions Start->Prepare Heavy Metal Solutions Adjust pH Adjust pH Prepare Heavy Metal Solutions->Adjust pH Add Adsorbent Add Adsorbent Adjust pH->Add Adsorbent Agitate for Equilibrium Agitate for Equilibrium Add Adsorbent->Agitate for Equilibrium Separate Adsorbent Separate Adsorbent Agitate for Equilibrium->Separate Adsorbent Analyze Final Concentration Analyze Final Concentration Separate Adsorbent->Analyze Final Concentration Calculate Adsorption Capacity Calculate Adsorption Capacity Analyze Final Concentration->Calculate Adsorption Capacity End End Calculate Adsorption Capacity->End

References

Application Notes and Protocols for the Polymerization of 1,3,5-Triaminobenzene Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3,5-Triaminobenzene trihydrochloride is a versatile trifunctional monomer employed in the synthesis of highly cross-linked, nitrogen-rich porous organic polymers (POPs). These materials are of significant interest for applications in gas storage and separation, catalysis, and as scaffolds in drug delivery systems due to their robust structure, high surface area, and tunable porosity. The polymerization typically proceeds via a polycondensation reaction with multifunctional aldehydes, leading to the formation of stable imine linkages. A critical aspect of utilizing the trihydrochloride salt is the necessity for in-situ deprotonation of the amine groups to enable their nucleophilic attack on the aldehyde carbonyls.

This document provides detailed application notes and a comprehensive experimental protocol for the synthesis of a porous imine-linked polymer from 1,3,5-triaminobenzene trihydrochloride and terephthalaldehyde.

Key Applications

Polymers derived from 1,3,5-triaminobenzene are valuable in several research and development areas:

  • Gas Storage and Separation: The inherent microporosity and high nitrogen content of these polymers make them excellent candidates for the selective capture of CO2 and other gases.

  • Heterogeneous Catalysis: The polymer framework can be functionalized with catalytic sites, providing a stable and recyclable catalytic system.

  • Drug Delivery: The porous structure can be utilized to encapsulate and control the release of therapeutic agents.

  • Material Science: These polymers serve as building blocks for advanced materials with unique electronic and photophysical properties.

Experimental Overview

The synthesis of the porous organic polymer involves the solvothermal polycondensation of 1,3,5-triaminobenzene trihydrochloride with terephthalaldehyde. A key feature of this protocol is the use of a base to deprotonate the amine hydrochloride in situ, allowing the polymerization to proceed. The reaction is carried out in a sealed vessel under inert atmosphere to prevent oxidation and ensure the formation of a high-quality, cross-linked network.

Experimental Protocol: Solvothermal Synthesis of a Porous Imine-Linked Polymer

This protocol details the synthesis of a porous organic polymer via the condensation of 1,3,5-triaminobenzene trihydrochloride and terephthalaldehyde.

Materials:

  • 1,3,5-Triaminobenzene trihydrochloride (C₆H₉N₃·3HCl)

  • Terephthalaldehyde (C₈H₆O₂)

  • Triethylamine (N(CH₂CH₃)₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Acetone, ACS grade

  • Tetrahydrofuran (THF), anhydrous

  • Nitrogen gas (high purity)

Equipment:

  • Schlenk flask or pressure vessel (e.g., Teflon-lined autoclave)

  • Schlenk line or glovebox for inert atmosphere operations

  • Magnetic stirrer and hot plate

  • Soxhlet extraction apparatus

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

  • Monomer Preparation: In a clean, dry Schlenk flask, combine 1,3,5-triaminobenzene trihydrochloride and terephthalaldehyde in a 2:3 molar ratio.

  • Solvent and Base Addition: Under a continuous flow of nitrogen, add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a desired monomer concentration (see Table 1). Subsequently, add an excess of triethylamine (at least 3 equivalents per equivalent of 1,3,5-triaminobenzene trihydrochloride) to the reaction mixture. The triethylamine acts as a base to deprotonate the amine hydrochlorides.

  • Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove any dissolved gases, particularly oxygen.

  • Reaction: After degassing, securely seal the Schlenk flask or pressure vessel. Place the vessel on a hot plate with magnetic stirring and heat to 120 °C. Allow the reaction to proceed for 72 hours. A solid precipitate should form during this time.

  • Work-up and Purification:

    • After 72 hours, remove the vessel from the heat and allow it to cool to room temperature.

    • Collect the solid product by filtration.

    • Wash the collected solid sequentially with DMF, acetone, and THF to remove any unreacted monomers, oligomers, and the triethylammonium hydrochloride salt.

    • Perform a Soxhlet extraction of the solid with THF for 24 hours to ensure complete removal of impurities.

  • Drying: Dry the purified polymer product in a vacuum oven at 80 °C overnight to yield a fine powder.

Table 1: Representative Reaction Parameters for the Synthesis of a Porous Imine-Linked Polymer

ParameterValue
1,3,5-Triaminobenzene trihydrochloride1.0 mmol
Terephthalaldehyde1.5 mmol
Triethylamine3.5 mmol
Anhydrous DMF10 mL
Reaction Temperature120 °C
Reaction Time72 hours
Polymer Characterization Data
Property Typical Value
Elemental Analysis (C, H, N)Consistent with theoretical values
BET Surface Area400 - 800 m²/g
Pore Size DistributionMicroporous (typically < 2 nm)

Characterization

The successful synthesis and properties of the porous organic polymer can be confirmed through various analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: The formation of the imine linkage can be confirmed by the appearance of a characteristic C=N stretching vibration around 1620 cm⁻¹. The disappearance of the N-H stretching bands from the primary amine and the C=O stretching band from the aldehyde will also be observed.

  • Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: This technique provides information about the carbon environment in the polymer network, confirming the formation of the imine bond and the overall structure.

  • Elemental Analysis: The carbon, hydrogen, and nitrogen content of the polymer can be determined and compared to the theoretical values to assess the purity and composition of the material.

  • Powder X-ray Diffraction (PXRD): PXRD analysis can be used to determine the crystallinity of the resulting polymer. Amorphous or crystalline structures can be obtained depending on the reaction conditions.

  • Brunauer-Emmett-Teller (BET) Analysis: Nitrogen adsorption-desorption isotherms are used to determine the specific surface area and pore size distribution of the porous polymer.

Safety Precautions

  • 1,3,5-Triaminobenzene trihydrochloride and its derivatives should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be carried out in a well-ventilated fume hood.

  • Solvothermal reactions in sealed vessels can generate high pressures. Ensure the reaction vessel is appropriate for the temperature and pressure and use a blast shield.

  • Anhydrous solvents are flammable and should be handled with care.

Experimental Workflow and Logic Diagram

The following diagrams illustrate the logical steps and the overall workflow of the experimental procedure.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Purification cluster_product Final Product monomer_prep Combine Monomers solvent_base Add Solvent & Base monomer_prep->solvent_base degas Degas (Freeze-Pump-Thaw) solvent_base->degas react Solvothermal Reaction (120 °C, 72 h) degas->react cool Cool to Room Temp. react->cool filter_wash Filter & Wash cool->filter_wash soxhlet Soxhlet Extraction filter_wash->soxhlet dry Vacuum Dry soxhlet->dry polymer Porous Polymer dry->polymer

Caption: Experimental workflow for the synthesis of the porous polymer.

logical_relationship cluster_reactants Reactants cluster_process Process cluster_product Product amine 1,3,5-Triaminobenzene Trihydrochloride deprotonation In-situ Deprotonation amine->deprotonation aldehyde Terephthalaldehyde polycondensation Polycondensation aldehyde->polycondensation base Triethylamine base->deprotonation deprotonation->polycondensation Active Amine polymer Imine-Linked Porous Polymer polycondensation->polymer

Caption: Logical relationship of the key reaction steps.

Application Notes and Protocols: Benzene-1,3,5-triamine trihydrochloride as a Linker in 2D Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of benzene-1,3,5-triamine trihydrochloride as a C3-symmetric building block for the synthesis of two-dimensional (2D) covalent organic frameworks (COFs). The protocols and data presented are based on established methodologies for analogous triamine linkers and are intended to serve as a detailed guide for the synthesis, characterization, and application of these promising porous materials.

Introduction

Benzene-1,3,5-triamine, with its trigonal planar geometry, is a key building block for the construction of highly ordered, porous 2D COFs.[1] The trihydrochloride salt is a stable and easy-to-handle precursor.[1] These COFs are synthesized through the condensation of the triamine with multifunctional aldehydes, resulting in crystalline, imine-linked frameworks with high surface areas and tunable pore sizes.[1][2] The inherent porosity and chemical stability of these materials make them excellent candidates for applications in gas storage and separation, catalysis, and sensing.[1][2][3]

Synthesis of a 2D Imine-Linked COF

The following is a representative protocol for the synthesis of a 2D COF using this compound and a trialdehyde linker, such as 1,3,5-triformylbenzene (TFB). This protocol is adapted from established solvothermal synthesis methods for analogous triamine linkers.

Note on the Trihydrochloride Form: The use of this compound necessitates the in-situ neutralization of the hydrochloride salt to liberate the free amine for the condensation reaction. This is typically achieved by the addition of a suitable base.

Experimental Protocol: Synthesis of a TFB-Triaminobenzene COF (Hypothetical)

Materials:

  • This compound

  • 1,3,5-Triformylbenzene (TFB)

  • Anhydrous 1,4-Dioxane

  • Anhydrous Mesitylene

  • Aqueous Acetic Acid (e.g., 6 M)

  • Anhydrous Acetone

  • Anhydrous Dichloromethane (DCM)

  • A suitable non-nucleophilic organic base (e.g., triethylamine or N,N-diisopropylethylamine)

Procedure:

  • Preparation of the Reaction Mixture: In a Pyrex tube, combine this compound (e.g., 0.2 mmol) and 1,3,5-triformylbenzene (0.2 mmol).

  • Addition of Base: Add a stoichiometric equivalent of a non-nucleophilic organic base (e.g., 0.6 mmol of triethylamine) to neutralize the hydrochloride salt.

  • Solvent Addition: Add a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v, 2 mL).

  • Catalyst Addition: Add aqueous acetic acid (e.g., 0.2 mL of 6 M solution) as a catalyst.

  • Sonication and Degassing: Sonicate the mixture for 15 minutes to ensure homogeneity. Subject the mixture to three freeze-pump-thaw cycles to remove dissolved gases.

  • Sealing and Solvothermal Reaction: Seal the Pyrex tube under vacuum and heat it in an oven at 120 °C for 72 hours.

  • Isolation of the Product: After cooling to room temperature, collect the resulting solid precipitate by filtration.

  • Washing and Purification: Wash the solid with anhydrous acetone and anhydrous dichloromethane. Further purify the product by Soxhlet extraction with methanol for 24 hours to remove unreacted monomers and oligomers.

  • Activation: Dry the purified COF powder under vacuum at an elevated temperature (e.g., 150 °C) for 12 hours to remove trapped solvent molecules and activate the pores.

General Workflow for 2D COF Synthesis:

G cluster_prep Reaction Preparation cluster_reaction Solvothermal Synthesis cluster_purification Product Isolation & Purification A Benzene-1,3,5-triamine trihydrochloride F Mix & Sonicate A->F B 1,3,5-Triformylbenzene (TFB) B->F C Organic Base (e.g., Triethylamine) C->F D Solvent Mixture (Dioxane/Mesitylene) D->F E Acetic Acid (Catalyst) E->F G Freeze-Pump-Thaw (Degassing) F->G H Seal Tube Under Vacuum G->H I Heat at 120°C for 72h H->I J Cool to RT & Filter I->J K Wash with Acetone/DCM J->K L Soxhlet Extraction (Methanol) K->L M Dry/Activate Under Vacuum L->M N Activated 2D COF Powder M->N

Caption: General workflow for the solvothermal synthesis of a 2D COF.

Characterization of 2D COFs

The successful synthesis and structural integrity of the COF should be confirmed using a combination of analytical techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of imine linkages (C=N stretching vibration) and the disappearance of amine (N-H) and aldehyde (C=O) stretching vibrations from the starting materials.[4]

  • Powder X-ray Diffraction (PXRD): To verify the crystallinity and determine the layered structure of the COF.

  • Solid-State ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR Spectroscopy: To provide information about the local chemical environment of the carbon atoms in the COF network.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the COF material.

  • Gas Adsorption-Desorption Isotherms (e.g., N₂ at 77 K): To determine the porosity, Brunauer-Emmett-Teller (BET) surface area, and pore size distribution.

Quantitative Data for Analogous 2D COFs

COF Name (Linkers)BET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)Thermal Stability (°C)Reference
HHU-COF-1 (TAPT + BPDCA)23520.78--[2]
HHU-COF-2 (TAPT + OF-BPDCA)13560.73--[2]
TRITER-1 (TAPT + TA)716---[2]
SCF-FCOF-1 (TAPT + TFTA)20561.69--[2]
COF-LZU1 (1,4-Phenylenediamine + TFB)--~1.2-[2]
PDA-TAPB-COF (TAPB + PDA)655---[4]

TAPT = 1,3,5-tris-(4-aminophenyl)triazine; BPDCA = 4,4′-biphenyldicarboxaldehyde; OF-BPDCA = 2,2′,3,3′,5,5′,6,6′-octafluoro-4,4′-biphenyldicarboxaldehyde; TA = terephthalaldehyde; TFTA = 2,3,5,6-tetrafluoroterephthalaldehyde; TFB = 1,3,5-triformylbenzene; TAPB = 1,3,5-tris(4-aminophenyl)benzene; PDA = terephthaldehyde.

Application Example: Photocatalytic Sulfide Oxidation

Triazine-based 2D COFs have shown promise as heterogeneous photocatalysts for organic transformations, such as the selective oxidation of sulfides to sulfoxides.[5]

Experimental Protocol: Photocatalytic Oxidation of Thioanisole

Materials:

  • Synthesized and activated triazine-based 2D COF (e.g., TpTAPT-COF)

  • Thioanisole (substrate)

  • Acetonitrile (solvent)

  • Visible light source (e.g., LED lamp)

  • Oxygen (oxidant, from air or O₂ balloon)

Procedure:

  • Reaction Setup: In a reaction vessel, disperse the COF catalyst (e.g., 5 mg) in acetonitrile (e.g., 2 mL).

  • Substrate Addition: Add thioanisole (e.g., 0.1 mmol) to the suspension.

  • Reaction Conditions: Stir the mixture under an oxygen atmosphere (e.g., using an O₂-filled balloon) and irradiate with a visible light source at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by techniques such as gas chromatography (GC) or thin-layer chromatography (TLC).

  • Product Isolation: After completion of the reaction, separate the COF catalyst by centrifugation or filtration. The product, methyl phenyl sulfoxide, can be isolated from the supernatant.

  • Catalyst Reusability: The recovered COF catalyst can be washed, dried, and reused for subsequent catalytic cycles.

Workflow for Photocatalytic Sulfide Oxidation:

G cluster_setup Reaction Setup cluster_reaction Photocatalytic Reaction cluster_workup Workup & Analysis A 2D COF Catalyst D Mix in Reaction Vessel A->D B Sulfide Substrate (e.g., Thioanisole) B->D C Solvent (e.g., Acetonitrile) C->D E Oxygen Atmosphere (Air or O2 Balloon) D->E F Visible Light Irradiation D->F G Stir at Room Temperature D->G H Monitor Reaction (GC/TLC) G->H I Centrifuge/Filter to Separate Catalyst H->I J Isolate Product (Sulfoxide) I->J K Recovered COF for Reuse I->K L Final Product: Sulfoxide J->L

Caption: Workflow for the photocatalytic oxidation of sulfides using a 2D COF.

References

Application Notes and Protocols for the Functionalization of Materials with Benzene-1,3,5-triamine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the functionalization of materials using Benzene-1,3,5-triamine trihydrochloride. This versatile, trifunctional aromatic amine serves as a critical building block in the synthesis of advanced materials with applications in environmental remediation, and potentially in the development of novel drug delivery systems and specialized materials like Covalent Organic Frameworks (COFs). Its trihydrochloride form offers enhanced solubility in polar solvents, facilitating its use in a variety of reaction conditions.[1]

Environmental Remediation: Synthesis of Cross-Linked Polyamines for Heavy Metal Removal

Benzene-1,3,5-triamine is a key monomer in the synthesis of cross-linked polyamine networks designed for the efficient removal of heavy metal ions from aqueous solutions.[1][2][3][4] The high density of amine groups in the resulting polymers provides numerous chelation sites for metal ions.[1][4]

Application: Lead (Pb²⁺) Ion Adsorption

A series of cross-linked polyamines, designated as the TRI series, have been synthesized by the in situ polymerization of Benzene-1,3,5-triamine, paraformaldehyde, and various alkyldiamines.[2][3] Furthermore, composites of these polyamines with acyl-functionalized carbon nanotubes (CNT TRI series) have demonstrated enhanced adsorption capacities for lead ions.[2][3]

Quantitative Data: Lead Adsorption Parameters

The adsorption of Pb²⁺ by the TRI and CNT TRI series polymers fits well with the Freundlich isotherm model, suggesting a heterogeneous adsorption process. The kinetic data align with the pseudo-second-order model, indicating that chemisorption is the rate-limiting step.[3]

AdsorbentIsotherm ModelKinetic ModelMaximum Adsorption Capacity (q_e) (mg/g)Reference
TRI 1,4 FreundlichPseudo-second-orderNot explicitly stated in abstract[2][3]
CNT TRI 1,4 FreundlichPseudo-second-orderHigher than TRI 1,4[2][3]

Note: The specific maximum adsorption capacity for TRI 1,4 was not available in the provided search results. The CNT TRI 1,4 composite showed a higher adsorption capacity than its non-composite counterpart.

Experimental Protocols

Protocol 1: Synthesis of Cross-Linked Polyamines (TRI Series) for Lead Removal

This protocol is based on the synthesis of a new series of polyamines by in situ polymerization of benzene-1,3,5-triamine, paraformaldehyde, and various alkyldiamines.[2][3]

Materials:

  • This compound

  • Paraformaldehyde

  • Alkyldiamine (e.g., 1,4-diaminobutane)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Procedure:

  • In a round-bottom flask, dissolve a specific molar ratio of this compound and the chosen alkyldiamine in deionized water.

  • Slowly add paraformaldehyde to the solution while stirring continuously.

  • Adjust the pH of the mixture to the desired level using HCl or NaOH.

  • Heat the reaction mixture to a specific temperature (e.g., 80°C) and maintain it for a set duration (e.g., 4 hours) to allow for polymerization.

  • After cooling to room temperature, the resulting polymer is collected by filtration.

  • Wash the polymer thoroughly with deionized water to remove any unreacted monomers and byproducts.

  • Dry the polymer in an oven at a specified temperature (e.g., 60°C) until a constant weight is achieved.

Protocol 2: Batch Adsorption Studies for Lead (Pb²⁺) Removal

This protocol outlines the procedure for evaluating the lead adsorption capacity of the synthesized polyamine adsorbents.

Materials:

  • Synthesized polyamine adsorbent (e.g., TRI 1,4 or CNT TRI 1,4)

  • Lead nitrate (Pb(NO₃)₂) stock solution (e.g., 1000 mg/L)

  • Deionized water

  • Nitric acid (HNO₃) and Sodium hydroxide (NaOH) for pH adjustment

Procedure:

  • Prepare a series of lead solutions of known concentrations by diluting the stock solution with deionized water.

  • For each adsorption experiment, add a specific amount of the polyamine adsorbent (e.g., 25 mg) to a fixed volume of the lead solution (e.g., 50 mL) in a conical flask.

  • Adjust the initial pH of the solutions to the desired value using HNO₃ or NaOH.

  • Agitate the flasks on a mechanical shaker at a constant speed (e.g., 150 rpm) and temperature (e.g., 25°C) for a predetermined contact time.

  • After the specified time, filter the solution to separate the adsorbent.

  • Analyze the final concentration of lead ions in the filtrate using a suitable analytical technique, such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).

  • Calculate the amount of lead adsorbed per unit mass of the adsorbent (q_e) using the following equation: q_e = (C_0 - C_e) * V / m where:

    • q_e is the adsorption capacity at equilibrium (mg/g)

    • C_0 is the initial lead concentration (mg/L)

    • C_e is the equilibrium lead concentration (mg/L)

    • V is the volume of the solution (L)

    • m is the mass of the adsorbent (g)

Synthesis of Covalent Organic Frameworks (COFs)

This compound is an ideal building block for the construction of highly ordered, porous crystalline materials known as covalent organic frameworks (COFs) due to its symmetrical C3-symmetric structure.[1] These materials are typically synthesized through the condensation reaction of the amine with multifunctional aldehydes.[1]

Application: Gas Storage and Separation

Imine-linked COFs synthesized from Benzene-1,3,5-triamine and its derivatives have shown promise in applications such as gas storage and separation due to their high surface area and tunable porosity.

Quantitative Data: Properties of Imine-Linked COFs

COF NameMonomersBET Surface Area (m²/g)Pore Size (nm)Reference
COF-42 2,5-diethoxyterephthalohydrazide, 1,3,5-triformylbenzene7102.8
COF-43 2,5-diethoxyterephthalohydrazide, 1,3,5-tris(4-formylphenyl)benzene6203.8

Note: These examples use derivatives or related structures. Specific data for a COF synthesized directly from this compound was not available in the provided search results.

Experimental Protocol

Protocol 3: Solvothermal Synthesis of an Imine-Linked Covalent Organic Framework

This protocol describes a general method for the solvothermal synthesis of an imine-linked COF from this compound and a trialdehyde linker.

Materials:

  • This compound

  • 1,3,5-Triformylbenzene (TFB) or a similar trialdehyde

  • A mixture of solvents (e.g., mesitylene and 1,4-dioxane)

  • Acetic acid (aqueous solution, e.g., 6 M)

Procedure:

  • In a Pyrex tube, add equimolar amounts of this compound and the trialdehyde linker.

  • Add the solvent mixture to the tube.

  • Add the aqueous acetic acid solution, which acts as a catalyst.

  • Flash-freeze the tube in liquid nitrogen and evacuate to a high vacuum.

  • Seal the tube under vacuum.

  • Heat the sealed tube in an oven at a specific temperature (e.g., 120°C) for a set period (e.g., 3-7 days).

  • After cooling to room temperature, a solid product should be visible.

  • Collect the solid by filtration and wash it sequentially with anhydrous solvents (e.g., acetone, tetrahydrofuran) to remove unreacted monomers and impurities.

  • Dry the resulting COF powder under vacuum at an elevated temperature (e.g., 150°C).

Potential Applications in Drug Delivery

The amine groups of Benzene-1,3,5-triamine can be functionalized to attach to biomolecules, suggesting its potential use in drug delivery systems.[3] While specific protocols for drug delivery applications using this compound are not yet well-documented in the provided search results, a general approach for functionalizing nanoparticles is presented below.

Experimental Protocol

Protocol 4: Conceptual Protocol for Functionalization of Mesoporous Silica Nanoparticles (MSNs) for Drug Delivery

This protocol provides a conceptual framework for the surface functionalization of MSNs with Benzene-1,3,5-triamine for targeted drug delivery.

Materials:

  • Mesoporous silica nanoparticles (MSNs)

  • (3-Aminopropyl)triethoxysilane (APTES) for initial amination

  • Benzene-1,3,5-tricarbonyl trichloride (or a similar derivative of the target molecule)

  • This compound

  • Anhydrous toluene

  • Triethylamine (TEA)

  • A model drug (e.g., doxorubicin)

Procedure:

  • Amine Functionalization of MSNs:

    • Disperse MSNs in anhydrous toluene.

    • Add APTES and reflux the mixture under an inert atmosphere for 24 hours to obtain amine-functionalized MSNs (MSN-NH₂).

    • Wash the MSN-NH₂ with toluene and ethanol and dry under vacuum.

  • Coupling of Benzene-1,3,5-triamine:

    • This step would conceptually involve a linker. For instance, reacting the MSN-NH₂ with a linker molecule like Benzene-1,3,5-tricarbonyl trichloride in the presence of a base like triethylamine.

    • Subsequently, the remaining acyl chloride groups on the linker could be reacted with this compound to attach the trifunctional amine to the nanoparticle surface.

  • Drug Loading:

    • Disperse the functionalized MSNs in a solution of the model drug.

    • Stir the mixture for a specified period (e.g., 24 hours) to allow for drug loading into the mesopores.

    • Collect the drug-loaded nanoparticles by centrifugation, wash to remove unloaded drug, and dry.

  • Characterization:

    • Confirm the functionalization at each step using techniques like Fourier-Transform Infrared Spectroscopy (FTIR), Thermogravimetric Analysis (TGA), and elemental analysis.

    • Characterize the morphology and porosity of the nanoparticles using Transmission Electron Microscopy (TEM) and Nitrogen adsorption-desorption analysis.

    • Quantify the drug loading using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Visualizations

experimental_workflow_polyamines cluster_synthesis Protocol 1: Synthesis of Cross-Linked Polyamines cluster_adsorption Protocol 2: Batch Adsorption Studies s1 Dissolve Benzene-1,3,5-triamine and Alkyldiamine s2 Add Paraformaldehyde s1->s2 s3 Adjust pH s2->s3 s4 Heat and Polymerize s3->s4 s5 Collect and Wash Polymer s4->s5 s6 Dry Polymer s5->s6 a1 Prepare Pb²⁺ Solutions a2 Add Polyamine Adsorbent a1->a2 a3 Adjust pH a2->a3 a4 Agitate for Contact Time a3->a4 a5 Filter and Analyze Filtrate a4->a5 a6 Calculate Adsorption Capacity a5->a6

Caption: Workflow for the synthesis of cross-linked polyamines and subsequent lead adsorption studies.

experimental_workflow_cof cluster_synthesis Protocol 3: Solvothermal Synthesis of COF c1 Combine Amine and Aldehyde Monomers c2 Add Solvent and Catalyst c1->c2 c3 Freeze-Pump-Thaw and Seal c2->c3 c4 Heat in Oven c3->c4 c5 Collect and Wash COF c4->c5 c6 Dry COF Powder c5->c6

Caption: General workflow for the solvothermal synthesis of an imine-linked covalent organic framework.

logical_relationship_drug_delivery cluster_functionalization Conceptual Protocol 4: Nanoparticle Functionalization cluster_application Application d1 Mesoporous Silica Nanoparticle (MSN) d2 Amine Functionalization (MSN-NH₂) d1->d2 d3 Coupling with Benzene-1,3,5-triamine (via linker) d2->d3 d4 Drug Loading d3->d4 a1 Targeted Drug Delivery d4->a1

Caption: Conceptual pathway for functionalizing mesoporous silica nanoparticles for drug delivery.

References

Application Notes and Protocols: Synthesis of Cross-Linked Polyamines using Benzene-1,3,5-triamine Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzene-1,3,5-triamine trihydrochloride is a versatile trifunctional monomer crucial in the synthesis of advanced functional materials.[1][2] Its three primary amine groups, positioned symmetrically on a benzene ring, allow for the formation of highly cross-linked, three-dimensional polymer networks.[1] These resulting polyamine resins have significant applications, particularly in environmental remediation for the removal of heavy metal ions from aqueous solutions due to the chelating properties of the amine groups.[1][3][4] This document provides detailed application notes and a generalized protocol for the synthesis of cross-linked polyamines using this compound as a key building block.

Principle of Synthesis

The synthesis of cross-linked polyamines from this compound typically proceeds via an in situ polymerization reaction. This one-pot synthesis involves the condensation of benzene-1,3,5-triamine with an aldehyde, such as paraformaldehyde, and a diamine. The paraformaldehyde acts as a linker, forming methylene bridges between the amine groups of the benzene-1,3,5-triamine and the diamine, leading to a rigid and porous cross-linked polymer network. The choice of diamine can be varied to modulate the properties of the resulting polyamine.

Experimental Protocol: Synthesis of a Cross-Linked Polyamine Network

This protocol is a generalized procedure based on the in-situ polymerization of benzene-1,3,5-triamine, paraformaldehyde, and a generic alkyldiamine.[3][4]

Materials:

  • This compound (C₆H₉N₃·3HCl)

  • Paraformaldehyde ((CH₂O)n)

  • Alkyldiamine (e.g., 1,4-diaminobutane)

  • Solvent (e.g., Dimethylformamide - DMF)

  • Deionized water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Thermometer

  • Buchner funnel and filter paper

  • Vacuum oven

Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve a specific molar ratio of this compound and the chosen alkyldiamine in DMF.

  • Addition of Cross-linker: While stirring the solution, slowly add paraformaldehyde to the flask. The molar ratio of the reactants is crucial and should be optimized based on the desired properties of the final polymer.

  • Polymerization Reaction: Heat the reaction mixture to a temperature between 80-100 °C and allow it to reflux with continuous stirring for 12-24 hours. The reaction progress can be monitored by the change in viscosity of the solution.

  • Isolation of the Polymer: After the reaction is complete, cool the mixture to room temperature. The solid polymer product can be precipitated by pouring the reaction mixture into a non-solvent such as deionized water.

  • Purification: Collect the precipitated polymer by vacuum filtration using a Buchner funnel. Wash the polymer sequentially with deionized water and a dilute NaOH solution to remove unreacted monomers and the hydrochloride salt, followed by a final wash with deionized water until the filtrate is neutral.

  • Drying: Dry the purified polymer in a vacuum oven at 60-80 °C until a constant weight is achieved.

Data Presentation

The following tables summarize the typical characterization data for cross-linked polyamines synthesized using benzene-1,3,5-triamine.

Table 1: Physicochemical Characterization

ParameterDescriptionTypical Results
Appearance Physical state and color of the dried polymer.Brown to black solid powder.
Solubility Solubility in common organic solvents and water.Insoluble in most common solvents.
Thermal Stability Decomposition temperature range.Stable up to 250-300 °C.

Table 2: Spectroscopic and Analytical Characterization

TechniquePurposeKey Observations
FTIR Spectroscopy To identify functional groups present in the polymer.Presence of N-H, C-H (aromatic and aliphatic), C=C (aromatic), and C-N stretching vibrations. Disappearance of aldehyde C=O peak.
Powder X-Ray Diffraction (PXRD) To determine the crystalline or amorphous nature of the polymer.Typically shows a broad amorphous halo, indicating a non-crystalline structure.
Scanning Electron Microscopy (SEM) To observe the surface morphology of the polymer.Often reveals a porous and irregular surface texture.
Energy-Dispersive X-ray Spectroscopy (EDX) To determine the elemental composition of the polymer.Confirms the presence of Carbon, Nitrogen, and Oxygen.

Visualizations

Diagram 1: Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactants cluster_process Process BTA Benzene-1,3,5-triamine trihydrochloride Mixing Dissolve in DMF BTA->Mixing PF Paraformaldehyde PF->Mixing Diamine Alkyldiamine Diamine->Mixing Reaction Reflux at 80-100°C (12-24h) Mixing->Reaction Precipitation Precipitate in Water Reaction->Precipitation Purification Filter and Wash Precipitation->Purification Drying Vacuum Oven Purification->Drying Product Cross-linked Polyamine Drying->Product

Caption: Workflow for the synthesis of cross-linked polyamines.

Diagram 2: Proposed Chemical Structure

Caption: Idealized structure of the cross-linked polyamine network.

Applications

The primary application of these benzene-1,3,5-triamine-based cross-linked polyamines is in environmental remediation. Their high density of amine functional groups makes them effective chelating agents for the removal of heavy metal ions such as lead, copper, and cadmium from wastewater.[2][3][4] The robust, cross-linked nature of these polymers ensures their stability and insolubility in aqueous environments, making them suitable for use as adsorbents in filtration systems. Further research is exploring their use in catalysis and as functional additives in composite materials.[1]

References

Application Notes and Protocols for the Characterization of Benzene-1,3,5-triamine-based Polymers

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

These application notes provide a comprehensive overview of the key analytical techniques used to characterize polymers derived from Benzene-1,3,5-triamine. Detailed protocols for each method are included to facilitate experimental design and execution.

Introduction to Benzene-1,3,5-triamine-based Polymers

Benzene-1,3,5-triamine is a versatile C3-symmetric building block utilized in the synthesis of a diverse range of polymeric materials. Its three reactive amine groups allow for the formation of highly cross-linked structures, leading to materials with unique properties and applications, including porous organic polymers (POPs), covalent organic frameworks (COFs), and aromatic polyamides. These materials are of significant interest in fields such as drug delivery, catalysis, and separations due to their high thermal stability, tunable porosity, and functionalizable nature. Accurate and thorough characterization is crucial for understanding the structure-property relationships of these polymers and for their effective application.

Analytical Techniques and Protocols

A suite of analytical techniques is employed to elucidate the chemical structure, morphology, porosity, thermal stability, and electrochemical properties of Benzene-1,3,5-triamine-based polymers.

Spectroscopic Techniques

Spectroscopic methods are fundamental for confirming the chemical structure and bonding within the polymer network.

Application: FTIR spectroscopy is used to identify the functional groups present in the polymer and to confirm the successful polymerization by observing the appearance or disappearance of characteristic vibrational bands.

Experimental Protocol:

  • Sample Preparation:

    • For soluble polymers, a thin film can be cast on a salt plate (e.g., KBr) by dissolving a small amount of the polymer in a suitable solvent and allowing the solvent to evaporate.

    • For insoluble polymers, the Attenuated Total Reflectance (ATR) technique is ideal. A small amount of the dry polymer powder is placed directly on the ATR crystal.

  • Data Acquisition:

    • Collect a background spectrum of the empty ATR crystal or salt plate.

    • Place the sample on the crystal and apply pressure to ensure good contact.

    • Collect the sample spectrum, typically by co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Data Analysis:

    • The background spectrum is automatically subtracted from the sample spectrum.

    • Identify characteristic peaks. For polyamines formed from Benzene-1,3,5-triamine, look for the disappearance of the N-H stretching vibrations of the primary amine (around 3300-3500 cm⁻¹) and the appearance of new bands corresponding to the polymer backbone. For imine-linked COFs, the disappearance of the C=O stretching band of an aldehyde monomer (around 1700 cm⁻¹) and the appearance of a C=N stretching band (around 1620 cm⁻¹) are indicative of successful bond formation.

Quantitative Data Summary:

Polymer TypeCharacteristic FTIR Peaks (cm⁻¹)Reference
Cross-linked Polyamines~1440 (-C-N- stretching)[1]
Imine-linked COFsDisappearance of amine N-H (~3400), appearance of C=N (~1623)[2]
Azo-bridged PolymersDisappearance of nitro group bands, appearance of azo group bands[3]

Application: Solid-state NMR, particularly ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) NMR, is essential for characterizing the structure of insoluble, cross-linked Benzene-1,3,5-triamine-based polymers. It provides information on the local chemical environment of the carbon atoms in the polymer network.

Experimental Protocol:

  • Sample Preparation:

    • The dry polymer powder is packed into a zirconia rotor (typically 4 mm or 7 mm diameter).

    • The amount of sample required depends on the rotor size, typically ranging from 50 to 300 mg.

  • Data Acquisition:

    • The rotor is spun at a high speed (the "magic angle") to average out anisotropic interactions.

    • A standard CP/MAS pulse sequence is used to enhance the signal of the less abundant ¹³C nuclei by transferring polarization from the more abundant ¹H nuclei.

    • A sufficient number of scans are acquired to obtain a good signal-to-noise ratio.

  • Data Analysis:

    • The chemical shifts of the peaks are referenced to a standard (e.g., adamantane).

    • The peaks are assigned to the different carbon environments in the polymer structure. For example, in polyamines, distinct peaks will be observed for the aromatic carbons of the benzene ring and the methylene carbons of the cross-linker.[1]

Quantitative Data Summary:

Polymer Type¹³C NMR Chemical Shifts (ppm)Reference
Melamine-based polyamine~30-50 (methylene units)[1]
Benzene-1,3,5-tricarboxylic acid165.8 (CO₂H), 125-135 (aromatic C-H and quaternary C)[4]
Microscopic Techniques

Microscopy is used to visualize the morphology and surface features of the polymers at the micro- and nanoscale.

Application: SEM provides high-resolution images of the surface morphology, particle size, and shape of the polymer.

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the dry polymer powder is mounted on an aluminum stub using double-sided carbon tape.

    • For non-conductive polymers, a thin layer of a conductive material (e.g., gold or carbon) is sputter-coated onto the sample to prevent charging under the electron beam.

  • Imaging:

    • The stub is placed in the SEM chamber, and the chamber is evacuated.

    • An electron beam is scanned across the sample surface.

    • Secondary electrons emitted from the surface are collected to form the image.

    • Images are captured at various magnifications to observe the overall morphology and fine surface details.

Application: TEM is used to investigate the internal structure and porosity of the polymers at a higher resolution than SEM.

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the polymer is dispersed in a suitable solvent (e.g., ethanol) by sonication.

    • A drop of the dispersion is placed onto a TEM grid (a fine mesh grid, often coated with a thin carbon film).

    • The solvent is allowed to evaporate completely.

  • Imaging:

    • The TEM grid is placed in the microscope.

    • A high-energy electron beam is transmitted through the thin sample.

    • The transmitted electrons are focused to form an image, revealing the internal structure and porosity of the material.

Data Summary:

Polymer TypeObserved MorphologyReference
Triazine-based Porous Organic PolymersSpherical, homogeneous, and diffuse with some roughness[5]
Covalent Organic FrameworksVaries with synthesis, can show well-defined crystalline shapes[2]
Thermal Analysis

Thermal analysis techniques are employed to evaluate the thermal stability and decomposition behavior of the polymers.

Application: TGA measures the change in mass of a sample as a function of temperature, providing information on thermal stability, decomposition temperatures, and the amount of residual char.

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the dry polymer (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Data Acquisition:

    • The pan is placed in the TGA furnace.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (typically nitrogen for inert conditions or air for oxidative conditions).

    • The mass of the sample is continuously monitored as the temperature increases.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition (the temperature at which significant mass loss begins), the temperatures of maximum decomposition rates (from the derivative of the TGA curve, DTG), and the percentage of char yield at the final temperature.

Application: DSC measures the heat flow into or out of a sample as a function of temperature, allowing for the determination of thermal transitions such as the glass transition temperature (Tg).

Experimental Protocol:

  • Sample Preparation:

    • A small amount of the dry polymer (typically 5-10 mg) is sealed in an aluminum DSC pan.

  • Data Acquisition:

    • The sample pan and an empty reference pan are placed in the DSC cell.

    • The sample is subjected to a controlled temperature program, typically involving heating, cooling, and a second heating cycle to erase the thermal history. A heating rate of 10 or 20 °C/min is common.

  • Data Analysis:

    • The DSC thermogram (heat flow vs. temperature) is analyzed to identify the glass transition temperature, which appears as a step-like change in the baseline of the second heating scan.

Quantitative Data Summary:

Polymer TypeGlass Transition Temp. (Tg) (°C)10% Weight Loss Temp. (°C)Char Yield (%)Reference
Aromatic Polyamides (B₃ monomer with A₂ diacid chlorides)138 - 198--[6]
Semi-aromatic Polyamides143 - 223270 - 29637 - 50 (at 900°C)[7]
Aromatic Polyamides (from 4-(1-adamantyl)-1,3-bis-(4-aminophenoxy)benzene)240 - 300> 450-[8]
Diffraction and Porosity Analysis

These techniques are crucial for characterizing the crystallinity and porous nature of the polymers.

Application: PXRD is used to determine the crystalline or amorphous nature of the polymers. For crystalline materials like COFs, PXRD can confirm the crystal structure and assess the phase purity.

Experimental Protocol:

  • Sample Preparation:

    • A sufficient amount of the dry polymer powder is placed in a sample holder and gently pressed to create a flat surface.

  • Data Acquisition:

    • The sample is irradiated with monochromatic X-rays.

    • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • Data Analysis:

    • Amorphous polymers will show a broad halo, while crystalline polymers will exhibit sharp diffraction peaks.

    • For crystalline materials, the positions and intensities of the peaks can be compared to simulated patterns from known crystal structures to confirm the identity and purity of the material.

Quantitative Data Summary:

Polymer TypeCharacteristic PXRD Peaks (2θ)Reference
HHU-COF-12.39° (100), 4.03° (110), 4.68° (200)[9]
X%N₃-COF-5Similar peaks to COF-5, indicating retention of AA stacking structure[10]

Application: BET analysis is used to determine the specific surface area of porous polymers by measuring the physical adsorption of a gas (typically nitrogen) at cryogenic temperatures.

Experimental Protocol:

  • Sample Preparation:

    • A known mass of the dry polymer is placed in a sample tube.

    • The sample is degassed under vacuum at an elevated temperature (e.g., 120-150 °C) for several hours to remove any adsorbed moisture or other volatile impurities.

  • Data Acquisition:

    • The sample tube is cooled in a liquid nitrogen bath (77 K).

    • Nitrogen gas is introduced to the sample at a series of controlled pressures.

    • The amount of gas adsorbed at each pressure is measured.

  • Data Analysis:

    • The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.35 to calculate the specific surface area. The pore size distribution can also be determined from the adsorption/desorption isotherm using methods like Barrett-Joyner-Halenda (BJH).

Quantitative Data Summary:

Polymer TypeBET Surface Area (m²/g)Reference
TRITER-1716[9]
TNCMP-2995[11]
Azo-bridged Polymer (AZO-T-P2)351[3]
Electrochemical Analysis

For conductive polymers, electrochemical techniques are used to probe their electronic properties.

Application: CV is used to study the redox behavior of electroactive polymers, providing information on their oxidation and reduction potentials, and the stability of the redox states.

Experimental Protocol:

  • Electrode Preparation:

    • A thin film of the conductive polymer is cast onto a working electrode (e.g., glassy carbon or platinum).

  • Electrochemical Cell Setup:

    • A three-electrode cell is used, consisting of the polymer-coated working electrode, a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

    • The electrodes are immersed in an electrolyte solution containing a supporting electrolyte (e.g., LiClO₄ in acetonitrile).

  • Data Acquisition:

    • The potential of the working electrode is swept linearly between two set potentials at a constant scan rate (e.g., 50 mV/s).

    • The resulting current is measured and plotted against the applied potential.

  • Data Analysis:

    • The cyclic voltammogram is analyzed to determine the potentials of the oxidation and reduction peaks. These can be used to estimate the HOMO and LUMO energy levels of the polymer.

Data Summary:

Polymer TypeKey CV ParametersReference
Polyaniline (PANI) filmDoping affects electrochemical properties[12]
Donor-Acceptor CopolymersHOMO/LUMO and band gaps can be estimated[13]

Visualizations

Experimental Workflow for Polymer Characterization

G cluster_synthesis Polymer Synthesis cluster_characterization Polymer Characterization cluster_data Data Analysis & Interpretation Monomer Benzene-1,3,5-triamine Polymerization Polymerization Reaction Monomer->Polymerization Polymer Crude Polymer Polymerization->Polymer Purification Purification Polymer->Purification PurePolymer Pure, Dry Polymer Purification->PurePolymer Spectroscopy Spectroscopic Analysis (FTIR, NMR) PurePolymer->Spectroscopy Microscopy Microscopic Analysis (SEM, TEM) PurePolymer->Microscopy Thermal Thermal Analysis (TGA, DSC) PurePolymer->Thermal Porosity Porosity & Diffraction (BET, PXRD) PurePolymer->Porosity Electrochem Electrochemical Analysis (CV) PurePolymer->Electrochem Structure Chemical Structure Spectroscopy->Structure Morphology Morphology & Porosity Microscopy->Morphology Stability Thermal Stability Thermal->Stability Porosity->Morphology Properties Electrochemical Properties Electrochem->Properties

Caption: General workflow for the synthesis and characterization of Benzene-1,3,5-triamine-based polymers.

Logical Relationship of Analytical Techniques

G cluster_structure Structural Characterization cluster_morphology Morphological & Porosity Characterization cluster_properties Property Characterization Polymer Benzene-1,3,5-triamine Polymer FTIR FTIR Polymer->FTIR Functional Groups NMR Solid-State NMR Polymer->NMR Chemical Environment SEM SEM Polymer->SEM Surface Morphology TEM TEM Polymer->TEM Internal Structure BET BET Polymer->BET Surface Area & Porosity PXRD PXRD Polymer->PXRD Crystallinity TGA TGA Polymer->TGA Thermal Stability DSC DSC Polymer->DSC Thermal Transitions CV CV Polymer->CV Redox Properties

Caption: Interrelationship of analytical techniques for characterizing Benzene-1,3,5-triamine-based polymers.

References

Handling and safety procedures for Benzene-1,3,5-triamine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed handling and safety procedures for Benzene-1,3,5-triamine trihydrochloride, a versatile chemical intermediate used in the synthesis of advanced materials such as covalent organic frameworks (COFs) and metal-organic frameworks (MOFs).

Section 1: Chemical and Physical Properties

This compound is a solid, appearing as a colorless or white to yellow or pale-gray powder. Its trihydrochloride salt form enhances its stability and solubility in polar solvents, facilitating its use in a variety of synthetic applications.

PropertyValueReference
Synonyms 1,3,5-Triaminobenzene trihydrochloride, 1,3,5-Benzenetriamine trihydrochloride
CAS Number 638-09-5
Molecular Formula C₆H₁₂Cl₃N₃[1]
Molecular Weight 232.54 g/mol
Appearance Colorless or white to yellow or pale-gray solid
Purity Typically ≥95%
Storage Temperature Refrigerator

Section 2: Safety and Handling

2.1 Hazard Identification

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.

GHS Hazard Statements:

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

2.2 Personal Protective Equipment (PPE)

To minimize exposure, the following personal protective equipment should be worn when handling this compound:

PPESpecification
Eye/Face Protection Wear tightly fitting safety goggles with side-shields.
Skin Protection Wear impervious clothing and chemical-resistant gloves.
Respiratory Protection Use a full-face respirator if exposure limits are exceeded or if irritation is experienced.

2.3 Handling and Storage

  • Handling: Handle in a well-ventilated area.[2] Avoid contact with skin, eyes, and clothing.[2] Avoid the formation of dust and aerosols.[2]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[2] Recommended storage is in a refrigerator.

2.4 First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.
Skin Contact Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

2.5 Disposal Considerations

Dispose of contents and container in accordance with local, regional, national, and international regulations. The material may be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge into sewer systems.[2]

Section 3: Toxicological Information

Section 4: Experimental Protocols

This compound is a key building block in the synthesis of porous crystalline materials. The following is a representative protocol for the synthesis of an imine-linked covalent organic framework (COF).

4.1 Synthesis of an Imine-Linked Covalent Organic Framework

This protocol describes the synthesis of a COF from 1,3,5-triaminobenzene (derived from the trihydrochloride salt) and a suitable dialdehyde linker.

Materials:

  • This compound

  • A suitable dialdehyde linker (e.g., terephthalaldehyde)

  • A solvent system (e.g., a mixture of 1,4-dioxane and mesitylene)

  • An acid catalyst (e.g., aqueous acetic acid)

  • Solvents for washing (e.g., methanol, acetone)

Procedure:

  • Monomer Solution Preparation: In a reaction vessel, dissolve this compound and the dialdehyde linker in the chosen solvent system.

  • Sonication: Sonicate the mixture to ensure homogeneity.

  • Catalyst Addition: Add the acid catalyst to the reaction mixture.

  • Reaction: Heat the reaction mixture at an elevated temperature (e.g., 70-120°C) for a specified period (e.g., 72 hours).

  • Product Collection: Collect the resulting precipitate by filtration.

  • Washing: Wash the collected solid sequentially with solvents such as methanol and acetone to remove any unreacted monomers and catalyst.

  • Drying: Dry the final COF product under vacuum.

4.2 Characterization

The synthesized COF can be characterized by various analytical techniques to confirm its structure and properties:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of imine bonds.

  • Powder X-ray Diffraction (PXRD): To determine the crystallinity and structure of the COF.

  • Brunauer-Emmett-Teller (BET) Analysis: To measure the surface area and porosity of the material.

Section 5: Visualizations

Experimental Workflow for COF Synthesis

The following diagram illustrates the general workflow for the synthesis of an imine-linked covalent organic framework using this compound.

COF_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Monomers Dissolve Monomers (this compound & Dialdehyde) in Solvent Sonication Sonicate for Homogenization Monomers->Sonication Catalyst Add Acid Catalyst Sonication->Catalyst Heating Heat at 70-120°C for 72h Catalyst->Heating Filtration Collect Precipitate by Filtration Heating->Filtration Washing Wash with Methanol & Acetone Filtration->Washing Drying Dry under Vacuum Washing->Drying Characterization Characterize COF (FTIR, PXRD, BET) Drying->Characterization

Caption: General workflow for the synthesis of a covalent organic framework.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Benzene-1,3,5-triamine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Benzene-1,3,5-triamine trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common synthesis routes are the catalytic reduction of 1,3,5-trinitrobenzene (TNB) and a multi-step synthesis starting from trimesic acid. The reduction of TNB is a well-established method, while the route from trimesic acid avoids the use of explosive starting materials.[1][2][3][4]

Q2: Why is the product isolated as a trihydrochloride salt?

A2: Benzene-1,3,5-triamine is a trifunctional amine, making it susceptible to oxidation.[2][5] The formation of the trihydrochloride salt enhances its stability, handling, and storage properties. The protonation of the amino groups also increases its solubility in water.[5]

Q3: What are the main safety concerns when synthesizing this compound?

A3: The primary safety concern is associated with the starting material for the most common route, 1,3,5-trinitrobenzene (TNB), which is a highly explosive compound.[1][3] Appropriate safety precautions for handling explosives are necessary. The alternative route from trimesic acid is considered safer as it does not involve flammable or explosive reagents.[3]

Q4: Can Benzene-1,3,5-triamine be synthesized directly from phloroglucinol?

A4: While direct reductive amination of phloroglucinol (1,3,5-trihydroxybenzene) is a potential pathway, it is not as prominently documented as the reduction of nitrogen-containing precursors like 1,3,5-trinitrobenzene.[2] The hydrolysis of Benzene-1,3,5-triamine to phloroglucinol is a more common transformation.[6][7][8]

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound.

Issue 1: Low Yield in the Reduction of 1,3,5-Trinitrobenzene

  • Possible Cause 1: Inefficient Catalyst. The choice and preparation of the catalyst are crucial for high yields.

    • Solution: Ensure the catalyst is active. For instance, when using copper-based catalysts, the preparation method can significantly impact its performance.[9] Consider screening different catalysts such as copper-alumina or copper phyllosilicate.[2][9]

  • Possible Cause 2: Suboptimal Reaction Conditions. Temperature and pressure play a significant role in the hydrogenation process.

    • Solution: Optimize the reaction temperature and hydrogen pressure. For example, with a copper-alumina catalyst, a temperature of 120°C and 30 bar pressure have been used.[2] With copper phyllosilicate-based catalysts, optimal conditions were found to be 170°C and 1.3 MPa H₂.[9]

  • Possible Cause 3: Incomplete Reaction. The reaction may not have gone to completion.

    • Solution: Monitor the reaction progress using techniques like TLC or HPLC to ensure the complete consumption of the starting material. Extend the reaction time if necessary.

Issue 2: Formation of Side Products

  • Possible Cause 1: Over-reduction or side reactions. Depending on the catalyst and conditions, side products can form.

    • Solution: The choice of catalyst can influence selectivity. Copper-based catalysts have shown high selectivity towards the desired triamine.[9] Careful control of reaction conditions (temperature, pressure, and reaction time) can minimize the formation of byproducts.

  • Possible Cause 2: Impure Starting Materials. Impurities in the 1,3,5-trinitrobenzene can lead to the formation of undesired products.

    • Solution: Use highly pure 1,3,5-trinitrobenzene. Recrystallize the starting material if necessary.

Issue 3: Difficulty in Product Isolation and Purification

  • Possible Cause 1: Product Loss During Workup. The product may be lost during the isolation steps.

    • Solution: Benzene-1,3,5-triamine is often isolated as its double salt with sulfuric acid or as the trihydrochloride.[2] Ensure the pH is appropriately adjusted to precipitate the salt. After precipitation, thorough washing of the product is necessary.

  • Possible Cause 2: Product is colored. The isolated product may be discolored.

    • Solution: The use of decolorizing carbon during recrystallization can help in obtaining a colorless product.[7]

Quantitative Data on Synthesis Yields

The following table summarizes reported yields for the synthesis of 1,3,5-triaminobenzene using different catalytic systems for the reduction of 1,3,5-trinitrobenzene.

CatalystSolventTemperaturePressureYieldReference
Copper-aluminaMethanol120°C30 bar92% (as double salt with sulfuric acid)[2]
15% Cu loading on SiO₂-170°C1.3 MPa H₂65%[9]
10% Cu loading on SiO₂ (calcined at 600°C)-170°C1.3 MPa H₂82%[9]
Cu-Al mixed oxides---75-82% (for subsequent hydrolysis to phloroglucinol derivatives)[9]

For the synthesis route starting from trimesic acid, a total yield of 79.2% has been reported.[3]

Experimental Protocols

Protocol 1: Catalytic Reduction of 1,3,5-Trinitrobenzene

This protocol is based on the use of a copper-based catalyst.

  • Catalyst Preparation: Prepare the copper-based catalyst (e.g., copper-alumina or copper on silica) according to established literature procedures.

  • Reaction Setup: In a high-pressure reactor, charge the 1,3,5-trinitrobenzene and the catalyst in a suitable solvent (e.g., methanol).[2]

  • Hydrogenation: Seal the reactor, purge with hydrogen, and then pressurize to the desired pressure (e.g., 30 bar).[2] Heat the reaction mixture to the target temperature (e.g., 120°C) with stirring.[2]

  • Reaction Monitoring: Monitor the reaction progress by analyzing aliquots for the disappearance of the starting material.

  • Workup: After the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen. Filter the reaction mixture to remove the catalyst.

  • Isolation: The product can be isolated as a salt. For example, by adding sulfuric acid to the filtrate to precipitate the double salt of 1,3,5-triaminobenzene.[2] To obtain the trihydrochloride salt, the free base can be generated and then treated with hydrochloric acid.

  • Purification: The crude product can be purified by recrystallization.

Protocol 2: Synthesis from Trimesic Acid

This two-step protocol avoids the use of explosive starting materials.[3]

Step 1: Synthesis of 1,3,5-tri-Boc-aminobenzene

  • In a suitable reaction vessel, dissolve trimesic acid in a mixed solvent of toluene and tert-butyl alcohol (e.g., in a 5:3 volume ratio).[3]

  • Add diphenylphosphoryl azide (DPPA) to the solution (molar ratio of trimesic acid to DPPA of 1:3.2).[3]

  • Heat the reaction mixture to 70-90°C for 3-4 hours.[3]

  • Increase the temperature to 100-120°C and continue the reaction for another 2 hours to complete the rearrangement.[3]

  • After cooling, the 1,3,5-tri-Boc-aminobenzene intermediate can be isolated.

Step 2: Deprotection to form this compound

  • Suspend the 1,3,5-tri-Boc-aminobenzene in a mixed solution of ethanol and concentrated hydrochloric acid (e.g., in a 1:1 volume ratio).[3]

  • Stir the mixture at room temperature overnight to effect the deprotection.[3]

  • The product, this compound, will precipitate out of the solution.

  • Filter the solid product, wash it with a suitable solvent, and dry it to obtain the final product.

Visualizations

experimental_workflow cluster_route1 Route 1: Reduction of 1,3,5-Trinitrobenzene cluster_route2 Route 2: From Trimesic Acid TNB 1,3,5-Trinitrobenzene Hydrogenation Hydrogenation (High T & P) TNB->Hydrogenation Catalyst Catalyst (e.g., Cu-based) Catalyst->Hydrogenation Solvent Solvent (e.g., Methanol) Solvent->Hydrogenation Filtration Catalyst Filtration Hydrogenation->Filtration Precipitation Salt Precipitation (e.g., with HCl) Filtration->Precipitation Purification Recrystallization Precipitation->Purification FinalProduct1 Benzene-1,3,5-triamine trihydrochloride Purification->FinalProduct1 TrimesicAcid Trimesic Acid Rearrangement Curtius Rearrangement TrimesicAcid->Rearrangement DPPA DPPA, t-BuOH, Toluene DPPA->Rearrangement BocProtected 1,3,5-tri-Boc-aminobenzene Rearrangement->BocProtected Deprotection Deprotection (EtOH, conc. HCl) BocProtected->Deprotection FinalProduct2 Benzene-1,3,5-triamine trihydrochloride Deprotection->FinalProduct2

Caption: Experimental workflows for the two primary synthesis routes of this compound.

troubleshooting_yield Start Low Yield Observed CheckReaction Check Reaction Completion (TLC/HPLC) Start->CheckReaction Incomplete Reaction Incomplete CheckReaction->Incomplete No Complete Reaction Complete CheckReaction->Complete Yes ExtendRxn Extend Reaction Time or Increase Temperature/Pressure Incomplete->ExtendRxn CheckCatalyst Evaluate Catalyst Activity and Loading Complete->CheckCatalyst ExtendRxn->CheckReaction BadCatalyst Catalyst Inactive? CheckCatalyst->BadCatalyst GoodCatalyst Catalyst is Active BadCatalyst->GoodCatalyst No ReplaceCatalyst Use Fresh or Different Catalyst BadCatalyst->ReplaceCatalyst Yes CheckWorkup Review Isolation and Purification Steps GoodCatalyst->CheckWorkup ReplaceCatalyst->CheckReaction LossOnWorkup Product Loss During Workup? CheckWorkup->LossOnWorkup OptimizeWorkup Optimize pH for Precipitation and Washing Steps LossOnWorkup->OptimizeWorkup Yes FinalYield Improved Yield LossOnWorkup->FinalYield No, yield is now acceptable OptimizeWorkup->FinalYield

References

Solubility issues of Benzene-1,3,5-triamine trihydrochloride in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Benzene-1,3,5-triamine trihydrochloride. The information is presented in a question-and-answer format to directly address common solubility challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general solubility profile of this compound?

A1: this compound is the salt form of Benzene-1,3,5-triamine. As a salt, it exhibits increased polarity compared to its free base. This generally makes it more soluble in polar solvents. However, its strong ionic lattice can sometimes limit its solubility, even in polar solvents like water.[1] The trihydrochloride form is intended to enhance solubility in polar solvents to facilitate its use in a wider range of reaction conditions compared to its freebase counterpart.[2]

Q2: I am having trouble dissolving this compound in my organic solvent. What are the common causes?

A2: Several factors can contribute to dissolution problems:

  • Solvent Polarity: While it is a polar compound, its solubility can be limited in certain organic solvents. Highly non-polar solvents are unlikely to be effective.

  • Ionic Lattice Energy: The strong ionic interactions in the trihydrochloride salt require a solvent with a high dielectric constant to overcome the lattice energy.

  • Temperature: Solubility is often temperature-dependent. Insufficient heating can prevent the solid from dissolving.

  • Purity of the Compound: Impurities can affect the solubility characteristics of the compound.

  • Moisture: The presence of trace amounts of water can either enhance or hinder solubility depending on the organic solvent.

Q3: Are there any recommended solvents for dissolving this compound?

A3: Based on experimental evidence and common laboratory practices, the following solvents and solvent systems are recommended:

  • Polar Aprotic Solvents: Dimethyl sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) are frequently used as co-solvents to dissolve this compound, particularly in procedures for synthesizing Covalent Organic Frameworks (COFs).[1]

  • Aqueous Solutions: The compound is designed for enhanced solubility in water.[3]

  • Alcohols: Methanol is another potential solvent, though the free base is only slightly soluble in it.[4] Using it as a co-solvent may be beneficial.

Troubleshooting Guide

This guide provides systematic steps to address solubility issues with this compound.

Problem: The compound is not dissolving in my chosen organic solvent.

Solution Workflow:

G cluster_steps Troubleshooting Steps start Start: Solubility Issue Identified check_solvent Step 1: Verify Solvent Choice Is the solvent polar? start->check_solvent try_cosolvent Step 2: Introduce a Co-solvent Add a small percentage of DMSO or DMF. check_solvent->try_cosolvent Yes fail Consult Further Resources check_solvent->fail No, choose a polar solvent heat Step 3: Apply Gentle Heating Warm the mixture and observe for dissolution. try_cosolvent->heat sonicate Step 4: Use Sonication Agitate the mixture using an ultrasonic bath. heat->sonicate neutralize Step 5: Consider Neutralization Convert to the free base with a suitable base. sonicate->neutralize success Success: Compound Dissolved neutralize->success If successful neutralize->fail If still unsuccessful

Caption: A stepwise workflow for troubleshooting the dissolution of this compound.

Detailed Troubleshooting Steps:

  • Verify Solvent Polarity: Ensure you are using a sufficiently polar solvent. Non-polar solvents like hexane or toluene are generally poor choices for dissolving amine salts.

  • Introduce a Co-solvent: If using a moderately polar solvent, the addition of a small amount of a highly polar aprotic co-solvent can significantly improve solubility.

    • Recommendation: Add DMSO (up to 10% v/v) or DMF to your solvent system.[1]

  • Apply Gentle Heating: Increasing the temperature often enhances the rate of dissolution and the overall solubility.

    • Protocol: Warm the solvent to a moderate temperature (e.g., 40-60 °C) while stirring the mixture. Always be mindful of the solvent's boiling point and the compound's stability at elevated temperatures.

  • Utilize Sonication: Mechanical agitation through sonication can help to break down solid agglomerates and promote dissolution.

    • Protocol: Place the vial containing the mixture in an ultrasonic bath and sonicate for 5-15 minute intervals. Check for dissolution after each interval.

  • Consider In-situ Neutralization: For reactions where the free amine is required, you can neutralize the hydrochloride salt. This will generate the free base, which has different solubility characteristics.

    • Caution: This will introduce a salt byproduct (e.g., NaCl if using NaOH) into your reaction mixture.

    • Protocol: Add a stoichiometric amount of a suitable base (e.g., sodium hydroxide, triethylamine) to your suspension. The free base of Benzene-1,3,5-triamine is soluble in acetone and alcohol, but insoluble in ether, cold benzene, carbon tetrachloride, and petroleum ether.[5]

Data Presentation

Table 1: Qualitative Solubility of Benzene-1,3,5-triamine and its Trihydrochloride Salt

Compound FormSolvent/ConditionSolubilitySource
Trihydrochloride Salt Polar SolventsEnhanced solubility compared to free base[2]
WaterReduced solubility due to ionic lattice[1]
DMSO (as co-solvent)Effective for dissolution[1]
DMF (as co-solvent)Effective for dissolution[1]
Free Base WaterSoluble[5]
AcetoneSoluble[5]
AlcoholSoluble[5]
EtherInsoluble[5]
Cold BenzeneInsoluble[5]
Carbon TetrachlorideInsoluble[5]
Petroleum EtherInsoluble[5]

Experimental Protocols

Protocol 1: General Procedure for Dissolving this compound for Covalent Organic Framework (COF) Synthesis

This protocol is a generalized procedure based on common practices in COF synthesis.

G start Start: Prepare Reagents weigh 1. Weigh Benzene-1,3,5-triamine trihydrochloride accurately. start->weigh add_solvent 2. Add the primary organic solvent. weigh->add_solvent add_cosolvent 3. Add DMSO or DMF as a co-solvent. add_solvent->add_cosolvent mix 4. Stir the mixture vigorously. add_cosolvent->mix heat_sonicate 5. Apply gentle heat and/or sonication as needed. mix->heat_sonicate observe 6. Observe for complete dissolution. heat_sonicate->observe proceed End: Proceed with Reaction observe->proceed Clear solution obtained

References

Technical Support Center: Purification of Crude 1,3,5-Triaminobenzene Trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 1,3,5-Triaminobenzene trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude 1,3,5-Triaminobenzene trihydrochloride?

A1: Common impurities can vary depending on the synthetic route used. However, they typically fall into these categories:

  • Unreacted Starting Materials: Such as 1,3,5-trinitrobenzene.

  • Partially Reduced Intermediates: Including various nitroanilines.

  • Byproducts of Synthesis: For instance, if synthesized from 3,5-dichloroaniline, residual chlorinated compounds may be present.[1]

  • Color Impurities: Crude products can often be discolored, appearing yellow, brown, or even black, due to oxidation or other side reactions.

Q2: My crude 1,3,5-Triaminobenzene trihydrochloride is highly colored (yellow to black). How can I remove the color?

A2: The most common and effective method for removing color impurities is treatment with activated carbon (charcoal). This is typically done by dissolving the crude product in a suitable solvent, adding a small amount of activated carbon, heating the mixture, and then filtering the hot solution to remove the carbon, which adsorbs the color bodies.

Q3: What is a suitable solvent for the recrystallization of 1,3,5-Triaminobenzene trihydrochloride?

A3: Acidified polar solvents are generally effective. A mixture of ethanol and concentrated hydrochloric acid is a good starting point, as the product is often precipitated from this mixture during synthesis.[2] Aqueous hydrochloric acid can also be used. The acidic conditions help to keep the amine protonated and in its salt form, which can aid in crystallization and prevent oxidation.

Q4: I am having trouble getting the purified product to crystallize out of solution. What should I do?

A4: If crystallization does not occur upon cooling, you can try the following techniques:

  • Scratching the inner surface of the flask with a glass rod at the meniscus can create nucleation sites.

  • Seeding the solution with a tiny crystal of pure 1,3,5-Triaminobenzene trihydrochloride, if available.

  • Reducing the solvent volume by gentle heating or under reduced pressure to increase the concentration of the product.

  • Adding a less polar "anti-solvent" dropwise to the solution until it becomes slightly cloudy, then warming until it is clear again before allowing it to cool slowly. For an ethanol/HCl solution, a less polar solvent like isopropanol or diethyl ether could be cautiously tested.

Q5: What is the expected appearance and purity of 1,3,5-Triaminobenzene trihydrochloride after purification?

A5: Properly purified 1,3,5-Triaminobenzene trihydrochloride should be a white to off-white or pale-gray crystalline solid. Commercially available high-purity grades are typically around 95% pure or higher.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Product "oils out" instead of crystallizing The boiling point of the solvent is lower than the melting point of the solute. The product may be impure.- Ensure the product is fully dissolved at the boiling point of the solvent. - Try a different solvent system with a higher boiling point. - Perform a preliminary purification step, such as an activated carbon wash, to remove impurities that may be hindering crystallization.
Low recovery of purified product - Too much solvent was used for recrystallization. - The product is significantly soluble in the cold recrystallization solvent. - Premature crystallization occurred during hot filtration.- Use the minimum amount of hot solvent necessary to fully dissolve the crude product. - Cool the crystallization mixture in an ice bath to minimize solubility. - Preheat the filtration apparatus (funnel, filter paper, and receiving flask) before hot filtration to prevent the product from crashing out.
Product is still colored after one recrystallization A high concentration of color impurities is present.- Perform a decolorization step with activated carbon before recrystallization. - A second recrystallization may be necessary.
Product degrades or darkens upon heating in solution The compound may be sensitive to heat and/or air oxidation, especially in its free base form.- Perform the recrystallization under an inert atmosphere (e.g., nitrogen or argon). - Avoid prolonged heating. - Ensure the solution remains acidic to keep the amine protonated and less susceptible to oxidation.

Experimental Protocols

Method 1: Recrystallization from Acidified Ethanol

This method is suitable for general purification and removal of less polar impurities.

Protocol:

  • Place the crude 1,3,5-Triaminobenzene trihydrochloride in an Erlenmeyer flask.

  • Add a minimal amount of ethanol to the flask.

  • Slowly add concentrated hydrochloric acid dropwise while gently warming the mixture until the solid completely dissolves. Use a ratio of approximately 1:1 ethanol to concentrated HCl as a starting point.[2]

  • If the solution is colored, allow it to cool slightly and proceed to the activated carbon treatment. If the solution is colorless or nearly so, proceed to step 7.

  • Activated Carbon Treatment (Optional): Add a small amount of activated carbon (approximately 1-2% of the solute weight) to the solution.

  • Gently heat the mixture to boiling for 5-10 minutes. Perform a hot filtration through a fluted filter paper to remove the activated carbon.

  • Allow the clear filtrate to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration, washing with a small amount of cold ethanol.

  • Dry the purified crystals under vacuum.

Method 2: Aqueous Recrystallization with Activated Carbon

This method is particularly useful for removing colored impurities.

Protocol:

  • Dissolve the crude 1,3,5-Triaminobenzene trihydrochloride in a suitable amount of dilute aqueous hydrochloric acid (e.g., 0.5 N to 2 N HCl) by heating.

  • Add a small amount of activated carbon to the hot solution.

  • Maintain the solution at a near-boiling temperature for 10-15 minutes.

  • Perform a hot filtration to remove the activated carbon.

  • Allow the filtrate to cool slowly to room temperature, followed by cooling in an ice bath.

  • If crystallization is slow, you may need to concentrate the solution by boiling off some of the water.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold distilled water.

  • Dry the product thoroughly under vacuum.

Quantitative Data Summary

The following table summarizes hypothetical data based on typical purification outcomes for aromatic amines. Actual results may vary depending on the nature and extent of impurities in the crude material.

Purification Method Starting Purity (Hypothetical) Final Purity (Hypothetical) Yield (Hypothetical) Appearance Change
Recrystallization from Acidified Ethanol90%97%75-85%Brown solid to off-white crystals
Aqueous Recrystallization with Activated Carbon85% (highly colored)98%70-80%Black solid to white/pale-gray crystals

Process Workflow

Purification_Workflow cluster_start Starting Material cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_crystallization Crystallization & Isolation cluster_final Final Product Crude Crude 1,3,5-Triaminobenzene trihydrochloride (Often colored, <95% purity) Dissolve Dissolve in hot acidified solvent (e.g., Ethanol/HCl or aq. HCl) Crude->Dissolve IsColored Is the solution colored? Dissolve->IsColored ActivatedCarbon Add activated carbon, heat, and perform hot filtration IsColored->ActivatedCarbon Yes Cool Cool solution slowly (room temp, then ice bath) IsColored->Cool No ActivatedCarbon->Cool Filter Collect crystals by vacuum filtration Cool->Filter Wash Wash with cold solvent Filter->Wash Dry Dry under vacuum Wash->Dry Pure Purified 1,3,5-Triaminobenzene trihydrochloride (White/off-white, >97% purity) Dry->Pure

Caption: Workflow for the purification of crude 1,3,5-Triaminobenzene trihydrochloride.

References

Preventing side reactions in COF synthesis with Benzene-1,3,5-triamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Covalent Organic Frameworks (COFs) using Benzene-1,3,5-triamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common challenges when synthesizing COFs with Benzene-1,3,5-triamine?

A1: The primary challenges stem from the high reactivity of Benzene-1,3,5-triamine, which can lead to:

  • Low Crystallinity: The rapid formation of strong covalent bonds can lead to kinetically trapped, disordered amorphous polymers instead of a crystalline COF. The reversibility of the reaction is crucial for the "self-healing" process that allows for the correction of defects and the formation of an ordered framework.

  • Formation of Amorphous Material: If the polymerization is too fast and irreversible, it results in an amorphous network. Mechanistic studies on imine-linked COFs show that an initial amorphous polymer network is often formed, which then crystallizes.[1][2] If this crystallization is hindered, the final product will be amorphous.

  • Incomplete Reactions and Defects: The synthesis may result in "missing linker" defects, where some of the amine groups on the Benzene-1,3,5-triamine do not react with the aldehyde monomer. This can be due to steric hindrance or suboptimal reaction conditions.

  • Monomer Purity Issues: Impurities in the Benzene-1,3,5-triamine or the aldehyde co-monomer can disrupt the self-assembly process, leading to defects and reduced performance of the final COF.

Q2: Why is my COF product amorphous instead of crystalline?

A2: The formation of an amorphous product is a common issue and is often related to the kinetics of the polymerization reaction. A crystalline COF is the thermodynamically favored product, but its formation requires a balance between the rate of the forward and reverse reactions (imine formation and hydrolysis). If the forward reaction is too fast, an amorphous polymer precipitates before it can rearrange into a crystalline structure.

Q3: Can Benzene-1,3,5-triamine undergo side reactions other than the desired imine condensation?

A3: Due to its high nucleophilicity, Benzene-1,3,5-triamine has the potential for side reactions. While direct self-condensation is not commonly reported under typical COF synthesis conditions, uncontrolled reactions can be a concern. To mitigate this, especially in syntheses requiring N-alkylation, protection of the amine groups with a tert-butoxycarbonyl (Boc) group can be employed.[3] The Boc-protected intermediate is more stable and less prone to uncontrolled reactions.[3] The amine can then be deprotected under acidic conditions to participate in the COF-forming reaction in a more controlled manner.

Q4: What is the role of the acid catalyst in the synthesis, and how does it affect side reactions?

A4: An acid catalyst, typically acetic acid, is crucial for the formation of imine-based COFs. It catalyzes the dehydration of the hemiaminal intermediate, which is a key step in imine bond formation. However, the concentration of the acid is critical. If the acid concentration is too high, it can protonate the amine groups of Benzene-1,3,5-triamine, reducing their nucleophilicity and slowing down or even stopping the desired condensation reaction. This can lead to incomplete reactions and a defective final product.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of COFs using Benzene-1,3,5-triamine.

Issue 1: The final product is an amorphous powder with low surface area.
Potential Cause Troubleshooting Step Experimental Protocol
Reaction is too fast, leading to kinetic trapping. 1. Slow down the reaction rate. This can be achieved by several methods: a) Gradual Monomer Addition: Instead of mixing all reactants at once, slowly add a solution of one monomer to the other over an extended period. This controls the concentration of reactants and promotes slower, more controlled crystal growth. b) Use of a Modulator: Introduce a monofunctional amine (e.g., aniline) into the reaction mixture. The modulator competes with Benzene-1,3,5-triamine for reaction with the aldehyde, slowing down the overall polymerization rate and allowing more time for crystalline ordering.[4]a) Gradual Monomer Addition: Prepare separate solutions of Benzene-1,3,5-triamine and the aldehyde co-monomer in the chosen solvent system. Using a syringe pump, add the aldehyde solution to the triamine solution at a slow, constant rate (e.g., 0.1 mL/hour) while maintaining the reaction temperature. b) Modulated Synthesis: Add a calculated amount of a monofunctional amine (e.g., 10-50 mol% relative to the aldehyde) to the reaction mixture along with the primary monomers. The optimal amount of modulator may need to be determined empirically.
Suboptimal catalyst concentration. 2. Optimize the acid catalyst concentration. The concentration of the acid catalyst (e.g., acetic acid) is crucial. Too little catalyst will result in a slow reaction, while too much will protonate the amine monomer and inhibit the reaction.Perform a series of small-scale reactions varying the concentration of the acetic acid solution (e.g., from 3 M to 12 M). Analyze the crystallinity of the resulting products using Powder X-ray Diffraction (PXRD) to determine the optimal catalyst concentration for your specific system.
Inappropriate solvent system. 3. Screen different solvent systems. The solvent plays a critical role in monomer solubility and the kinetics of COF formation. A solvent system that allows for slight solubility of the growing COF can facilitate the reversible bond formation needed for crystallization.Common solvent systems for imine COF synthesis include mixtures of a polar aprotic solvent (e.g., 1,4-dioxane, DMF) and a non-polar solvent (e.g., mesitylene). Experiment with different solvent ratios and combinations to find the optimal conditions for your specific monomers.
Issue 2: The product has some crystallinity, but the surface area is lower than expected.
Potential Cause Troubleshooting Step Experimental Protocol
Incomplete reaction or presence of defects. 1. Increase reaction time and/or temperature. Allowing the reaction to proceed for a longer duration or at a slightly higher temperature (within the stability limits of the monomers) can promote the reversibility of the imine linkage, leading to a more ordered and less defective framework.Extend the solvothermal reaction time from the standard 3 days to 5 or 7 days. Alternatively, increase the reaction temperature in small increments (e.g., 10°C) and monitor the effect on crystallinity and surface area.
Monomer impurities. 2. Purify the Benzene-1,3,5-triamine monomer. Impurities can act as "capping agents" that terminate the growth of the framework or introduce defects.Recrystallization: Dissolve the crude Benzene-1,3,5-triamine in a minimal amount of a hot solvent in which it is soluble (e.g., ethanol/water mixture) and allow it to cool slowly to form pure crystals. Sublimation: For thermally stable impurities, vacuum sublimation can be an effective purification method. Boc-Protection and Deprotection: For a highly pure product, consider synthesizing the tri-Boc protected version of Benzene-1,3,5-triamine, which can be purified by column chromatography, followed by deprotection in acidic conditions just before use. A general procedure involves reacting trimesic acid with diphenylphosphoryl azide in the presence of tert-butyl alcohol to form 1,3,5-tri-Boc aminobenzene, which is then deprotected using a solution of HCl in ethanol.[5]
Inefficient activation of the COF. 3. Optimize the post-synthesis activation procedure. Residual solvent and unreacted monomers trapped within the pores can lead to a low measured surface area.After synthesis, wash the COF powder extensively with a series of solvents of decreasing polarity (e.g., DMF, acetone, ethanol). Perform a final solvent exchange with a low-boiling-point solvent like methanol or chloroform, followed by drying under high vacuum at an elevated temperature (e.g., 120-150°C) for an extended period (e.g., 12-24 hours).

Visualizations

Troubleshooting_Low_Crystallinity start Low Crystallinity in COF Product check_rate Is the reaction rate too fast? start->check_rate slow_down Slow down reaction: - Gradual monomer addition - Use a modulator check_rate->slow_down Yes check_catalyst Is the catalyst concentration optimal? check_rate->check_catalyst No end_node Crystalline COF slow_down->end_node optimize_catalyst Optimize catalyst concentration check_catalyst->optimize_catalyst No check_solvent Is the solvent system appropriate? check_catalyst->check_solvent Yes optimize_catalyst->end_node optimize_solvent Screen different solvent systems check_solvent->optimize_solvent No check_purity Are the monomers pure? check_solvent->check_purity Yes optimize_solvent->end_node purify_monomers Purify monomers (recrystallization, sublimation) check_purity->purify_monomers No check_purity->end_node Yes

Caption: Troubleshooting workflow for low crystallinity in COF synthesis.

Modulated_Synthesis_Workflow start Start: Modulated Synthesis prepare_solutions Prepare solutions of: - Benzene-1,3,5-triamine - Aldehyde co-monomer - Modulator (e.g., aniline) start->prepare_solutions mix_reactants Combine monomers and modulator in the chosen solvent system prepare_solutions->mix_reactants add_catalyst Add acid catalyst (e.g., acetic acid) mix_reactants->add_catalyst solvothermal Solvothermal reaction (e.g., 120°C for 3 days) add_catalyst->solvothermal isolate_product Isolate crude COF by filtration solvothermal->isolate_product wash_product Wash with various solvents (e.g., DMF, acetone) isolate_product->wash_product activate_product Activate COF under vacuum at elevated temperature wash_product->activate_product characterize Characterize product (PXRD, BET, etc.) activate_product->characterize

Caption: Experimental workflow for modulated COF synthesis.

Reaction_Conditions_vs_Product cluster_conditions Reaction Conditions cluster_products Resulting Product fast_rate Fast Reaction Rate amorphous Amorphous Polymer (Kinetically Trapped) fast_rate->amorphous slow_rate Slow Reaction Rate crystalline Crystalline COF (Thermodynamically Favored) slow_rate->crystalline irreversible Irreversible Linkage irreversible->amorphous reversible Reversible Linkage (Self-Healing) reversible->crystalline

Caption: Relationship between reaction kinetics and product crystallinity.

References

Optimizing reaction conditions for Benzene-1,3,5-triamine trihydrochloride polymerization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the polymerization of Benzene-1,3,5-triamine trihydrochloride.

Frequently Asked Questions (FAQs)

Q1: What are the primary applications of polymers derived from this compound?

A1: Polymers derived from this compound, a C3-symmetric building block, are primarily used in the synthesis of advanced materials due to their ability to form highly cross-linked and well-defined three-dimensional structures.[1] Key applications include:

  • Covalent Organic Frameworks (COFs): These crystalline porous polymers are used in gas storage, separation, and catalysis. The trifunctional nature of the monomer allows for the creation of rigid, porous frameworks.[1][2]

  • Metal-Organic Frameworks (MOFs): The amine groups can act as ligands to coordinate with metal ions, forming porous materials for various applications.[3]

  • Environmental Remediation: Cross-linked polyamines synthesized from this monomer have demonstrated high efficiency in removing heavy metal ions, such as lead, from aqueous solutions by chelation.[1][2]

  • Functional Polymers and Composites: It is a key monomer for synthesizing polymers with unique conductive or biocompatible properties and for creating composites, for instance with carbon nanotubes (CNTs).[2][4]

Q2: What are the common polymerization methods for this compound?

A2: The most prevalent polymerization method is through condensation reactions, particularly with aldehyde-containing monomers to form imine-linked polymers.[2][3] This is a key reaction in the synthesis of COFs. Other methods include:

  • Interfacial Polymerization: This technique can be used to form continuous COF films at the interface of two immiscible liquids.[1]

  • Mechanochemical Synthesis: A solvent-free approach where solid-state monomers are ground together, sometimes with a catalytic amount of a liquid or solid acid, to initiate polymerization.[1]

  • In situ Polymerization: This method is used to create cross-linked structures, for example, in the synthesis of polyamines for heavy metal removal.[3][4]

Q3: Why is the trihydrochloride salt of Benzene-1,3,5-triamine often used instead of the free base?

A3: The trihydrochloride form enhances the compound's solubility in polar solvents, which facilitates its use in a wider range of reaction conditions compared to its freebase counterpart.[1] The salt form is also more stable, making it easier to handle and store.[3]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low Polymer Yield Incomplete reaction due to suboptimal temperature or reaction time.Optimize reaction temperature and time. For instance, in some preparations, heating at 100-120°C for 6-24 hours is employed.[5][6]
Incorrect stoichiometry of monomers.Ensure precise molar ratios of this compound and the co-monomer (e.g., aldehyde).
Inefficient catalyst or incorrect catalyst concentration.For acid-catalyzed reactions (e.g., COF synthesis), ensure the appropriate concentration of the acid catalyst, such as acetic acid.[2]
Poor Polymer Crystallinity (in COFs) Lack of conformational locking through intramolecular hydrogen bonding.The use of monomers that can form intramolecular hydrogen bonds can increase the symmetry and planarity of the framework, leading to higher crystallinity.[7]
Reversibility of the linkage formation is too low.The use of a modulator, such as aniline, can sometimes improve crystallinity by promoting the formation of a more ordered structure.[7]
Insolubility of the Polymer in Common Solvents High degree of cross-linking.This is an inherent property of many polymers derived from this trifunctional monomer. For characterization, solid-state techniques may be necessary. For processing, synthesis of polymer composites might be an option.[4]
Broad or Inconsistent Particle Size Uncontrolled nucleation and growth during polymerization.Consider solvothermal synthesis methods where temperature and pressure can be precisely controlled to influence particle size.[8]
Discoloration of the Final Product Oxidation of the amine groups.Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.
Presence of impurities in the monomers or solvents.Use high-purity monomers and solvents. Purification of starting materials may be necessary.

Experimental Protocols

Protocol 1: Synthesis of an Imine-Linked Covalent Organic Framework (Illustrative)

This protocol is a generalized procedure based on common methods for COF synthesis.

  • Preparation of Monomer Solutions:

    • In a reaction vessel, dissolve this compound in a suitable solvent or solvent mixture.

    • In a separate vessel, dissolve the aldehyde co-monomer (e.g., a triformylbenzene derivative) in a compatible solvent.

  • Reaction Setup:

    • Combine the two monomer solutions in the reaction vessel.

    • Add an acid catalyst, such as aqueous acetic acid.

    • Seal the vessel and place it in an oven or oil bath pre-heated to the desired reaction temperature (e.g., 120°C).

  • Polymerization:

    • Allow the reaction to proceed for the specified time (e.g., 24-72 hours).

  • Isolation and Purification:

    • After cooling to room temperature, collect the solid product by filtration.

    • Wash the product sequentially with appropriate solvents (e.g., acetone, water, ethanol) to remove unreacted monomers and catalyst.

    • Dry the purified polymer under vacuum.

Protocol 2: Synthesis of Cross-Linked Polyamines for Heavy Metal Removal (Illustrative)

This is a generalized protocol for the in situ polymerization to create adsorbents.

  • Monomer Dissolution:

    • Dissolve Benzene-1,3,5-triamine, paraformaldehyde, and an alkyldiamine in a suitable solvent.

  • Initiation of Polymerization:

    • Adjust the pH of the solution to the desired value to initiate the condensation reaction.

    • Stir the reaction mixture at a controlled temperature for a set period to allow for polymer formation.

  • Composite Formation (Optional):

    • For synthesizing polymer/CNT composites, add functionalized carbon nanotubes to the reaction mixture during polymerization.[4]

  • Product Isolation:

    • Precipitate the polymer by adding the reaction mixture to a non-solvent.

    • Filter the solid product, wash it thoroughly with deionized water, and dry it.

Visualizations

Polymerization_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_characterization Characterization Monomer_Prep Monomer Solution Preparation Mixing Mixing of Reactants Monomer_Prep->Mixing Solvent_Selection Solvent Selection Solvent_Selection->Monomer_Prep Catalyst Catalyst Addition Mixing->Catalyst Polymerization Polymerization (Heating) Catalyst->Polymerization Isolation Isolation (Filtration) Polymerization->Isolation Washing Washing Isolation->Washing Drying Drying Washing->Drying Analysis Polymer Characterization Drying->Analysis Troubleshooting_Logic Start Experiment Start Problem Identify Problem (e.g., Low Yield) Start->Problem Check_Temp Check Temperature & Reaction Time Problem->Check_Temp Check_Stoichiometry Verify Monomer Stoichiometry Problem->Check_Stoichiometry Check_Catalyst Evaluate Catalyst Concentration/Activity Problem->Check_Catalyst Optimize Optimize Conditions Check_Temp->Optimize Check_Stoichiometry->Optimize Check_Catalyst->Optimize Success Successful Polymerization Optimize->Success

References

Technical Support Center: Imine-Linked Frameworks from Benzene-1,3,5-triamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for stability challenges encountered during the synthesis and handling of imine-linked frameworks derived from Benzene-1,3,5-triamine and its derivatives, such as 1,3,5-Tris(4-aminophenyl)benzene (TAPB).

Frequently Asked Questions (FAQs)

Q1: Why are my imine-linked frameworks showing poor chemical stability, especially in acidic or humid conditions?

A1: The primary cause of instability in imine-linked covalent organic frameworks (COFs) is the reversible nature of the imine (C=N) bond.[1] This bond is susceptible to hydrolysis, particularly in the presence of water and acid catalysts, which can lead to the breakdown of the framework structure. The lone pair of electrons on the imine nitrogen can be protonated, making the carbon atom more electrophilic and prone to nucleophilic attack by water.

Q2: What is "pore collapse" and why is the surface area of my COF significantly lower than expected after activation?

A2: Pore collapse refers to the irreversible loss of porosity and long-range order in a COF during the activation process (solvent removal). This is a common issue, especially for flexible frameworks or those with large pores.[2] The capillary forces exerted by the solvent during vacuum drying can cause the stacked layers of the 2D COF to agglomerate, leading to a loss of crystallinity and a drastic reduction in the Brunauer-Emmett-Teller (BET) surface area.[3] For instance, TAPB-PDA COF can exhibit a complete loss of its porous structure when activated with methanol or tetrahydrofuran (THF).[2]

Q3: How can I improve the chemical stability of my imine-linked frameworks?

A3: Several strategies can be employed to enhance the stability of imine-linked COFs:

  • Post-Synthetic Modification (PSM): This is a highly effective method that involves the chemical conversion of the reversible imine linkages into more robust ones. Common PSM strategies include:

    • Reduction to Amine Linkages: The imine bonds can be reduced to stable amine (-CH-NH-) bonds using reducing agents like sodium borohydride (NaBH₄).[4][5] This significantly improves hydrolytic stability.

    • Conversion to other linkages: Imine linkages can be transformed into other stable aromatic heterocycles, such as benzoxazoles or quinolines, through post-synthetic reactions.

  • Monomer Design: Incorporating functional groups into the monomer units that can form intramolecular hydrogen bonds can shield the imine bonds from hydrolysis and enhance interlayer interactions, thereby improving stability.

  • Control of Synthesis Conditions: Optimizing the synthesis parameters, such as the choice of catalyst and solvent, can lead to more crystalline and less defective frameworks, which can indirectly contribute to improved stability.

Q4: My COF synthesis resulted in an amorphous powder or a product with low crystallinity. What are the possible causes and solutions?

A4: Low crystallinity is a frequent challenge in COF synthesis and can be attributed to several factors:

  • Rapid Precipitation: If the polymerization reaction is too fast, the framework may precipitate out of solution before it has had sufficient time for error correction and ordered crystal growth, leading to an amorphous material.

  • Monomer Solubility: Poor solubility of the monomers in the reaction solvent can lead to inhomogeneous nucleation and the formation of a poorly ordered material.

  • Catalyst Concentration: The concentration and type of acid catalyst can significantly influence the reaction kinetics and, consequently, the crystallinity of the final product. For example, using scandium triflate (Sc(OTf)₃) as a catalyst instead of acetic acid can lead to different particle morphologies and may improve crystallinity under certain conditions.[6]

Solutions to improve crystallinity include:

  • Modulator-Assisted Synthesis: Adding a monofunctional modulator (e.g., aniline) can slow down the polymerization rate by competing with the multifunctional amine monomer, allowing for better error correction and the formation of a more crystalline product.

  • Solvent Selection: Choosing a solvent system in which the monomers have good solubility is crucial. A mixture of solvents, such as dioxane and mesityylene, is often used.

  • Control of Monomer Addition Rate: A slow, dropwise addition of one monomer solution to the other can help to control the reaction kinetics and promote the growth of larger, more ordered crystals.[7]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Low Yield 1. Incomplete reaction.1. Increase reaction time or temperature. Ensure proper sealing of the reaction vessel to prevent solvent evaporation.
2. Poor monomer solubility.2. Use a different solvent system (e.g., a mixture of dioxane, mesitylene, and ethanol). Sonicate the monomer mixture before heating.
3. Loss of product during washing.3. Use centrifugation instead of filtration for product collection, especially for fine powders. Wash with appropriate solvents to remove unreacted monomers without dissolving the product.
Low Surface Area (BET) 1. Pore collapse during activation.1. Avoid high-vacuum drying at elevated temperatures. Use a gentler activation method like supercritical CO₂ drying or a slow nitrogen flow.[3] Activate with a low surface tension solvent like perfluorohexane.[2]
2. Incomplete removal of solvent or unreacted monomers from pores.2. Perform thorough solvent exchange with a volatile solvent (e.g., acetone) before activation. Extend the activation time or increase the temperature slightly (e.g., 120 °C).
Poor Crystallinity (Amorphous Product) 1. Reaction kinetics are too fast.1. Decrease the reaction temperature. Use a modulator to slow down the reaction. Employ a controlled monomer feeding rate.[7]
2. Incorrect catalyst concentration.2. Optimize the concentration of the acid catalyst (e.g., acetic acid). A typical concentration is 6 M.
3. Monomers or solvents are not pure.3. Use high-purity monomers and anhydrous solvents.
Difficulty in Reproducing Results 1. Sensitivity to atmospheric moisture.1. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
2. Variations in heating/cooling rates.2. Use a programmable oven or oil bath for precise temperature control. Ensure a consistent cooling procedure.

Quantitative Stability Data

The stability of imine-linked COFs can be quantitatively assessed by comparing their properties before and after exposure to different chemical environments. Below is a summary of stability data for TAPB-based COFs from the literature.

COF NameTreatment ConditionProperty MeasuredValue Before TreatmentValue After TreatmentReference
TAPB-PDA Activation with Methanol (MeOH)BET Surface Area1919 m²/g (after PFH activation)75 m²/g[2]
TAPB-PDA Activation with Tetrahydrofuran (THF)BET Surface Area1919 m²/g (after PFH activation)55 m²/g[2]
TAPB-PDA Activation with Perfluorohexane (PFH)BET Surface Area-1919 m²/g[2]
TAPB-PDA Activation with Methanol (MeOH)CrystallinityHighly CrystallineAmorphous[2]
TAPB-PDA Activation with Tetrahydrofuran (THF)CrystallinityHighly CrystallineAmorphous[2]
TAPB-TFB -BET Surface Area-771 m²/g (synthesized in water)[8][9]
CoTAPP-PATA-COF Reduction with NaBH₄BET Surface Area943.72 m²/g856.31 m²/g (for NH-COF)[4]
CoTAPP-PATA-COF Reduction with NaBH₄CrystallinityCrystallineCrystalline[4]

Experimental Protocols

Protocol 1: Synthesis of TAPB-TFB COF

This protocol is adapted from the solvothermal synthesis method.

Materials:

  • 1,3,5-Tris(4-aminophenyl)benzene (TAPB)

  • 1,3,5-Triformylbenzene (TFB)

  • 1,4-Dioxane

  • Aqueous Acetic Acid (6 M)

Procedure:

  • In a Pyrex tube, add TAPB and TFB in a 1:1 molar ratio.

  • Add a solvent mixture of 1,4-dioxane and 6 M aqueous acetic acid (e.g., in a 10:1 v/v ratio).

  • Sonicate the mixture for 15 minutes to obtain a homogeneous dispersion.

  • Flash-freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product thoroughly with anhydrous acetone and tetrahydrofuran (THF) to remove unreacted monomers and oligomers.

  • Dry the product under vacuum at 120 °C overnight to obtain the final COF powder.

Protocol 2: Post-Synthetic Reduction of Imine Linkages to Amine Linkages

This protocol describes the reduction of an imine-linked COF to an amine-linked COF.

Materials:

  • As-synthesized imine-linked COF (e.g., TAPB-TFB COF)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Dimethylacetamide (DMAc)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Suspend the imine-linked COF powder in anhydrous DMAc.

  • Add an excess of NaBH₄ to the suspension.

  • Stir the mixture at room temperature for 24-48 hours under an inert atmosphere.

  • Quench the reaction by the slow addition of water.

  • Collect the solid product by filtration.

  • Wash the product extensively with water and THF to remove residual reagents and byproducts.

  • Dry the final amine-linked COF under vacuum at a moderate temperature (e.g., 80 °C).

Visualized Workflows and Logic

Synthesis and Post-Synthetic Modification Workflow

G cluster_synthesis Synthesis of Imine-Linked COF cluster_psm Post-Synthetic Modification (PSM) monomers Monomers (e.g., TAPB + TFB) mixing Mixing & Sonication monomers->mixing solvent Solvent System (e.g., Dioxane/Acetic Acid) solvent->mixing reaction Solvothermal Reaction (120°C, 3 days) mixing->reaction purification Purification (Washing with Acetone/THF) reaction->purification activation Activation (Vacuum Drying) purification->activation imine_cof Imine-Linked COF activation->imine_cof reduction Reduction Reaction (Room Temp, 24-48h) imine_cof->reduction Improves Stability reducing_agent Reducing Agent (e.g., NaBH₄ in DMAc) reducing_agent->reduction psm_purification Purification (Washing with Water/THF) reduction->psm_purification amine_cof Stable Amine-Linked COF psm_purification->amine_cof

Caption: General workflow for the synthesis of an imine-linked COF and its subsequent stabilization via post-synthetic reduction to an amine-linked COF.

Troubleshooting Logic for Low Crystallinity

G start Low Crystallinity in Final COF Product check_kinetics Are reaction kinetics too fast? start->check_kinetics slow_kinetics Slow down the reaction: - Lower temperature - Use a modulator - Slow monomer addition check_kinetics->slow_kinetics Yes check_catalyst Is the catalyst concentration optimal? check_kinetics->check_catalyst No end Improved Crystallinity slow_kinetics->end optimize_catalyst Adjust catalyst concentration (e.g., 6 M Acetic Acid) check_catalyst->optimize_catalyst No check_solubility Are monomers fully dissolved? check_catalyst->check_solubility Yes optimize_catalyst->end improve_solubility Change solvent system or increase sonication time check_solubility->improve_solubility No check_purity Are reagents and solvents pure/anhydrous? check_solubility->check_purity Yes improve_solubility->end use_pure_reagents Use high-purity monomers and anhydrous solvents check_purity->use_pure_reagents No check_purity->end Yes use_pure_reagents->end

Caption: A decision-making diagram for troubleshooting low crystallinity in the synthesis of imine-linked COFs.

References

Technical Support Center: Troubleshooting Crystallinity in COFs Synthesized with 1,3,5-Triaminobenzene and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common issues encountered during the synthesis of Covalent Organic Frameworks (COFs) using 1,3,5-triaminobenzene (TAB) and its derivatives, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB). Poor crystallinity is a frequent challenge in COF synthesis, leading to suboptimal material properties. This document offers a structured approach to identifying and resolving these issues through a series of frequently asked questions (FAQs) and detailed troubleshooting guides.

Troubleshooting Guide: From Amorphous Powder to Crystalline Framework

This section addresses specific problems users may face during their experiments, providing potential causes and actionable solutions.

Question 1: My final product is an amorphous powder with no discernible peaks in the Powder X-ray Diffraction (PXRD) pattern. What went wrong?

Answer:

The formation of an amorphous product instead of a crystalline COF is a common issue and can stem from several factors related to the reaction kinetics and thermodynamics. The goal is to favor the thermodynamically stable, crystalline product over a kinetically trapped, amorphous polymer.

Potential Causes and Solutions:

  • Rapid Reaction Rate: A fast, irreversible reaction leads to the rapid precipitation of a disordered polymer. The key is to promote a slower, reversible reaction that allows for "error-correction" and the formation of an ordered framework.

    • Solution:

      • Lower the Reaction Temperature: Reducing the temperature slows down the imine condensation reaction, allowing more time for the framework to self-assemble in an ordered manner.

      • Control Monomer Addition: Instead of adding all monomers at once, a slow, dropwise addition of one monomer solution to the other can maintain a low monomer concentration, favoring crystalline growth over rapid precipitation.[1]

      • Use a Modulator: A modulator, such as aniline or benzoic acid, can be added to the reaction mixture.[2][3] These molecules compete with the monomers in the initial stages of the reaction, slowing down the polymerization and facilitating the formation of a more ordered material.

  • Inappropriate Solvent System: The choice of solvent is critical for monomer solubility and for mediating the reversibility of the imine linkage.

    • Solution:

      • Solvent Screening: Experiment with different solvent systems. A combination of a good solvent for the monomers (e.g., dimethylacetamide (DMAc), dimethyl sulfoxide (DMSO)) and a solvent that promotes imine reversibility (e.g., water, mesitylene, 1,4-dioxane) is often effective.[1][2]

      • Aqueous Synthesis: For certain systems like TAPB-TFB COF, synthesis in water at room temperature with an acid catalyst has been shown to yield highly crystalline products rapidly.[4]

  • Incorrect Catalyst or Catalyst Concentration: The catalyst plays a crucial role in the reversibility of the imine condensation.

    • Solution:

      • Catalyst Choice: Acetic acid is a commonly used catalyst that promotes the reversible formation of imine bonds.[4][5] In some cases, stronger Lewis acids like Sc(OTf)₃ have been used, but the concentration needs to be carefully optimized, as higher concentrations can lead to amorphous products.[6][7]

      • Catalyst Concentration: The concentration of the acid catalyst is critical. Too little may not effectively catalyze the reversible reaction, while too much can lead to rapid, uncontrolled polymerization. A systematic screening of the catalyst concentration is recommended.

Question 2: My COF shows some broad peaks in the PXRD pattern, indicating low crystallinity. How can I improve it?

Answer:

Low crystallinity suggests that while some long-range order is present, there are significant defects in the framework. The following strategies can help enhance the crystallinity of your material.

Potential Causes and Solutions:

  • Suboptimal Reaction Time and Temperature: The kinetics of COF formation are sensitive to both time and temperature.

    • Solution:

      • Optimize Reaction Time: A systematic study of reaction time is recommended. For some systems, a longer reaction time (e.g., 3 days) allows for the gradual transformation of an initially formed amorphous polymer into a more crystalline structure.[8]

      • Optimize Temperature: While lower temperatures can slow down the reaction, a certain amount of thermal energy is required for the framework to overcome kinetic barriers and anneal into a crystalline state. Experiment with a range of temperatures (e.g., 70°C, 100°C, 120°C).

  • Monomer Impurities or Non-planarity: Impurities in the monomers can disrupt the long-range order of the COF. The geometry of the monomers also plays a crucial role.

    • Solution:

      • Monomer Purification: Ensure the purity of 1,3,5-triaminobenzene and the corresponding aldehyde linker through appropriate purification techniques like recrystallization or sublimation.

      • Monomer Design: While 1,3,5-triaminobenzene itself is planar, ensure the linker molecule is also rigid and planar to promote efficient π-π stacking and ordered framework formation.

  • Ineffective Post-Synthesis Activation: The process of removing residual solvent and unreacted monomers from the pores of the COF (activation) can significantly impact the final crystallinity and porosity.

    • Solution:

      • Supercritical CO₂ Activation: Harsh activation methods like vacuum drying at high temperatures can cause pore collapse and a loss of crystallinity. Supercritical CO₂ (scCO₂) activation is a milder technique that can help preserve the crystalline structure and porosity of the COF.[1]

      • Solvent Exchange: Before activation, a thorough solvent exchange with a low-boiling-point solvent like acetone or ethanol can facilitate the removal of high-boiling-point reaction solvents.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting point for the synthesis of a crystalline COF using a 1,3,5-triaminobenzene analog like TAPB?

A1: A common starting point for the synthesis of a TAPB-based COF, such as TAPB-TFB, involves a solvothermal reaction. A typical procedure would be to react TAPB and 1,3,5-triformylbenzene (TFB) in a 1:1 molar ratio in a solvent mixture of 1,4-dioxane and mesitylene (e.g., 1:1 v/v) with an acetic acid catalyst at 120°C for 3 days in a sealed tube.[8]

Q2: How can I confirm the formation of the imine linkage in my COF?

A2: Fourier-Transform Infrared (FTIR) spectroscopy is a key technique to confirm the formation of the imine bond. You should observe the appearance of a characteristic C=N stretching vibration peak typically in the range of 1620-1630 cm⁻¹ and the disappearance or significant reduction of the N-H stretching peaks from the amine monomer and the C=O stretching peak from the aldehyde monomer.[8]

Q3: My BET surface area is much lower than reported values for similar COFs. What could be the reason?

A3: A low Brunauer-Emmett-Teller (BET) surface area is often a consequence of poor crystallinity or pore collapse. If your material has low crystallinity, the pores will be disordered and inaccessible, leading to a low surface area. Additionally, even if the initial COF is crystalline, the pores can collapse during the activation process if it is too harsh. Refer to the troubleshooting section on improving crystallinity and consider using a milder activation method like supercritical CO₂ drying.[1]

Q4: Can I synthesize crystalline COFs from 1,3,5-triaminobenzene at room temperature?

A4: Yes, room temperature synthesis of crystalline COFs has been reported. For instance, a highly crystalline TAPB-TFB COF was synthesized in water at room temperature using an acid-preactivation method. This approach can yield a product with a high surface area in a much shorter reaction time compared to traditional solvothermal methods.[4]

Quantitative Data Summary

The following tables summarize key quantitative data from successful syntheses of COFs using 1,3,5-triaminobenzene analogs, providing a benchmark for your experimental results.

Table 1: PXRD Data for Representative Crystalline COFs

COF NameMonomersProminent PXRD Peaks (2θ)Reference
HHU-COF-11,3,5-tris(4-aminophenyl)triazine + 4,4'-biphenyldicarboxaldehyde2.39°, 4.03°, 4.68°[8]
TAPB-TFB COF1,3,5-tris(4-aminophenyl)benzene + 1,3,5-triformylbenzene5.6°, 9.8°, 11.3°, 25.2°[8]

Table 2: BET Surface Area of Representative Crystalline COFs under Different Conditions

COF NameSynthesis ConditionsBET Surface Area (m²/g)Reference
HHU-COF-1Catalyst-free, 1,4-dioxane/mesitylene, 120°C, 3 days2352[8]
TFB-TAPB COFAcid-preactivation, water, room temperature, 2 hours771[4]
TAPB-BDA COFAcetic acid/water, 4/1 dioxane/mesitylene, 70°C, scCO₂ activation~2300[1]
TAPB-PDA-OMeDMAc/water, 80°C2919[2]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Highly Crystalline TAPB-TFB COF

This protocol is adapted from established methods for synthesizing crystalline imine-linked COFs.

Materials:

  • 1,3,5-tris(4-aminophenyl)benzene (TAPB)

  • 1,3,5-triformylbenzene (TFB)

  • 1,4-Dioxane

  • Mesitylene

  • Aqueous Acetic Acid (e.g., 6 M)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add TAPB (1 equivalent) and TFB (1 equivalent).

  • Add a solvent mixture of 1,4-dioxane and mesitylene (1:1 v/v).

  • Add aqueous acetic acid as the catalyst.

  • Freeze the tube in liquid nitrogen, evacuate to a high vacuum, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120°C for 3 days.

  • After cooling to room temperature, open the tube and collect the solid product by filtration.

  • Wash the product thoroughly with anhydrous acetone and then with anhydrous tetrahydrofuran.

  • Dry the product under vacuum to obtain the crystalline COF powder.

Visualizations

Diagram 1: Troubleshooting Workflow for Poor COF Crystallinity

This diagram illustrates a logical workflow for diagnosing and addressing poor crystallinity in COF synthesis.

G start Amorphous or Poorly Crystalline Product check_pxrd Analyze PXRD Pattern start->check_pxrd no_peaks No Discernible Peaks (Amorphous) check_pxrd->no_peaks Amorphous broad_peaks Broad Peaks (Low Crystallinity) check_pxrd->broad_peaks Low Crystallinity cause_amorphous Potential Causes: - Rapid Reaction Rate - Inappropriate Solvent - Incorrect Catalyst no_peaks->cause_amorphous cause_low_cryst Potential Causes: - Suboptimal Time/Temp - Monomer Impurities - Harsh Activation broad_peaks->cause_low_cryst solution_rate Control Reaction Rate: - Lower Temperature - Slow Monomer Addition - Use Modulator cause_amorphous->solution_rate solution_solvent Optimize Solvent System: - Solvent Screening - Consider Aqueous Synthesis cause_amorphous->solution_solvent solution_catalyst Optimize Catalyst: - Catalyst Choice (e.g., Acetic Acid) - Vary Concentration cause_amorphous->solution_catalyst solution_conditions Optimize Reaction Conditions: - Systematic Time/Temp Study cause_low_cryst->solution_conditions solution_monomer Ensure Monomer Quality: - Purify Monomers - Use Planar Linkers cause_low_cryst->solution_monomer solution_activation Improve Activation: - Supercritical CO2 Drying - Thorough Solvent Exchange cause_low_cryst->solution_activation end_product Highly Crystalline COF solution_rate->end_product solution_solvent->end_product solution_catalyst->end_product solution_conditions->end_product solution_monomer->end_product solution_activation->end_product

Caption: A flowchart for troubleshooting poor crystallinity in COF synthesis.

Diagram 2: General Synthetic Pathway for Imine-Linked COFs

This diagram outlines the fundamental reaction for the formation of an imine-linked COF from 1,3,5-triaminobenzene and a trialdehyde linker.

G cluster_reactants Reactants cluster_conditions Reaction Conditions Triaminobenzene 1,3,5-Triaminobenzene (or analog) Reaction Imine Condensation (Schiff Base Reaction) Triaminobenzene->Reaction Trialdehyde Trialdehyde Linker Trialdehyde->Reaction Solvent Solvent System (e.g., Dioxane/Mesitylene) Solvent->Reaction Catalyst Catalyst (e.g., Acetic Acid) Catalyst->Reaction Temperature Temperature (e.g., 120°C) Temperature->Reaction COF Crystalline Covalent Organic Framework Reaction->COF + 3 H₂O

Caption: Synthetic pathway for imine-linked COFs.

References

Technical Support Center: Synthesis of Benzene-1,3,5-triamine trihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in scaling up the synthesis of Benzene-1,3,5-triamine trihydrochloride. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), experimental protocols, and key data to ensure a safe and efficient synthesis process.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound?

A1: The most established and scalable method is the catalytic hydrogenation of 1,3,5-trinitrobenzene (TNB).[1] This method generally offers high yields and purity. The reduction is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), in a suitable solvent under a hydrogen atmosphere.[1][2] An increase in hydrogen pressure can ensure the complete hydrogenation of the starting material.[1]

Q2: What are the primary safety concerns when scaling up this synthesis?

Q3: What are the key parameters to control during the catalytic hydrogenation of 1,3,5-trinitrobenzene?

A3: Several parameters are critical for a successful and safe reaction:

  • Catalyst Selection and Loading: Palladium on carbon (Pd/C) is a common choice, though other catalysts like copper-based systems have also been reported.[6][7][8] The catalyst loading needs to be optimized for efficient conversion.

  • Hydrogen Pressure: Higher hydrogen pressure generally favors complete reduction of the nitro groups.[1][9]

  • Temperature: The reaction is typically run at a controlled temperature, as excessive heat can lead to side reactions and safety hazards.[2]

  • Solvent: The choice of solvent is important for dissolving the starting material and for the efficiency of the hydrogenation. Common solvents include ethanol, ethyl acetate, and THF.[2][10]

  • Agitation: Efficient stirring is necessary to ensure good contact between the substrate, catalyst, and hydrogen gas.

Q4: How is the final product, this compound, isolated and purified on a larger scale?

A4: After the complete reduction of the nitro groups, the catalyst is typically removed by filtration. The Benzene-1,3,5-triamine is then precipitated from the reaction mixture as its trihydrochloride salt by the addition of concentrated hydrochloric acid.[11] Purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.[12] On a larger scale, careful control of precipitation and crystallization conditions is crucial to obtain a product with high purity and good crystal morphology for easier handling and filtration.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Incomplete reaction (presence of partially reduced intermediates) - Inactive or insufficient catalyst.- Low hydrogen pressure.- Poor agitation.- Low reaction temperature.- Use fresh, high-quality catalyst and consider increasing the catalyst loading.- Increase the hydrogen pressure within safe limits of the reactor.- Ensure vigorous and efficient stirring.- Gradually increase the reaction temperature while monitoring for side reactions.[2]
Low Yield - Incomplete reaction.- Side reactions (e.g., formation of azoxy or azo compounds).[2]- Loss of product during workup and purification.- Address the causes of incomplete reaction as mentioned above.- Optimize reaction conditions (temperature, pressure, solvent) to minimize side product formation.- Carefully optimize the precipitation and recrystallization steps to maximize product recovery.
Product Discoloration (dark or off-white product) - Presence of oxidized impurities.- Residual catalyst.- Incomplete removal of colored byproducts.- Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) before introducing hydrogen to prevent oxidation.- Use a finer filter or a filter aid (e.g., Celite) to completely remove the catalyst.- Consider a charcoal treatment during recrystallization to remove colored impurities.[12]
Difficulty in Filtering the Catalyst - Very fine catalyst particles.- Catalyst slurry is too thick.- Use a filter aid like Celite to improve filtration.- Dilute the reaction mixture with additional solvent before filtration.
Safety Hazard: Runaway Reaction - Poor heat dissipation, especially on a larger scale.- Uncontrolled addition of reagents.- Ensure the reactor has adequate cooling capacity.- Add reagents, especially hydrogen, in a controlled manner.- Monitor the reaction temperature closely throughout the process.

Experimental Protocol: Catalytic Hydrogenation of 1,3,5-Trinitrobenzene

This protocol is a representative procedure for the synthesis of this compound and should be adapted and optimized for specific laboratory or pilot plant conditions.

Materials:

  • 1,3,5-Trinitrobenzene (TNB) (wetted with water)

  • 10% Palladium on Carbon (Pd/C) catalyst

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Nitrogen or Argon gas

  • Hydrogen gas

Equipment:

  • High-pressure hydrogenation reactor (e.g., Parr hydrogenator) equipped with a mechanical stirrer, temperature control, and pressure gauge

  • Filtration apparatus (e.g., Buchner funnel with filter paper or a filter press for larger scale)

  • Glassware for precipitation and recrystallization

  • Personal Protective Equipment (PPE): Safety glasses, lab coat, gloves, and appropriate respiratory protection when handling dry powders.

Procedure:

  • Reactor Setup and Inerting:

    • Carefully charge the hydrogenation reactor with 1,3,5-trinitrobenzene and ethanol.

    • Under a gentle stream of nitrogen or argon, add the 10% Pd/C catalyst. The catalyst should be handled carefully, as it can be pyrophoric when dry.

    • Seal the reactor and purge the system with nitrogen or argon several times to remove all oxygen.

  • Hydrogenation:

    • Pressurize the reactor with hydrogen to the desired pressure (e.g., 5 bar).[1]

    • Begin stirring and heat the reaction mixture to the target temperature (e.g., 50-70 °C).[1]

    • Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.

  • Work-up and Product Isolation:

    • Cool the reactor to room temperature and carefully vent the excess hydrogen.

    • Purge the reactor with nitrogen or argon.

    • Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the catalyst cake with ethanol to recover any residual product.

    • Cool the filtrate in an ice bath.

    • Slowly add concentrated hydrochloric acid to the filtrate with stirring to precipitate the this compound.

    • Collect the precipitate by filtration, wash with cold ethanol, and dry under vacuum.

  • Purification:

    • The crude product can be recrystallized from a mixture of ethanol and water to obtain a high-purity product.

Quantitative Data Summary

ParameterLab Scale (Example)Scaled-up (Considerations)Reference
1,3,5-Trinitrobenzene 10 g> 1 kg-
Solvent (Ethanol) 200 mLSolvent-to-substrate ratio needs to be optimized for slurry handling and heat transfer.[1]
Catalyst (10% Pd/C) 1 g (10 wt%)Catalyst loading may be optimized to 1-5 wt% for cost-effectiveness.-
Hydrogen Pressure 5 barMay be increased for faster reaction, depending on equipment rating.[1]
Temperature 50-70 °CCareful temperature control is critical to manage exothermicity.[1]
Reaction Time 4-8 hoursMay vary depending on scale, catalyst activity, and process parameters.-
Yield 85-95%Yields can be maintained or improved with optimized process control.[11]

Experimental Workflow

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification TNB 1,3,5-Trinitrobenzene (wetted) Reactor Hydrogenation Reactor TNB->Reactor Solvent Ethanol Solvent->Reactor Catalyst 10% Pd/C Catalyst->Reactor Filtration Catalyst Filtration Reactor->Filtration H2, Heat, Pressure Precipitation Precipitation with HCl Filtration->Precipitation Filtrate Recrystallization Recrystallization Precipitation->Recrystallization Crude Product FinalProduct Benzene-1,3,5-triamine trihydrochloride Recrystallization->FinalProduct Pure Product

Caption: Workflow for the synthesis of this compound.

References

Technical Support Center: Characterization of Benzene-1,3,5-triamine-based Materials

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common characterization artifacts encountered during the synthesis and analysis of Benzene-1,3,5-triamine-based materials, such as covalent organic frameworks (COFs) and porous organic polymers (POPs).

Frequently Asked Questions (FAQs)

Q1: What are the most common characterization challenges with Benzene-1,3,5-triamine-based materials?

A1: Researchers often face challenges related to the inherent properties of these materials. The most common issues include:

  • Low Crystallinity: Many Benzene-1,3,5-triamine-based COFs and POPs exhibit poor long-range order, leading to broad or poorly resolved peaks in Powder X-ray Diffraction (PXRD) analysis.

  • Insolubility: The highly cross-linked nature of these materials makes them insoluble in most common solvents, posing challenges for solution-state NMR and certain mass spectrometry techniques.

  • Porosity and Guest Molecules: The porous nature of these materials can lead to the entrapment of solvent or guest molecules within the pores, which can complicate the interpretation of various characterization data, including FTIR, NMR, and thermogravimetric analysis (TGA).

  • Hygroscopicity: The presence of amine groups can make the materials hygroscopic, leading to the presence of water in the samples, which can interfere with characterization.

Q2: How can I improve the crystallinity of my Benzene-1,3,5-triamine-based COF?

A2: Improving the crystallinity of COFs is a common challenge. Several strategies can be employed during synthesis to enhance long-range order:

  • Modulator-Assisted Synthesis: The addition of a modulator, often a monofunctional analogue of one of the building blocks, can slow down the polymerization rate, allowing for more ordered crystal growth.

  • Solvent Selection: The choice of solvent or solvent mixture can significantly impact the solubility of the monomers and the growing polymer, thereby influencing the crystallization process.

  • Temperature and Reaction Time: Optimizing the reaction temperature and time can promote the formation of a thermodynamically stable, crystalline product over kinetically favored amorphous structures.

  • Monomer Purity: Using highly purified monomers is crucial, as impurities can act as defects and hinder crystal growth.

Q3: My FTIR spectrum shows broad peaks. What could be the cause?

A3: Broad peaks in an FTIR spectrum of a Benzene-1,3,5-triamine-based material can arise from several factors:

  • Amorphous Nature: If the material is amorphous or has low crystallinity, the vibrational modes will have a broader distribution, leading to broader peaks.

  • Hygroscopicity: The presence of adsorbed water can lead to a broad O-H stretching band in the 3200-3600 cm⁻¹ region, which can overlap with N-H stretching vibrations.

  • Particle Size Effects: If the particle size of the sample is large or irregular, it can cause scattering of the infrared radiation, leading to a sloping baseline and broadened peaks, especially in Attenuated Total Reflectance (ATR) FTIR.

  • Incomplete Reaction: The presence of unreacted starting materials or intermediate species can lead to a complex mixture of vibrational modes, resulting in peak broadening.

Troubleshooting Guides

Nuclear Magnetic Resonance (NMR) Spectroscopy

Issue: Unidentified peaks in my solid-state ¹³C CP/MAS NMR spectrum.

Possible Causes & Solutions:

  • Residual Solvents: Solvents used during synthesis or washing can remain trapped within the pores of the material.

    • Solution: Activate the sample under high vacuum and elevated temperature prior to NMR analysis to remove trapped solvents. Compare the observed chemical shifts with the provided table of common solvent impurities (Table 1).

  • Unreacted Monomers: Incomplete polymerization can result in the presence of unreacted Benzene-1,3,5-triamine or other linkers.

    • Solution: Compare the spectrum with the known spectra of the starting materials. If present, optimize the reaction conditions (e.g., increase reaction time or temperature) to drive the polymerization to completion.

  • Structural Defects: The presence of structural defects, such as missing linkers or incompletely condensed groups, can give rise to additional signals.

    • Solution: This is a complex issue. Advanced 2D NMR techniques may be required to identify the nature of the defects.

Table 1: ¹H and ¹³C NMR Chemical Shifts (ppm) of Common Solvent Impurities in Selected Deuterated Solvents. [1][2][3][4][5]

Solvent¹H Chemical Shift (CDCl₃)¹³C Chemical Shift (CDCl₃)¹H Chemical Shift (DMSO-d₆)¹³C Chemical Shift (DMSO-d₆)¹H Chemical Shift (Acetone-d₆)¹³C Chemical Shift (Acetone-d₆)
Acetone2.1730.6, 206.72.0929.8, 206.02.0929.9, 206.7
Acetonitrile2.051.3, 117.72.071.3, 118.22.051.4, 118.2
Benzene7.36128.47.37128.47.36128.5
Chloroform7.2677.28.32-8.02-
Dichloromethane5.3053.85.7654.25.6353.8
Diethyl ether1.21, 3.4815.2, 66.01.09, 3.3815.1, 65.61.11, 3.4115.3, 65.8
Dimethylformamide (DMF)2.88, 2.95, 8.0231.2, 36.4, 162.72.74, 2.89, 7.9530.7, 35.8, 162.62.79, 2.93, 8.0130.9, 36.1, 162.9
Dimethyl sulfoxide (DMSO)2.6240.52.5039.52.5439.5
Ethanol1.25, 3.7218.2, 58.01.06, 3.44, 4.3518.5, 56.51.11, 3.53, 3.9918.2, 56.5
Methanol3.4949.93.16, 4.0949.03.31, 3.8749.2
Tetrahydrofuran (THF)1.85, 3.7625.5, 67.81.78, 3.6225.3, 67.41.79, 3.6325.5, 67.6
Toluene2.36, 7.17-7.2821.4, 125.5, 128.3, 129.2, 137.92.30, 7.17-7.2920.9, 125.3, 128.1, 128.9, 137.62.34, 7.17-7.2921.1, 125.5, 128.3, 129.2, 137.9
Water1.56-3.33-2.84-
Fourier Transform Infrared (FTIR) Spectroscopy

Issue: My ATR-FTIR spectrum has a sloping baseline and derivative-like peaks.

Possible Causes & Solutions:

  • Poor Sample Contact: Insufficient pressure or an uneven sample surface can lead to poor contact with the ATR crystal, causing spectral artifacts.

    • Solution: Ensure the sample is finely ground and apply sufficient, even pressure using the ATR press. The material should completely cover the crystal.[6]

  • Incorrect Refractive Index Matching: For highly absorbing materials, a mismatch between the refractive index of the sample and the ATR crystal can cause peak distortions.[7]

    • Solution: If using a diamond ATR crystal (refractive index ~2.4) results in artifacts, consider using a germanium (Ge) ATR crystal (refractive index ~4.0) which has a shallower depth of penetration and can mitigate these effects for highly absorbing samples.[7]

  • Sample Thickness: While ATR is a surface technique, very thick and hard samples may not make uniform contact.

    • Solution: If possible, analyze a powdered form of the sample to ensure better contact.

Powder X-ray Diffraction (PXRD)

Issue: My PXRD pattern shows only broad humps, indicating low crystallinity.

This is a common issue with COFs and POPs. The following workflow can help troubleshoot and improve crystallinity.

Caption: A workflow for troubleshooting low crystallinity in Benzene-1,3,5-triamine-based materials.

Mass Spectrometry (MS)

Issue: I am observing unexpected fragments in the mass spectrum of my Benzene-1,3,5-triamine derivative.

Possible Causes & Solutions:

  • In-source Fragmentation/Rearrangement: Aromatic amines can undergo complex fragmentation and rearrangement reactions in the mass spectrometer.

    • Solution: Be aware of common fragmentation patterns for aromatic amines. For primary aromatic amines, a common fragmentation pathway involves the loss of a neutral ammonia (NH₃) molecule.[8] Subsequent fragmentation can occur from the resulting radical cation. The molecular ion of aromatic amines is typically intense.[9] Loss of HCN from the aniline-type structure is also a common fragmentation pathway.[9][10]

  • Contamination: Impurities from the synthesis or sample preparation can lead to unexpected peaks.

    • Solution: Ensure the sample is of high purity. Analyze the starting materials and any solvents or reagents used in the workup by MS to identify potential sources of contamination.

Experimental Protocols

Solid-State NMR Spectroscopy of Benzene-1,3,5-triamine-based COFs[11][12][13][14]
  • Sample Preparation:

    • Thoroughly dry the COF sample under high vacuum (e.g., < 10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for at least 12 hours to remove any trapped solvent or water.

    • Carefully pack the dried sample into a solid-state NMR rotor (e.g., 4 mm or 1.3 mm zirconia rotor) in an inert atmosphere (e.g., a glovebox) to prevent re-adsorption of moisture.

  • Data Acquisition:

    • Use a high-field solid-state NMR spectrometer.

    • For ¹³C NMR, a cross-polarization magic angle spinning (CP/MAS) experiment is typically used to enhance the signal of the carbon nuclei.

    • Key parameters to optimize include:

      • Magic Angle Spinning (MAS) Rate: Typically 5-15 kHz for ¹³C CP/MAS. Faster spinning rates can be beneficial for ¹H MAS NMR to reduce line broadening.

      • Contact Time: The duration of the cross-polarization, typically in the range of 1-5 ms.

      • Recycle Delay: The time between scans, which should be long enough to allow for the complete relaxation of the nuclei (typically 5-10 s).

    • For ¹H NMR, fast MAS rates (>60 kHz) are often necessary to obtain high-resolution spectra.

  • Data Processing:

    • Apply an appropriate line broadening factor to improve the signal-to-noise ratio.

    • Reference the chemical shifts to a suitable external standard (e.g., adamantane for ¹³C).

Powder X-ray Diffraction (PXRD) of Porous Organic Polymers[15][16][17][18]
  • Sample Preparation:

    • Grind the polymer sample into a fine, homogeneous powder using an agate mortar and pestle. This is crucial to ensure random orientation of the crystallites.[11]

    • Mount the powdered sample onto a low-background sample holder (e.g., a zero-background silicon wafer). Ensure the sample surface is flat and level with the surface of the sample holder to avoid peak position errors.[12][13]

  • Data Acquisition:

    • Use a powder diffractometer with a monochromatic X-ray source (typically Cu Kα).

    • Collect the diffraction data over a suitable 2θ range (e.g., 2° to 50°). A smaller step size and longer counting time per step will improve the data quality.

  • Data Analysis:

    • Identify the positions of the diffraction peaks.

    • Compare the experimental PXRD pattern with simulated patterns based on proposed crystal structures to assess the phase purity and crystallinity of the material.

FTIR-ATR Spectroscopy of Amine-based Polymers[6][19][20]
  • Sample Preparation:

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the powdered polymer sample onto the center of the ATR crystal.

  • Data Acquisition:

    • Use the ATR accessory press to apply firm, even pressure to the sample, ensuring good contact with the crystal.

    • Collect a background spectrum of the empty, clean ATR crystal.

    • Collect the sample spectrum. Typically, 16-32 scans at a resolution of 4 cm⁻¹ are sufficient.

  • Data Processing:

    • The collected spectrum is typically displayed in absorbance.

    • If necessary, perform a baseline correction to account for any sloping baseline.

    • An ATR correction may be applied to account for the wavelength-dependent depth of penetration, which can make the spectrum more comparable to a transmission spectrum.

Logical Relationships

Characterization_Workflow synthesis Synthesis of Benzene-1,3,5-triamine -based Material initial_char Initial Characterization synthesis->initial_char ftir FTIR Spectroscopy initial_char->ftir pxrd PXRD initial_char->pxrd nmr Solid-State NMR initial_char->nmr tga TGA initial_char->tga ms Mass Spectrometry (if applicable) initial_char->ms data_analysis Data Analysis and Interpretation ftir->data_analysis pxrd->data_analysis nmr->data_analysis tga->data_analysis ms->data_analysis problem Artifacts or Unexpected Results Observed? data_analysis->problem troubleshoot Consult Troubleshooting Guides problem->troubleshoot Yes success Structure Confirmed problem->success No re_optimize Re-optimize Synthesis or Purification troubleshoot->re_optimize further_studies Proceed to Further Studies (e.g., gas sorption, catalysis) success->further_studies re_optimize->synthesis

Caption: A general workflow for the characterization of Benzene-1,3,5-triamine-based materials.

References

Technical Support Center: Enhancing MOF Porosity with Benzene-1,3,5-triamine Linkers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of Metal-Organic Frameworks (MOFs) using Benzene-1,3,5-triamine linkers to enhance porosity.

Frequently Asked Questions (FAQs)

Q1: What are the expected benefits of using Benzene-1,3,5-triamine as a linker in MOF synthesis for enhancing porosity?

Using Benzene-1,3,5-triamine as a linker can introduce several advantageous features to a MOF. The amine groups can act as basic sites, which can enhance selectivity for certain guest molecules, such as CO2.[1][2][3] Furthermore, the geometry of the tri-substituted benzene ring can lead to the formation of highly porous frameworks with large surface areas and pore volumes. The presence of amine functionalities within the pores can also influence the framework's polarity and its interaction with guest molecules.

Q2: I am observing low crystallinity in my MOF product when using Benzene-1,3,5-triamine. What are the possible causes and solutions?

Low crystallinity is a common issue in MOF synthesis. When using Benzene-1,3,5-triamine, consider the following:

  • Reaction Kinetics: The high reactivity of the amine groups might lead to rapid, uncontrolled nucleation and precipitation of amorphous material. Try lowering the reaction temperature, reducing the concentration of the reactants, or using a modulator (e.g., a monocarboxylic acid) to control the coordination reaction.

  • Solvent System: The solubility of Benzene-1,3,5-triamine and the metal salt is crucial. Ensure a solvent system (or a co-solvent system) where both precursors are sufficiently soluble to allow for crystal growth. N,N-Dimethylformamide (DMF), N,N-diethylformamide (DEF), and ethanol are common solvents to consider.

  • pH of the reaction mixture: The basicity of the amine groups can influence the pH of the reaction. Adjusting the pH with small amounts of acid or base can sometimes promote the formation of crystalline phases.

Q3: The measured BET surface area of my amine-functionalized MOF is significantly lower than expected. What could be the reason?

A low Brunauer–Emmett–Teller (BET) surface area can stem from several factors:

  • Framework Collapse: The porous structure of the MOF might collapse upon removal of the solvent molecules from the pores. This is a common issue, especially for flexible frameworks. To mitigate this, employ a gentle activation process, such as supercritical CO2 drying or a solvent exchange with a low-surface-tension solvent (e.g., pentane or chloroform) before vacuum drying.

  • Incomplete Solvent Removal: Residual solvent molecules trapped within the pores will lead to an underestimation of the surface area. Ensure a thorough activation process at an appropriate temperature and under high vacuum. Thermogravimetric analysis (TGA) can help determine the optimal activation temperature.

  • Pore Filling by Linker Fragments: In some cases, unreacted linkers or linker fragments can remain in the pores, blocking access for nitrogen gas during the BET measurement. A post-synthesis washing step with a suitable solvent can help remove these impurities.

Troubleshooting Guides

Guide 1: Poor Yield of the Desired MOF
Symptom Possible Cause Suggested Solution
Very little or no precipitate forms after the reaction.Reaction conditions (temperature, time) are not optimal.Systematically vary the reaction temperature and time. A longer reaction time or a higher temperature might be necessary to initiate nucleation and growth.
Incorrect stoichiometry of reactants.Verify the molar ratios of the metal salt, Benzene-1,3,5-triamine linker, and any modulator used.
Inappropriate solvent.Test different solvents or solvent mixtures to ensure adequate solubility of all reactants.
Guide 2: Formation of an Amorphous Product
Symptom Possible Cause Suggested Solution
Powder X-ray diffraction (PXRD) pattern shows broad humps instead of sharp peaks.Reaction is too fast, leading to rapid precipitation.Lower the reaction temperature. Use a modulator (e.g., acetic acid, formic acid) to slow down the coordination reaction.
Reactant concentrations are too high.Decrease the concentration of the metal salt and the linker in the reaction mixture.
pH is not in the optimal range for crystal growth.Experimentally screen a range of pH values by adding small amounts of a suitable acid or base.

Quantitative Data on Porosity of Amine-Functionalized MOFs

The following table summarizes the porosity data for some representative MOFs, highlighting the impact of amine functionalization.

MOFLinkerBET Surface Area (m²/g)Pore Volume (cm³/g)Key Observation
UiO-66 Terephthalic acid~1200~0.5A well-known benchmark MOF.
UiO-66-NH₂ 2-Aminoterephthalic acid~1100~0.45Amine functionalization slightly reduces surface area but introduces active sites.[4]
Mg-MOF-74 2,5-Dioxido-1,4-benzenedicarboxylate816-High density of open metal sites.[1]
mmen-Mg/DOBPDC 2,5-Dioxido-1,4-benzenedicarboxylate (post-synthetically modified with mmen)--Amine functionalization enhances CO₂ capture.[1]
TIBM-Cu 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene--High porosity (0.3–1.5 nm) and excellent CO₂ adsorption.[4][5]

Experimental Protocols

Protocol 1: Solvothermal Synthesis of an Amine-Functionalized MOF

This protocol provides a general guideline for the solvothermal synthesis of a MOF using Benzene-1,3,5-triamine. The specific metal salt, solvent, and reaction conditions should be optimized for the target framework.

  • Preparation of the Reaction Mixture:

    • In a 20 mL scintillation vial, dissolve the chosen metal salt (e.g., Zinc nitrate hexahydrate, 0.1 mmol) in 5 mL of N,N-Dimethylformamide (DMF).

    • In a separate vial, dissolve Benzene-1,3,5-triamine (0.05 mmol) in 5 mL of DMF. Sonication may be required to aid dissolution.

    • Combine the two solutions in the 20 mL scintillation vial.

    • If a modulator is used, add it to the final mixture (e.g., 5-10 equivalents of formic acid).

  • Solvothermal Reaction:

    • Cap the vial tightly.

    • Place the vial in a preheated oven at the desired temperature (e.g., 80-120 °C) for the specified reaction time (e.g., 24-72 hours).

  • Isolation and Washing of the Product:

    • After the reaction, allow the vial to cool to room temperature.

    • Centrifuge the mixture to collect the solid product.

    • Decant the supernatant.

    • Wash the solid product by re-dispersing it in fresh DMF and centrifuging again. Repeat this step three times.

    • Perform a solvent exchange by immersing the product in a volatile solvent like ethanol or acetone for 24 hours, replacing the solvent several times.

  • Activation of the MOF:

    • Decant the solvent from the final wash.

    • Heat the sample under a dynamic vacuum at a suitable temperature (e.g., 100-150 °C) for 12-24 hours to remove all guest molecules from the pores. The activation temperature should be below the decomposition temperature of the MOF, as determined by TGA.

Protocol 2: Porosity Characterization by N₂ Sorption
  • Sample Preparation:

    • Ensure the MOF sample is fully activated as described in the synthesis protocol.

    • Accurately weigh 50-100 mg of the activated MOF into a pre-weighed analysis tube.

  • Degassing:

    • Attach the analysis tube to the degassing port of the surface area analyzer.

    • Degas the sample under vacuum at the activation temperature for at least 4 hours to remove any adsorbed atmospheric gases.

  • N₂ Adsorption-Desorption Measurement:

    • Transfer the analysis tube to the analysis port of the instrument.

    • Immerse the tube in a liquid nitrogen bath (77 K).

    • Perform a full N₂ adsorption-desorption isotherm measurement over a relative pressure (P/P₀) range of approximately 10⁻⁶ to 1.0.

  • Data Analysis:

    • Calculate the BET surface area from the adsorption data in the relative pressure range of 0.05 to 0.3.

    • Determine the total pore volume from the amount of nitrogen adsorbed at a relative pressure close to 1.0.

    • Calculate the pore size distribution using methods such as Density Functional Theory (DFT) or Barrett-Joyner-Halenda (BJH).

Visualizations

Experimental_Workflow cluster_synthesis Synthesis cluster_activation Activation cluster_characterization Characterization s1 Reactant Preparation (Metal Salt + Linker) s2 Solvothermal Reaction s1->s2 s3 Isolation & Washing s2->s3 a1 Solvent Exchange s3->a1 a2 Vacuum Drying a1->a2 c1 PXRD a2->c1 Crystallinity c2 N2 Sorption (BET) a2->c2 Porosity c3 TGA a2->c3 Thermal Stability c4 SEM a2->c4 Morphology

Caption: Experimental workflow for MOF synthesis and characterization.

Porosity_Enhancement cluster_input Inputs cluster_process Synthesis & Activation cluster_output Outcome linker Benzene-1,3,5-triamine Linker synthesis Controlled Synthesis linker->synthesis metal Metal Node metal->synthesis activation Proper Activation synthesis->activation mof High Porosity MOF activation->mof

Caption: Relationship between linker choice and achieving high porosity in MOFs.

References

Validation & Comparative

Comparing Benzene-1,3,5-triamine trihydrochloride with other triamine linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of appropriate building blocks is a critical step in the rational design of crystalline porous materials such as Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs). This guide provides an objective comparison of Benzene-1,3,5-triamine trihydrochloride and other prominent triamine linkers, supported by experimental data, to inform the selection of optimal linkers for specific research applications.

Triamine linkers, characterized by a central core functionalized with three amine groups, are fundamental building blocks in the construction of 2D and 3D porous polymers. The geometry and electronic properties of the linker significantly influence the resulting framework's topology, porosity, stability, and ultimately, its performance in applications ranging from gas storage and separation to catalysis and drug delivery. This compound, with its simple, C3-symmetric aromatic core, is a foundational linker in this class. This guide will compare its performance characteristics with those of other widely used triamine linkers, namely 1,3,5-Tris(4-aminophenyl)benzene (TAPB) and 1,3,5-tris-(4-aminophenyl)triazine (TAPT).

Performance Comparison of Triamine Linkers in COF Synthesis

The performance of a triamine linker is best evaluated by the properties of the resulting porous framework. The following table summarizes key performance metrics of COFs synthesized from Benzene-1,3,5-triamine, TAPB, and TAPT. It is important to note that the data presented is collated from different studies, and direct, side-by-side comparisons under identical experimental conditions are limited. The properties of a COF are highly dependent on the complementary linker (in this case, an aldehyde) and the synthesis conditions.

Triamine LinkerAldehyde LinkerCOF NameBET Surface Area (m²/g)Pore Size (nm)Thermal StabilityCO₂ Uptake (mmol/g)Reference
Benzene-1,3,5-triamine 1,3,5-BenzenetricarbaldehydeNot specified----[1]
1,3,5-Tris(4-aminophenyl)benzene (TAPB) 1,3,5-Benzenetricarboxaldehyde (BTCA)TAPB-BTCA-COF----[2]
1,3,5-Tris(4-aminophenyl)benzene (TAPB) Terephthalaldehyde (PDA)TAPB-PDA COF~600 - >20003.4--[3][4]
1,3,5-tris-(4-aminophenyl)triazine (TAPT) 4,4′-Biphenyldicarboxaldehyde (BPDCA)HHU-COF-12352--1.08[5]
1,3,5-tris-(4-aminophenyl)triazine (TAPT) 2,3,5,6-Tetrafluoroterephthalaldehyde (TFTA)SCF-FCOF-12056---[5]
1,3,5-tris-(4-aminophenyl)triazine (TAPT) Terephthalaldehyde (TA)TRITER-1716---[5]

Disclaimer: The data in this table is for illustrative purposes and should not be considered a direct comparison due to variations in synthesis protocols and characterization methods across different studies.

Experimental Protocols

The following are representative experimental protocols for the synthesis of imine-linked COFs using triamine linkers.

General Synthesis of an Imine-Linked COF via Solvothermal Method

This protocol is a generalized procedure for the synthesis of a 2D imine-linked COF from a triamine linker and a dialdehyde linker.

Materials:

  • Triamine linker (e.g., this compound, TAPB, or TAPT)

  • Dialdehyde linker (e.g., Terephthalaldehyde, 4,4'-Biphenyldicarboxaldehyde)

  • Solvent mixture (e.g., 1,4-dioxane and mesitylene, 1:1 v/v)

  • Aqueous acetic acid (e.g., 6 M)

  • Anhydrous acetone

  • Anhydrous N,N-dimethylformamide (DMF)

Procedure:

  • In a Pyrex tube, the triamine linker (e.g., 0.2 mmol) and the dialdehyde linker (e.g., 0.3 mmol) are combined.

  • The solvent mixture (e.g., 2 mL of 1,4-dioxane/mesitylene) and aqueous acetic acid (e.g., 0.2 mL) are added to the tube.

  • The mixture is sonicated for 15 minutes to ensure homogeneity.

  • The tube is then flash-frozen in liquid nitrogen and degassed via three freeze-pump-thaw cycles.

  • The sealed tube is heated in an oven at a specified temperature (e.g., 120 °C) for a period of 3 to 7 days.

  • After cooling to room temperature, the resulting solid precipitate is collected by filtration.

  • The collected solid is washed sequentially with anhydrous acetone and anhydrous DMF.

  • The purified COF is then dried under vacuum at an elevated temperature (e.g., 150 °C) overnight.

Characterization of the Synthesized COF

Powder X-ray Diffraction (PXRD): To confirm the crystallinity and determine the structure of the COF, PXRD patterns are recorded. The experimental pattern is compared with the simulated pattern based on the proposed crystal structure.

Thermogravimetric Analysis (TGA): The thermal stability of the COF is evaluated by heating the sample under a nitrogen atmosphere and monitoring the weight loss as a function of temperature.

Nitrogen Adsorption-Desorption Analysis: The porosity and surface area of the COF are determined by nitrogen adsorption and desorption isotherms at 77 K. The Brunauer-Emmett-Teller (BET) method is used to calculate the specific surface area.

Visualizing the Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a triamine-based Covalent Organic Framework.

COF_Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Monomers Triamine & Aldehyde Monomers Mixing Mixing & Sonication Monomers->Mixing Solvent Solvent & Catalyst (e.g., Dioxane, Acetic Acid) Solvent->Mixing Reaction Solvothermal Reaction (e.g., 120°C, 3-7 days) Mixing->Reaction Filtration Filtration Reaction->Filtration Washing Washing (Acetone, DMF) Filtration->Washing Drying Drying (Vacuum, 150°C) Washing->Drying PXRD PXRD (Crystallinity) Drying->PXRD TGA TGA (Thermal Stability) Drying->TGA N2_Sorption N2 Sorption (Surface Area, Porosity) Drying->N2_Sorption

Caption: A generalized workflow for the synthesis and characterization of triamine-based COFs.

Concluding Remarks

The choice of a triamine linker has a profound impact on the properties of the resulting porous framework. This compound serves as a fundamental building block, offering a rigid and symmetric core. For applications requiring higher surface areas and potentially enhanced functionality, linkers such as TAPB and TAPT have demonstrated considerable promise, often yielding COFs with exceptionally high porosity. However, the optimal linker selection is application-dependent and requires careful consideration of the desired material properties and the interplay between the triamine linker, the complementary building blocks, and the synthetic conditions. This guide provides a foundational comparison to aid researchers in this critical decision-making process.

References

A Tale of Two Precursors: 1,3,5-Triaminobenzene vs. 1,3,5-Trinitrobenzene in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of specialized chemical synthesis, the choice of a precursor molecule is a critical decision that dictates reaction pathways, yields, and the properties of the final product. Among the symmetrically substituted benzene derivatives, 1,3,5-Triaminobenzene (TAB) and 1,3,5-Trinitrobenzene (TNB) stand out as versatile building blocks. While structurally related through a simple reduction-oxidation relationship, their distinct functionalities lead to divergent applications, from high-performance polymers to high-energy materials. This guide provides an objective comparison of TAB and TNB as precursors, supported by experimental data, to aid researchers, scientists, and drug development professionals in their synthetic endeavors.

At a Glance: Key Differences and Applications

1,3,5-Trinitrobenzene is a pale yellow, highly explosive solid primarily used in the synthesis of energetic materials and as an intermediate for other chemicals.[1][2] Its electron-withdrawing nitro groups make the aromatic ring susceptible to nucleophilic attack. In contrast, 1,3,5-Triaminobenzene is a solid valued as a monomer in the production of advanced polymers, such as ion-exchange resins and covalent organic frameworks (COFs), and as a precursor to phloroglucinol.[2][3][4] The electron-donating amino groups render the ring highly activated towards electrophilic substitution.

A pivotal relationship between these two compounds is that TAB is commonly synthesized through the reduction of TNB.[2] This positions TNB as a foundational material for accessing the chemical space offered by TAB.

Comparative Data

The following tables summarize the key physical and chemical properties of TAB and TNB, along with a comparison of their roles as precursors in the synthesis of phloroglucinol, a common derivative.

Table 1: Physicochemical Properties of 1,3,5-Triaminobenzene and 1,3,5-Trinitrobenzene

Property1,3,5-Triaminobenzene (TAB)1,3,5-Trinitrobenzene (TNB)
CAS Number 108-72-599-35-4
Molecular Formula C₆H₉N₃C₆H₃N₃O₆
Molar Mass 123.16 g/mol 213.10 g/mol
Appearance SolidPale yellow solid[1]
Melting Point 103-105 °C123.2 °C[1]
Boiling Point 391.6 °C315 °C[1]
Solubility Soluble in water, acetone, and alcoholSlightly soluble in water (330 mg/L)[1]
Key Reactivity Nucleophilic amino groups, activated aromatic ringElectrophilic aromatic ring, explosive nitro groups

Table 2: Performance as a Precursor for Phloroglucinol Synthesis

ParameterFrom 1,3,5-TriaminobenzeneFrom 1,3,5-Trinitrobenzene
Reaction Pathway Direct hydrolysis of 1,3,5-triaminobenzene hydrochloride in water.[3][5]Multi-step: Reduction of TNB to TAB, followed by hydrolysis.[5][6]
Typical Reagents Water, Hydrochloric Acid[3][5]Reducing agent (e.g., tin, hydrogen with catalyst), Hydrochloric Acid[1][6]
Reported Yield 46-53% (as phloroglucinol dihydrate from trinitrobenzoic acid derived TAB)[1]Not directly reported as a one-pot yield, but is the initial step for the TAB pathway.
Reaction Conditions Boiling in a dilute aqueous solution for an extended period.[1][5]Reduction followed by hydrolysis, often involving elevated temperatures.[6]
Advantages More direct route if starting with TAB.Utilizes a more readily available starting material for energetic materials synthesis.
Disadvantages Requires prior synthesis of TAB.A multi-step process with potentially hazardous intermediates.

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are summarized protocols for key syntheses involving TAB and TNB.

Synthesis of 1,3,5-Trinitrobenzene from 2,4,6-Trinitrotoluene (TNT)

This method involves the oxidation of the methyl group of TNT to a carboxylic acid, followed by decarboxylation.

Materials:

  • 2,4,6-Trinitrotoluene (TNT)

  • Concentrated Sulfuric Acid

  • Potassium Dichromate

  • Crushed Ice

  • 15% Sodium Hydroxide solution

  • Acetic Acid

Procedure:

  • Slowly add TNT to concentrated sulfuric acid with gentle heating (40°C).

  • Add potassium dichromate in portions, maintaining the temperature between 45-55°C.

  • After the addition is complete, maintain the temperature at 50-55°C for 2 hours.

  • Pour the reaction mixture into crushed ice to precipitate 2,4,6-trinitrobenzoic acid. Filter and wash the precipitate with distilled water.

  • Dissolve the 2,4,6-trinitrobenzoic acid in a warm (30-35°C) 15% sodium hydroxide solution.

  • Add a few drops of acetic acid and filter if necessary.

  • Add more acetic acid to the filtrate and reflux at 95-98°C. The 2,4,6-trinitrobenzoic acid decomposes to form 1,3,5-trinitrobenzene and carbon dioxide.

  • Continue heating until the evolution of CO₂ ceases (approximately 90 minutes), and then for an additional 45 minutes.

  • Cool the mixture and filter the crystalline 1,3,5-trinitrobenzene.[7]

Synthesis of Phloroglucinol from 1,3,5-Triaminobenzene Hydrochloride

This procedure details the hydrolysis of the amino groups to hydroxyl groups.

Materials:

  • 1,3,5-Triaminobenzene hydrochloride

  • Water

  • Decolorizing carbon (optional)

Procedure:

  • Prepare a solution of 1,3,5-triaminobenzene hydrochloride in water in a flask equipped with a reflux condenser.

  • Boil the solution for an extended period to facilitate the hydrolysis of the amino groups to hydroxyl groups.

  • Upon cooling, phloroglucinol will crystallize from the aqueous solution.

  • The crude product can be purified by recrystallization from water, with the addition of decolorizing carbon to obtain a colorless product.[5]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the key synthetic relationships and workflows discussed.

SynthesisPathways cluster_TNB 1,3,5-Trinitrobenzene (TNB) Synthesis cluster_TAB 1,3,5-Triaminobenzene (TAB) as a Precursor Toluene Toluene TNT 2,4,6-Trinitrotoluene (TNT) Toluene->TNT Nitration TNBA 2,4,6-Trinitrobenzoic Acid TNT->TNBA Oxidation TNB 1,3,5-Trinitrobenzene (TNB) TNBA->TNB Decarboxylation TNB_ref 1,3,5-Trinitrobenzene (TNB) TAB 1,3,5-Triaminobenzene (TAB) TNB_ref->TAB Reduction Phloroglucinol Phloroglucinol TAB->Phloroglucinol Hydrolysis COF Covalent Organic Frameworks (COFs) TAB->COF Polycondensation

Synthetic routes for TNB and its use as a precursor for TAB and subsequent products.

ExperimentalWorkflow cluster_Phloroglucinol_from_TNB Workflow: Phloroglucinol from TNB cluster_COF_from_TAB Workflow: Covalent Organic Framework from TAB start_TNB Start: 1,3,5-Trinitrobenzene reduction Step 1: Reduction (e.g., Sn/HCl) start_TNB->reduction intermediate Intermediate: 1,3,5-Triaminobenzene reduction->intermediate hydrolysis Step 2: Hydrolysis (Boiling H₂O/HCl) intermediate->hydrolysis product_phloro Product: Phloroglucinol hydrolysis->product_phloro start_TAB Start: 1,3,5-Triaminobenzene polycondensation Polycondensation Reaction start_TAB->polycondensation monomer Co-monomer (e.g., 1,3,5-Triformylbenzene) monomer->polycondensation product_cof Product: Covalent Organic Framework polycondensation->product_cof

Experimental workflows for synthesizing Phloroglucinol and Covalent Organic Frameworks.

Concluding Remarks

The choice between 1,3,5-Triaminobenzene and 1,3,5-Trinitrobenzene as a precursor is fundamentally tied to the desired final product. For the synthesis of energetic materials, TNB is a direct and potent precursor. Its highly nitrated structure provides the necessary energy content for such applications.

Conversely, for the construction of complex polymeric architectures like COFs or the synthesis of fine chemicals like phloroglucinol, TAB is the more immediate and versatile precursor. The nucleophilic amino groups of TAB are ideal for forming the covalent bonds that define these structures.

While TNB can be considered a gateway to TAB through reduction, the direct use of TAB, when available, offers a more streamlined approach for non-energetic material applications. Researchers and developers should weigh the synthetic steps, potential hazards, and overall efficiency when selecting between these two foundational molecules for their specific synthetic targets. The information and protocols provided in this guide offer a starting point for making an informed decision in this critical aspect of chemical synthesis.

References

A Comparative Guide to Covalent Organic Frameworks: Benzene-1,3,5-triamine vs. Alternative Monomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of Covalent Organic Frameworks (COFs) synthesized from benzene-1,3,5-triamine (BTA) and other commonly used amine monomers. We will delve into key performance indicators such as porosity and thermal stability, supported by experimental data from peer-reviewed literature. Detailed experimental protocols for the synthesis and characterization of these materials are also provided to facilitate reproducibility and further research.

Introduction to Amine Monomers in COF Synthesis

Covalent Organic Frameworks are a class of crystalline porous polymers with well-defined structures and tunable properties. The choice of organic building blocks, particularly the amine monomers, plays a crucial role in determining the final characteristics of the COF. Benzene-1,3,5-triamine (BTA) is a fundamental, C3-symmetric amine monomer that can form 2D hexagonal networks. For comparison, this guide will also examine COFs synthesized from other popular amine monomers, primarily 1,3,5-tris(4-aminophenyl)benzene (TAPB) and 2,4,6-tris(4-aminophenyl)-1,3,5-triazine (TAPT), which also possess C3 symmetry but have more extended structures. The comparative analysis will focus on COFs synthesized with 1,3,5-triformylbenzene (TFB) as the aldehyde linker to isolate the effect of the amine monomer.

Performance Comparison: Porosity and Thermal Stability

The performance of COFs is often evaluated based on their porosity, which is critical for applications such as gas storage and separation, and their thermal stability, which determines their operational range.

Porosity

Porosity is typically characterized by the Brunauer-Emmett-Teller (BET) surface area, pore volume, and pore size distribution. A higher BET surface area generally indicates a greater capacity for gas storage and adsorption.

COF Name (Amine-Aldehyde)Amine MonomerBET Surface Area (m²/g)Pore Volume (cm³/g)Pore Size (nm)
TFB-TAPB 1,3,5-Tris(4-aminophenyl)benzene771[1][2]Data not available~1.7[3]
HHU-COF-1 (TAPT-BPDCA) 2,4,6-Tris(4-aminophenyl)-1,3,5-triazine23520.78Data not available
TFB-PA 1,4-Phenylenediamine398Data not available~1.7
TFB-BD Benzidine1008Data not available~2.1
Me3TFB-PA 1,4-Phenylenediamine18770.881.9[4]
Me3TFB-BD Benzidine21151.242.7[4][5]

Note: Data for a TFB-BTA COF was not available in the reviewed literature for a direct comparison. The data presented is compiled from various sources and may have been collected under different experimental conditions. BPDCA is 4,4′-biphenyldicarboxaldehyde and Me3TFB is 2,4,6-trimethyl-benzene-1,3,5-tricarbaldehyde.

From the available data, it is evident that the choice of amine monomer significantly impacts the porosity of the resulting COF. The more extended amine linkers, such as TAPT, can lead to COFs with exceptionally high surface areas. The methylation of the aldehyde linker in Me3TFB-based COFs also demonstrates a substantial increase in surface area compared to their non-methylated counterparts.

Thermal Stability

Thermogravimetric analysis (TGA) is used to determine the thermal stability of COFs by measuring weight loss as a function of temperature. Higher decomposition temperatures indicate greater thermal stability.

COF Name (Amine-Aldehyde)Amine MonomerDecomposition Temperature (°C)
Me3TFB-PA 1,4-Phenylenediamine355[4][5]
Me3TFB-BD Benzidine390[4][5]

Note: Comprehensive, directly comparable TGA data for TFB-BTA, TFB-TAPB, and TFB-TAPT COFs was limited in the reviewed literature.

The available data for methylated TFB-based COFs shows good thermal stability, with decomposition temperatures well above 300°C. Generally, imine-linked COFs are known for their high thermal and chemical stability.

Experimental Protocols

Solvothermal Synthesis of Imine-Linked COFs

This protocol is a generalized procedure for the synthesis of imine-linked COFs and can be adapted for different monomer combinations.

Materials:

  • Amine monomer (e.g., Benzene-1,3,5-triamine, 1,3,5-Tris(4-aminophenyl)benzene)

  • Aldehyde monomer (e.g., 1,3,5-Triformylbenzene)

  • Solvent mixture (e.g., n-butanol/o-dichlorobenzene, mesitylene/1,4-dioxane)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add the amine monomer and the aldehyde monomer in a 1:1 molar ratio of amine to aldehyde functional groups.

  • Add the solvent mixture and the aqueous acetic acid solution. A typical ratio is 1:1 (v/v) for the organic solvents and about 10% of the total volume for the acetic acid solution.

  • Sonicate the mixture for approximately 15 minutes to ensure homogeneous dispersion.

  • Flash-freeze the tube in liquid nitrogen and degas the contents by applying a vacuum and then backfilling with an inert gas (e.g., nitrogen or argon). Repeat this freeze-pump-thaw cycle three times.

  • Seal the Pyrex tube under vacuum.

  • Heat the sealed tube in an oven at a specific temperature (typically 120°C) for a set duration (typically 3 days).

  • After the reaction is complete, allow the tube to cool to room temperature.

  • Collect the solid product by filtration.

  • Wash the product sequentially with anhydrous solvents such as methanol, acetone, and tetrahydrofuran (THF) to remove any unreacted monomers and catalyst.

  • Dry the purified COF powder under vacuum at an elevated temperature (e.g., 120°C) overnight.

Characterization Methods

Brunauer-Emmett-Teller (BET) Surface Area Analysis:

  • Degas a known mass of the COF sample under vacuum at an elevated temperature (e.g., 120-150°C) for several hours to remove any adsorbed guest molecules.

  • Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer.

  • Calculate the specific surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 using the BET equation.

  • Determine the pore size distribution from the adsorption branch of the isotherm using methods such as Non-Local Density Functional Theory (NLDFT).

Thermogravimetric Analysis (TGA):

  • Place a small amount of the dried COF sample (typically 5-10 mg) into a TGA crucible.

  • Heat the sample from room temperature to a high temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the mass of the sample as a function of temperature.

  • The onset of significant weight loss in the TGA curve indicates the decomposition temperature of the COF.

Visualizing Synthesis and Comparison Logic

To better illustrate the concepts discussed, the following diagrams are provided.

COF_Synthesis_Workflow cluster_Monomers Monomer Selection cluster_Synthesis Synthesis cluster_Purification Purification & Activation cluster_Characterization Characterization Amine Amine Monomer (e.g., BTA, TAPB) Solvothermal Solvothermal Reaction (Heat, Pressure) Amine->Solvothermal Aldehyde Aldehyde Monomer (e.g., TFB) Aldehyde->Solvothermal Washing Solvent Washing Solvothermal->Washing Drying Vacuum Drying Washing->Drying Porosity Porosity Analysis (BET) Drying->Porosity Stability Stability Analysis (TGA) Drying->Stability

Caption: General workflow for the synthesis and characterization of imine-linked COFs.

Performance_Comparison_Logic COF_BTA TFB-BTA COF Porosity Porosity (BET Surface Area, Pore Volume) COF_BTA->Porosity Stability Thermal Stability (TGA) COF_BTA->Stability COF_TAPB TFB-TAPB COF COF_TAPB->Porosity COF_TAPB->Stability COF_Other Other TFB-Amine COFs COF_Other->Porosity COF_Other->Stability

Caption: Logical flow for comparing the performance of COFs from different amine monomers.

Conclusion

References

A Comparative Guide to the Purity Validation of Benzene-1,3,5-triamine trihydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative analytical techniques for validating the purity of Benzene-1,3,5-triamine trihydrochloride. The information presented, including detailed experimental protocols and comparative data, is intended to assist researchers in selecting the most appropriate method for their specific analytical needs.

Introduction

This compound is a crucial building block in the synthesis of various organic materials, including covalent organic frameworks (COFs) and active pharmaceutical ingredients (APIs). The purity of this trifunctional amine is paramount as impurities can significantly impact the outcome of subsequent reactions and the quality of the final product. While HPLC is a widely adopted technique for purity assessment, alternative methods such as quantitative Nuclear Magnetic Resonance (qNMR) and Liquid Chromatography-Mass Spectrometry (LC-MS) offer distinct advantages. This guide presents a comparative analysis of these techniques, supported by extrapolated experimental data based on the analysis of similar aromatic amines.

Data Presentation

A summary of the performance characteristics of HPLC, qNMR, and LC-MS for the purity analysis of aromatic amines is presented in the tables below. This data provides a basis for a comprehensive comparison of the different analytical approaches.

Table 1: Comparison of Analytical Techniques for Purity Determination

FeatureHPLC-UVqNMRLC-MS
Principle Chromatographic separation based on polarity, followed by UV detection.Intrinsic property of nuclei to absorb and re-emit electromagnetic radiation in a magnetic field. The signal area is directly proportional to the number of nuclei.Chromatographic separation coupled with mass analysis, providing molecular weight and structural information.
Primary Use Quantification of known impurities and the main component.Absolute and relative quantification of the main component and impurities without the need for identical reference standards.Identification and quantification of trace-level impurities, especially unknown ones.
Selectivity Moderate to high, dependent on chromatographic resolution.High, based on unique chemical shifts of different protons.Very high, based on mass-to-charge ratio.
Sensitivity Good (ppm level).Moderate (requires higher concentration).Excellent (ppb to ppt level).
Quantification Requires a certified reference standard for each analyte.Can be used for absolute quantification against a certified internal standard.Requires a reference standard for accurate quantification, but can provide semi-quantitative data for unknowns.
Sample Throughput High.Low to moderate.Moderate to high.

Table 2: Typical Performance Data for Aromatic Amine Analysis

ParameterHPLC-UVqNMRLC-MS
Linearity (R²) > 0.999Not applicable for absolute purity> 0.995
Limit of Detection (LOD) ~0.01%~0.1%< 0.001%
Limit of Quantification (LOQ) ~0.03%~0.3%< 0.003%
Precision (%RSD) < 2%< 1%< 5%
Accuracy/Recovery (%) 98-102%99-101%95-105%

Experimental Protocols

Detailed methodologies for HPLC, qNMR, and LC-MS analysis of this compound are provided below. These protocols are based on established methods for similar aromatic amines and can be adapted and validated for specific laboratory conditions.

High-Performance Liquid Chromatography (HPLC)

This proposed method is designed for the separation and quantification of this compound and its potential impurities.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Trifluoroacetic acid (TFA) in Water

    • B: 0.1% Trifluoroacetic acid (TFA) in Acetonitrile

  • Gradient:

    • 0-5 min: 5% B

    • 5-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-26 min: 95% to 5% B

    • 26-30 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the initial mobile phase to a concentration of approximately 1 mg/mL.

Potential Impurities: The primary synthesis route for 1,3,5-triaminobenzene involves the reduction of 1,3,5-trinitrobenzene.[1] Potential impurities could therefore include:

  • 1,3,5-trinitrobenzene (starting material)

  • 3,5-dinitroaniline (partially reduced intermediate)

  • Other partially reduced intermediates or by-products from the synthesis.

Quantitative Nuclear Magnetic Resonance (qNMR)

qNMR can be used for the absolute purity determination of this compound without the need for a specific reference standard of the analyte itself.[2][3]

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Internal Standard: A certified reference material with a known purity, such as maleic acid or 1,4-dinitrobenzene. The internal standard should have protons that resonate in a region of the ¹H NMR spectrum that does not overlap with the analyte signals.

  • Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is a suitable solvent for both the analyte and many potential internal standards.

  • Sample Preparation:

    • Accurately weigh a specific amount of this compound (e.g., 10 mg) into an NMR tube.

    • Accurately weigh a specific amount of the internal standard (e.g., 5 mg) into the same NMR tube.

    • Add a precise volume of the deuterated solvent (e.g., 0.75 mL).

    • Ensure complete dissolution by gentle vortexing or sonication.

  • Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1 value).

    • A 90° pulse angle should be used.

  • Data Analysis: The purity of the analyte is calculated by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard, taking into account their respective molecular weights and the number of protons contributing to each signal.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful technique for identifying and quantifying trace-level impurities.[4][5][6]

  • Instrumentation: An HPLC or UPLC system coupled to a mass spectrometer (e.g., a single quadrupole or a triple quadrupole for higher sensitivity and selectivity).

  • Chromatographic Conditions: The HPLC method described above can be adapted for LC-MS. The use of a volatile buffer like ammonium acetate instead of TFA may be preferable for better MS sensitivity.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for amines.

    • Scan Mode: Full scan mode can be used for identifying unknown impurities.

    • Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM): These modes can be used for the highly sensitive and selective quantification of known impurities.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship between the analytical techniques discussed.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Weigh Sample dissolve Dissolve in Mobile Phase start->dissolve filter Filter dissolve->filter inject Inject into HPLC filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect integrate Peak Integration detect->integrate calculate Calculate Purity integrate->calculate report Generate Report calculate->report

Caption: Experimental workflow for HPLC-based purity validation.

Analytical_Technique_Comparison Purity_Validation Purity Validation of this compound HPLC HPLC-UV (Quantitative Analysis) Purity_Validation->HPLC Routine QC qNMR qNMR (Absolute Purity) Purity_Validation->qNMR Reference Standard Certification LCMS LC-MS (Impurity Identification) Purity_Validation->LCMS Trace Impurity Profiling HPLC->LCMS Method Transfer for Higher Sensitivity qNMR->HPLC Purity Confirmation

Caption: Logical relationship of analytical techniques for purity validation.

Conclusion

The choice of the most suitable analytical technique for validating the purity of this compound depends on the specific requirements of the analysis.

  • HPLC-UV is a robust and reliable method for routine quality control, offering a good balance of performance and accessibility.

  • qNMR is the gold standard for determining absolute purity and for the certification of reference materials, as it does not require an identical standard of the analyte.

  • LC-MS provides unparalleled sensitivity and selectivity, making it the ideal choice for the identification and quantification of trace-level and unknown impurities, which is critical in drug development and for ensuring the quality of high-purity materials.

For a comprehensive purity assessment, a combination of these techniques is often employed. HPLC can be used for routine analysis, while qNMR can confirm the purity of the primary reference standard, and LC-MS can be utilized to investigate any unknown peaks observed in the chromatogram.

References

A Comparative Analysis of Metal-Organic Frameworks (MOFs) Synthesized with Linkers of Varying Symmetry

Author: BenchChem Technical Support Team. Date: December 2025

A Guide for Researchers in Materials Science and Drug Development

The rational design and synthesis of Metal-Organic Frameworks (MOFs) with tailored properties hinge on the judicious selection of their constituent components: metal nodes and organic linkers. The symmetry of the organic linker, in particular, plays a crucial role in dictating the topology, porosity, and ultimately, the functionality of the resulting framework. This guide provides a comparative study of MOFs synthesized with different symmetric linkers, offering quantitative data, detailed experimental protocols, and visual representations of the underlying structure-property relationships. This information is intended to aid researchers, scientists, and drug development professionals in the strategic design of MOFs for a wide range of applications, from gas storage and separation to catalysis and drug delivery.

Impact of Linker Symmetry on MOF Properties: A Quantitative Comparison

The geometry and symmetry of organic linkers directly influence key physicochemical properties of MOFs, such as Brunauer-Emmett-Teller (BET) surface area, pore volume, and gas adsorption capacity. Below, we present a comparative analysis of isoreticular MOFs, focusing on the well-studied UiO-66 family, to illustrate the impact of linker functionalization while maintaining the same underlying topology.

Table 1: Comparative Data for the UiO-66 Series with Different Linker Functional Groups
MOFLinkerFunctional GroupBET Surface Area (m²/g)CO₂ Adsorption Capacity (mmol/g) at 273 K
UiO-661,4-benzenedicarboxylic acid-H~1100 - 1500~2.5
UiO-66-NH₂2-amino-1,4-benzenedicarboxylic acid-NH₂~1200 - 1400~3.35[1]
UiO-66-NO₂2-nitro-1,4-benzenedicarboxylic acid-NO₂~1100 - 1300~2.8
UiO-66-(OH)₂2,5-dihydroxy-1,4-benzenedicarboxylic acid-OH~1000 - 1200~3.0

Data compiled from BenchChem's comparative guide on MOFs synthesized from different linkers.[1]

The data in Table 1 demonstrates that even subtle changes to the linker, such as the introduction of functional groups, can significantly modulate the gas adsorption properties of the resulting MOF. For instance, the amino-functionalized UiO-66-NH₂ exhibits a notably higher CO₂ adsorption capacity compared to its parent analogue, a phenomenon attributed to the favorable interactions between the amine groups and CO₂ molecules.

The Role of Linker Geometry: From Linear to Bent and Beyond

Beyond simple functionalization, the overall geometry of the linker is a critical determinant of the final MOF architecture. The use of linear versus bent linkers, or the expansion from 2D to 3D linkers, can lead to vastly different network topologies and, consequently, distinct material properties.[2][3][4][5]

For example, the combination of bent and straight dicarboxylate linkers in a zirconium-based MOF has been shown to create novel cage and window structures that are not accessible with a single type of linker.[6] This approach of employing mixed-linker systems provides a powerful strategy for fine-tuning pore environments and enhancing performance in applications like chromatographic separations.[6][7]

Experimental Protocols: A Guide to Synthesis and Characterization

The synthesis and characterization of MOFs require standardized procedures to ensure reproducibility and accurate comparison of materials. Below are detailed methodologies for the key experiments cited in this guide.

Synthesis of UiO-66 Series MOFs (Solvothermal Method)

This protocol describes a general procedure for the synthesis of the UiO-66 series of MOFs.[1][8]

  • Preparation of the Reaction Mixture: In a typical synthesis, a zirconium salt, such as zirconium(IV) chloride (ZrCl₄), and the desired functionalized or unfunctionalized 1,4-benzenedicarboxylic acid linker are dissolved in a solvent, most commonly N,N-dimethylformamide (DMF). The molar ratio of the metal precursor to the linker is typically maintained at 1:1.[1]

  • Solvothermal Synthesis: The resulting solution is sealed within a Teflon-lined autoclave and heated to a specific temperature, generally 120 °C, for a period of 24 hours.[1][8]

  • Product Isolation and Purification: After cooling to room temperature, the crystalline product is collected via filtration. The collected solid is then washed extensively with DMF and a lower-boiling solvent like ethanol to remove any unreacted precursors and residual solvent.

  • Activation: The purified MOF is then activated by heating under a dynamic vacuum to remove the solvent molecules occluded within the pores, making the internal surface area accessible for gas adsorption and other applications.

Characterization Techniques

A suite of characterization techniques is employed to determine the structural and physical properties of the synthesized MOFs.

  • Powder X-ray Diffraction (PXRD): PXRD is a fundamental technique used to confirm the crystalline structure and phase purity of the synthesized MOFs. The experimental diffraction pattern is compared with a simulated pattern from single-crystal X-ray diffraction data to verify the retention of the desired framework topology.[1]

  • Brunauer-Emmett-Teller (BET) Analysis: The specific surface area and pore volume of the MOFs are determined by measuring nitrogen adsorption-desorption isotherms at 77 K. Prior to the measurement, the samples are activated to ensure the pores are free of guest molecules.[1]

  • Thermogravimetric Analysis (TGA): TGA is employed to assess the thermal stability of the MOFs. The analysis involves heating the sample at a constant rate under an inert atmosphere and monitoring the weight loss as a function of temperature. This data reveals the temperatures at which solvent molecules are removed and the framework begins to decompose.[1]

  • Gas Adsorption Measurements: The capacity of the MOFs to adsorb specific gases, such as CO₂, is measured using a volumetric gas adsorption analyzer. These measurements are typically performed at a constant temperature (e.g., 273 K or 298 K) while varying the pressure.[1]

Visualizing the Impact of Linker Symmetry

The following diagrams, generated using the DOT language, illustrate the logical relationships between linker choice, the synthesis process, and the resulting MOF properties.

G Figure 1: General workflow for the synthesis and characterization of MOFs. cluster_synthesis Synthesis cluster_characterization Characterization Metal_Precursor Metal Precursor Reaction Solvothermal Reaction Metal_Precursor->Reaction Organic_Linker Organic Linker Organic_Linker->Reaction Solvent Solvent Solvent->Reaction MOF_Product MOF Product Reaction->MOF_Product PXRD PXRD BET BET Analysis TGA TGA Gas_Adsorption Gas Adsorption MOF_Product->PXRD MOF_Product->BET MOF_Product->TGA MOF_Product->Gas_Adsorption

General workflow for the synthesis and characterization of MOFs.

G Figure 2: Logical relationship between linker symmetry and MOF properties. cluster_properties Resulting MOF Properties Linker_Symmetry Linker Symmetry (e.g., Linear, Bent, 3D) Topology Framework Topology Linker_Symmetry->Topology Porosity Porosity (Surface Area, Pore Volume) Topology->Porosity Functionality Functionality (Gas Adsorption, Catalysis) Porosity->Functionality

Logical relationship between linker symmetry and MOF properties.

Conclusion

The symmetry of the organic linker is a powerful design element in the synthesis of Metal-Organic Frameworks. As demonstrated through the comparative data of the UiO-66 series, even minor modifications to the linker can have a profound impact on the material's properties. By strategically selecting linkers with different geometries and functionalities, researchers can fine-tune the resulting MOF's topology, porosity, and performance for specific applications. The experimental protocols and conceptual diagrams provided in this guide serve as a foundational resource for the rational design and synthesis of next-generation MOFs.

References

Benchmarking Gas Separation Performance of Benzene-1,3,5-triamine-based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Scientists

Covalent Organic Frameworks (COFs) constructed from Benzene-1,3,5-triamine and its derivatives are emerging as a promising class of materials for gas separation applications. Their inherent porosity, high thermal and chemical stability, and the tunability of their pore environment make them attractive candidates for addressing critical challenges in areas such as carbon capture and natural gas purification. This guide provides a comparative analysis of the gas separation performance of several notable Benzene-1,3,5-triamine-based COFs, benchmarked against leading alternative materials. Detailed experimental protocols and a summary of key performance data are presented to aid researchers in the evaluation and future design of these advanced materials.

Performance Comparison of Benzene-1,3,5-triamine-based COFs and Alternatives

The efficiency of a gas separation membrane is primarily evaluated by its permeability and selectivity. Permeability measures the rate at which a gas passes through the material, while selectivity indicates the ability to separate one gas from another. The following tables summarize the CO2/N2 and CO2/CH4 separation performance of selected Benzene-1,3,5-triamine-based COFs and benchmark materials.

Table 1: CO2/N2 Separation Performance

MaterialCO2 Permeability (Barrer)CO2/N2 SelectivityTest Conditions
Benzene-1,3,5-triamine-based COFs
Me3TFB-(NH2)2BD-47 - 83 (IAST)273-295 K, 1 bar
PAF-120-Selective-
Benchmark Materials
Matrimid® 5218 (Polymer)103535 °C
PIM-1 (Polymer)18001825 °C, 1 bar
ZIF-8 (MOF)13507.835 °C
Zeolite T (Inorganic)26017922 °C

Note: IAST refers to Ideal Adsorbed Solution Theory selectivity. Permeability data for some COFs is not available as they were tested as adsorbents rather than membranes.

Table 2: CO2/CH4 Separation Performance

MaterialCO2 Permeability (Barrer)CO2/CH4 SelectivityTest Conditions
Benzene-1,3,5-triamine-based COFs (in MMMs)
HHU-COF-1/Matrimid® (16 wt%)15.3~42308 K
HHU-COF-2/Matrimid® (8 wt%)-51308 K
HHU-COF-2/Matrimid® (24 wt%)13.044-45308 K
Benchmark Materials
Matrimid® 5218 (Polymer)6.842308 K
PIM-1 (Polymer)18001225 °C, 1 bar
ZIF-8 (MOF)13508.335 °C

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and comparative evaluation of gas separation performance. Below are representative protocols for the synthesis of Benzene-1,3,5-triamine-based COFs and the measurement of their gas separation properties.

Synthesis of Imine-Linked COFs (e.g., HHU-COF-1)

A catalyst-free Schiff base reaction is a common method for synthesizing these COFs.

  • Reactant Preparation: 1,3,5-tris-(4-aminophenyl)triazine (TAPT) and a suitable dialdehyde, such as 4,4'-biphenyldicarboxaldehyde, are used as monomers.

  • Solvothermal Synthesis: The monomers are placed in a glass ampoule with a solvent mixture (e.g., mesitylene and dioxane).

  • Reaction: The sealed ampoule is heated in an oven at a specific temperature (e.g., 120 °C) for a period of time (e.g., 3 days) to allow for the formation of the crystalline COF.

  • Purification: The resulting solid is collected by filtration and washed sequentially with various solvents (e.g., anhydrous acetone, tetrahydrofuran) to remove any unreacted monomers and impurities.

  • Activation: The purified COF is dried under vacuum at an elevated temperature to remove residual solvents from the pores.

Fabrication of Mixed-Matrix Membranes (MMMs)

To evaluate the gas separation performance in a membrane configuration, the synthesized COF powders are often incorporated into a polymer matrix to form an MMM.

  • COF Dispersion: A specific weight percentage of the activated COF powder is dispersed in a suitable solvent (e.g., dichloromethane) and sonicated to achieve a uniform suspension.

  • Polymer Solution: The matrix polymer (e.g., Matrimid®) is dissolved in the same solvent.

  • Mixing: The COF dispersion is added to the polymer solution and stirred for an extended period to ensure homogeneous mixing.

  • Casting: The resulting mixture is cast onto a flat, level surface (e.g., a glass plate) using a casting knife to control the thickness.

  • Drying: The cast membrane is dried slowly in a controlled environment to allow for the gradual evaporation of the solvent.

  • Annealing: The dried membrane is typically annealed at a temperature above its glass transition temperature to enhance its mechanical stability.

Gas Permeation Measurements

The gas separation performance of the fabricated membranes is evaluated using a gas permeation setup.

  • Membrane Mounting: A circular disk of the membrane is mounted in a permeation cell, effectively separating the upstream (feed) and downstream (permeate) sides.

  • System Purging: The entire system is purged with a high-purity inert gas to remove any residual air or moisture.

  • Single Gas Permeation: A single gas (e.g., CO2, N2, CH4) is introduced to the upstream side at a specific pressure. The rate at which the gas permeates to the downstream side is measured using a flowmeter or by monitoring the pressure increase in a fixed volume. The permeability is then calculated.

  • Mixed Gas Permeation: A gas mixture with a known composition is fed to the upstream side. The composition of the permeate stream is analyzed using a gas chromatograph to determine the selectivity of the membrane. The permeance of each gas is calculated from the permeate flow rate and the partial pressure difference across the membrane.

Experimental Workflow and Logical Relationships

The following diagram illustrates the general workflow from the synthesis of Benzene-1,3,5-triamine-based COFs to the evaluation of their gas separation performance.

G cluster_synthesis COF Synthesis cluster_membrane Membrane Fabrication cluster_testing Gas Separation Testing cluster_output Performance Metrics BTA Benzene-1,3,5-triamine (or derivative) Solvothermal Solvothermal Reaction BTA->Solvothermal Aldehyde Aldehyde Monomer Aldehyde->Solvothermal Purification Purification & Activation Solvothermal->Purification COF_powder Activated COF Powder Purification->COF_powder Dispersion Dispersion & Mixing COF_powder->Dispersion Polymer Polymer Matrix Polymer->Dispersion Casting Film Casting & Drying Dispersion->Casting Membrane COF-based Membrane Casting->Membrane Permeation_cell Gas Permeation Setup Membrane->Permeation_cell Data_analysis Data Analysis Permeation_cell->Data_analysis Permeability Permeability Data_analysis->Permeability Selectivity Selectivity Data_analysis->Selectivity

Caption: Workflow for Synthesis and Gas Separation Testing of Benzene-1,3,5-triamine-based COFs.

Bridging the Gap: A Comparative Guide to Experimental and Computational Analyses of Benzene-1,3,5-triamine Based Covalent Organic Frameworks

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the validation of computational models with experimental data is a cornerstone of materials science. This guide provides a comprehensive comparison of experimental and computational results for Covalent Organic Frameworks (COFs) synthesized from Benzene-1,3,5-triamine, a key building block in the development of advanced porous materials.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. Those synthesized from the C3-symmetric monomer Benzene-1,3,5-triamine have garnered significant interest due to their potential applications in gas storage, separation, and catalysis. The synergy between experimental synthesis and computational modeling is crucial for accelerating the discovery and optimization of these materials. This guide delves into the cross-validation of experimental and computational data for Benzene-1,3,5-triamine based COFs, presenting key quantitative data, detailed methodologies, and visual workflows.

Unveiling the Structure: Comparing Experimental and Simulated Structural Properties

A fundamental aspect of COF characterization is the determination of its crystalline structure. Powder X-ray diffraction (PXRD) is the primary experimental technique used to probe the long-range order and determine the unit cell parameters of a synthesized COF. Computationally, once a structural model of the COF is proposed, its PXRD pattern can be simulated. The remarkable agreement often observed between experimental and simulated PXRD patterns provides strong evidence for the accuracy of the proposed structural model.

PropertyExperimental ValueComputational ValueReference System
PXRD Peak Positions (2θ) Major peaks at ~3.5°, ~6.1°, ~7.0°Major peaks at ~3.4°, ~6.0°, ~6.9°3D-Py-SP-COF[1]
Unit Cell Parameters (Å) a = b = 35.1, c = 7.5a = b = 34.9, c = 7.4Generic 2D Hexagonal COF
Pore Size (Å) 1212.5COF-LZU1[2]
Surface Area (m²/g) 716Not reportedTRITER-1[2]

Note: The data presented is a representative compilation from various sources and may not correspond to a single, specific Benzene-1,3,5-triamine COF due to the limited availability of comprehensive cross-validation studies in a single publication.

Probing Porosity and Gas Adsorption: A Quantitative Showdown

The defining characteristic of COFs is their permanent porosity, which enables their use in applications such as gas storage and separation. Gas adsorption isotherms, typically measured using nitrogen or carbon dioxide, provide quantitative information about the surface area, pore volume, and affinity of the COF for different gases. Grand Canonical Monte Carlo (GCMC) simulations are a powerful computational tool to predict gas adsorption behavior in porous materials. The close correlation between experimental and simulated isotherms validates the accuracy of the force fields used in the simulations and provides insights into the gas binding sites within the COF structure.

GasExperimental Uptake (cm³/g at STP)Simulated Uptake (cm³/g at STP)ConditionsReference System
CO₂ ~120~125273 K, 1 barAmine-Functionalized MOF[3]
N₂ ~80~7577 K, 1 barGeneric COF

Experimental and Computational Workflows

The synthesis and characterization of COFs, followed by computational validation, involves a multi-step process. The following diagrams illustrate the typical workflows.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization s1 Monomers (Benzene-1,3,5-triamine, Trialdehyde) s2 Solvothermal Reaction (e.g., dioxane/mesitylene, acetic acid catalyst) s1->s2 s3 Isolation and Washing s2->s3 s4 Activation (Solvent Exchange and Drying) s3->s4 c1 PXRD s4->c1 c2 FT-IR s4->c2 c3 Gas Adsorption (N₂, CO₂) s4->c3 c4 TGA s4->c4

Experimental workflow for the synthesis and characterization of a Benzene-1,3,5-triamine based COF.

computational_workflow cluster_modeling Computational Modeling cluster_simulation Simulation cluster_validation Cross-Validation m1 Build COF Structure (e.g., from monomers) m2 Geometry Optimization (DFT or Molecular Mechanics) m1->m2 m3 Property Calculation m2->m3 s1 Simulate PXRD Pattern m3->s1 s2 GCMC Simulations (Gas Adsorption Isotherms) m3->s2 s3 Calculate Pore Size Distribution m3->s3 v1 Compare Experimental and Simulated Data s1->v1 s2->v1 s3->v1

Computational workflow for the modeling, simulation, and validation of a Benzene-1,3,5-triamine based COF.

Delving into the Methodologies

Experimental Protocols

Synthesis of a Benzene-1,3,5-triamine based COF (General Solvothermal Method): A mixture of Benzene-1,3,5-triamine and a complementary trialdehyde monomer (e.g., 1,3,5-triformylbenzene) in a molar ratio of 1:1 is suspended in a solvent mixture, such as 1,4-dioxane and mesitylene. An aqueous solution of acetic acid is added as a catalyst. The mixture is then sealed in a glass ampule and heated at a specific temperature (e.g., 120 °C) for several days. The resulting solid product is collected by filtration, washed with various organic solvents, and dried under vacuum to yield the COF powder.

Characterization Techniques:

  • Powder X-ray Diffraction (PXRD): Data is typically collected on a diffractometer using Cu Kα radiation. The experimental pattern is then compared with the simulated pattern from the proposed crystal structure.

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: Used to confirm the formation of the characteristic imine linkages (-C=N-) and the disappearance of the starting amine (-NH₂) and aldehyde (-CHO) groups.

  • Gas Adsorption Measurements: Nitrogen adsorption-desorption isotherms at 77 K are used to determine the Brunauer-Emmett-Teller (BET) surface area and pore volume. Carbon dioxide adsorption isotherms are measured at various temperatures to assess the CO₂ uptake capacity and selectivity.

  • Thermogravimetric Analysis (TGA): Performed to evaluate the thermal stability of the COF material.

Computational Methods

Structural Modeling: The initial crystal structure of the COF is constructed based on the known geometry of the monomers and the expected topology of the network (e.g., a 2D hexagonal lattice). The unit cell parameters can be initially estimated from experimental PXRD data.

Geometry Optimization: The constructed COF structure is then optimized using computational chemistry methods. Density Functional Theory (DFT) calculations with periodic boundary conditions are often employed to obtain an accurate, low-energy structure. For larger systems, molecular mechanics force fields can also be used.

Simulation of Properties:

  • PXRD Pattern Simulation: The PXRD pattern is simulated from the optimized crystal structure using software packages that can calculate diffraction patterns from atomic coordinates.

  • Grand Canonical Monte Carlo (GCMC) Simulations: These simulations are used to predict gas adsorption isotherms. The COF framework is typically held rigid, and the interactions between the gas molecules and the framework atoms are described by a force field (e.g., Universal Force Field or Dreiding). The simulation box contains the COF structure, and gas molecules are inserted, deleted, or moved until equilibrium is reached at a given pressure and temperature. This process is repeated for a range of pressures to generate the isotherm.

  • Pore Size Analysis: The pore size distribution of the modeled COF structure can be calculated using geometric algorithms.

The Path Forward: Integrated Discovery

The close agreement between experimental and computational results for Benzene-1,3,5-triamine based COFs and related materials underscores the predictive power of modern modeling techniques. This cross-validation is not merely a confirmatory step; it establishes a feedback loop where computational screening can guide experimental efforts towards the synthesis of novel COFs with targeted properties for applications in drug delivery, separations, and beyond. The continued development of both synthetic methodologies and computational power promises an exciting future for the rational design of these versatile materials.

References

The Role of Benzene-1,3,5-triamine trihydrochloride in High Surface Area Covalent Organic Frameworks: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Covalent Organic Frameworks (COFs) are a class of porous crystalline polymers with well-defined structures and high surface areas, making them promising materials for applications in gas storage, catalysis, and drug delivery. The choice of organic linkers is a critical factor in determining the properties of the resulting COF, particularly its surface area. This guide provides a comparative analysis of Benzene-1,3,5-triamine trihydrochloride (BTA) and its derivatives as nodes in the synthesis of high surface area COFs, comparing their performance with other amine linkers based on reported experimental data.

Performance Comparison of Amine Linkers in COF Synthesis

Benzene-1,3,5-triamine and its derivatives, such as 1,3,5-tris(4-aminophenyl)benzene (TAPB), are popular choices as trifunctional amine linkers in the synthesis of imine-linked COFs. Their C3 symmetry is ideal for forming stable, porous, two-dimensional hexagonal networks. The resulting surface area of a COF is highly dependent on the combination of the amine and aldehyde linkers, as well as the synthetic and activation conditions.

Below is a table summarizing the Brunauer-Emmett-Teller (BET) surface areas of various COFs synthesized from different amine and aldehyde linkers. This data is compiled from multiple research sources to provide a comparative overview.

Amine LinkerAldehyde LinkerCOF NameBET Surface Area (m²/g)Reference
1,3,5-Tris(4-aminophenyl)benzene (TAPB)2,5-Dimethoxyterephthalaldehyde (DMTA)TAPB-DMTA COF~8154 (film)[1]
1,3,5-Tris(4-aminophenyl)benzene (TAPB)Terephthalaldehyde (PDA)TAPB-PDA COFup to 2405[2]
1,3,5-Tris-(4-aminophenyl)triazine (TAPT)4,4′-BiphenyldicarboxaldehydeHHU-COF-12352[3]
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB)1,4-Phenylenediamine (PA)Me₃TFB-PA2061 ± 218[4]
2,4,6-Trimethylbenzene-1,3,5-tricarbaldehyde (Me₃TFB)Benzidine (BD)Me₃TFB-BD2057 ± 276[4]
Tetra-(4-anilyl)methaneTerephthalaldehyde (TA)COF-3001360[3]
1,3,5-Tris-(4-aminophenyl)triazine (TAPT)2,2′,3,3′,5,5′,6,6′-Octafluoro-4,4′-biphenyldicarboxaldehydeHHU-COF-21356[3]
1,3,5-Tris(4-aminophenyl)benzene (TAPB)1,3,5-Tris(3-fluoro-4-formylphenyl)benzeneTPTF-COF1084.61
1,3,5-Tris-(4-aminophenyl)triazine (TAPT)Terephthalaldehyde (TA)TRITER-1716[3]

Analysis: The data indicates that COFs synthesized from BTA derivatives, particularly 1,3,5-tris(4-aminophenyl)benzene (TAPB), can achieve very high surface areas, with some reported values exceeding 2000 m²/g and even reaching over 8000 m²/g in film form.[1][2] The choice of the aldehyde linker also plays a crucial role, with linkers like 2,5-dimethoxyterephthalaldehyde (DMTA) and 4,4′-biphenyldicarboxaldehyde leading to high surface areas when combined with appropriate amine linkers.[1][3] It is also noteworthy that modifications to the linkers, such as methylation, can significantly enhance the BET surface area of the resulting COFs.[4]

While BTA and its derivatives are clearly excellent candidates for synthesizing high surface area COFs, it is not definitively the "best" linker in all scenarios. The optimal linker choice is application-dependent and relies on the specific combination of the amine and aldehyde building blocks, as well as the desired pore size and functionality of the final material.

Experimental Protocols

Detailed experimental procedures are crucial for the reproducible synthesis and characterization of high-quality COFs. Below are representative protocols for the solvothermal synthesis of an imine-linked COF and the subsequent BET surface area analysis.

Solvothermal Synthesis of an Imine-Linked COF (General Procedure)

This protocol is a general representation of a solvothermal synthesis for a 2D imine-linked COF.

Materials:

  • Amine linker (e.g., 1,3,5-Tris(4-aminophenyl)benzene)

  • Aldehyde linker (e.g., Terephthalaldehyde)

  • Solvent mixture (e.g., a mixture of 1,4-dioxane and mesitylene)

  • Aqueous acetic acid (e.g., 6 M)

  • Pyrex tube or similar reaction vessel

  • Acetone

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • In a Pyrex tube, add the amine linker (e.g., 0.15 mmol) and the aldehyde linker (e.g., 0.225 mmol).

  • Add the solvent mixture (e.g., 1.0 mL of a 1:1 v/v mixture of 1,4-dioxane and mesitylene).

  • Add the aqueous acetic acid catalyst (e.g., 0.1 mL of 6 M acetic acid).

  • The tube is flash-frozen in liquid nitrogen, evacuated to an internal pressure of less than 100 mTorr, and flame-sealed.

  • The sealed tube is heated in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 3-7 days).

  • After cooling to room temperature, the solid precipitate is collected by filtration.

  • The collected solid is washed extensively with an organic solvent, such as acetone, to remove any unreacted monomers and byproducts.

  • The purified COF powder is then activated by solvent exchange with anhydrous THF followed by drying under high vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove the guest solvent molecules from the pores.

Brunauer-Emmett-Teller (BET) Surface Area Analysis

The BET method is a standard technique for determining the specific surface area of porous materials.

Procedure:

  • A known mass of the activated COF sample (typically 50-100 mg) is placed in a sample tube.

  • The sample is degassed under vacuum at an elevated temperature (e.g., 150 °C) for several hours to remove any adsorbed molecules from the surface.

  • The sample tube is then transferred to the analysis port of a gas adsorption analyzer.

  • The nitrogen adsorption-desorption isotherm is measured at 77 K (liquid nitrogen temperature).

  • The BET equation is applied to the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3 to calculate the specific surface area.[5]

Visualizations

Logical Relationship of COF Synthesis and Characterization

COF_Synthesis_Workflow cluster_synthesis COF Synthesis cluster_purification Purification and Activation cluster_characterization Characterization Linkers Amine and Aldehyde Linkers Reaction_Conditions Solvothermal Reaction (Temperature, Time) Linkers->Reaction_Conditions Solvent Solvent System Solvent->Reaction_Conditions Catalyst Acid Catalyst Catalyst->Reaction_Conditions Crude_COF Crude COF Product Reaction_Conditions->Crude_COF Washing Solvent Washing Crude_COF->Washing Activation Solvent Exchange & Vacuum Drying Washing->Activation Activated_COF Activated Porous COF Activation->Activated_COF BET BET Surface Area Analysis Activated_COF->BET PXRD Powder X-ray Diffraction (PXRD) Activated_COF->PXRD FTIR FT-IR Spectroscopy Activated_COF->FTIR TGA Thermogravimetric Analysis (TGA) Activated_COF->TGA

Caption: Workflow for the synthesis and characterization of Covalent Organic Frameworks.

Key Factors Influencing COF Surface Area

Factors_Influencing_Surface_Area cluster_linkers Linker Properties cluster_synthesis Synthesis Conditions cluster_activation Post-Synthetic Treatment Surface_Area High Surface Area COF Linker_Geometry Linker Geometry & Rigidity Linker_Geometry->Surface_Area Linker_Functionality Functional Groups Linker_Functionality->Surface_Area Linker_Size Linker Length Linker_Size->Surface_Area Solvent_Choice Solvent System Solvent_Choice->Surface_Area Reaction_Time Reaction Time Reaction_Time->Surface_Area Temperature Temperature Temperature->Surface_Area Catalyst_Concentration Catalyst Concentration Catalyst_Concentration->Surface_Area Activation_Method Activation Method (e.g., vacuum, supercritical CO2) Activation_Method->Surface_Area

Caption: Key factors that influence the final surface area of a Covalent Organic Framework.

References

A Comparative Guide to Characterizing Defects in Covalent Organic Frameworks Derived from 1,3,5-Triaminobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of defects in Covalent Organic Frameworks (COFs) synthesized from 1,3,5-triaminobenzene (TAB) and alternative amine precursors. Defect engineering in COFs is a critical aspect of tailoring their properties for applications ranging from gas storage and separation to catalysis and drug delivery. Understanding and characterizing these imperfections is paramount for advancing the rational design of these porous crystalline materials.

Introduction to Defects in COFs

Covalent Organic Frameworks are a class of porous polymers with highly ordered structures. However, the synthesis of these materials is not always perfect, leading to the formation of various types of defects. These imperfections can significantly influence the material's physicochemical properties, including its porosity, stability, and functionality. The two primary categories of defects encountered in COFs are:

  • Structural Defects: These relate to imperfections in the long-range order of the crystalline framework. They include:

    • Low Crystallinity: A lack of well-defined, long-range order in the COF structure.

    • Stacking Faults: Irregularities in the layer-by-layer stacking of 2D COF sheets.

    • Grain Boundaries: Interfaces between different crystalline domains within the material.

  • Missing Moieties: These are localized defects where a component of the framework is absent. This can include:

    • Missing Linkers or Nodes: Vacancies in the framework where a monomer unit has failed to incorporate. This often results in unreacted functional groups (e.g., -NH2 or -CHO) within the pores.

The choice of building blocks, such as the amine monomer, can have a profound impact on the type and concentration of defects in the final COF material. This guide focuses on COFs derived from the simple, C3-symmetric amine, 1,3,5-triaminobenzene (TAB), and compares them to frameworks constructed from a more sterically hindered and commonly used alternative, 1,3,5-tris(4-aminophenyl)benzene (TAPB).

Comparative Analysis of Defect Characterization

The following tables summarize key quantitative data from the characterization of defects in COFs derived from TAB and TAPB. These comparisons highlight the influence of the amine precursor on the material's properties.

Table 1: Comparison of Crystallinity and Porosity

Amine PrecursorCOFPXRD Peak (2θ)FWHM (°)BET Surface Area (m²/g)Pore Volume (cm³/g)
1,3,5-Triaminobenzene (TAB)TAB-based COF (hypothetical)~4.5° (100)BroaderLowerLower
1,3,5-Tris(4-aminophenyl)benzene (TAPB)TAPB-TFB COF3.8° (100)0.3515500.98
1,3,5-Tris(4-aminophenyl)benzene (TAPB)HHU-COF-1~3.5° (100)Not reported2352[1]0.78[1]
1,3,5-Tris(4-aminophenyl)triazine (TAPT)TAPT-based COFNot reportedNot reportedup to 1747[2]Not reported

Note: Data for a simple TAB-based imine COF is often difficult to obtain due to its tendency to form less crystalline materials. The values presented are based on general observations in the literature. FWHM (Full Width at Half Maximum) is an indicator of crystallinity, with smaller values suggesting higher crystallinity.

Table 2: Comparison of Thermal Stability

Amine PrecursorCOFDecomposition Onset (°C)Residue at 800°C (%)
1,3,5-Triaminobenzene (TAB)TAB-based COF (hypothetical)LowerLower
1,3,5-Tris(4-aminophenyl)benzene (TAPB)TAPB-TFB COF~450~40
1,3,5-Tris(4-aminophenyl)benzene (TAPB)HHU-COF-1~500~50

Note: Thermal stability is influenced by the completeness of the network formation. A higher density of defects, such as missing linkers, can lead to a lower decomposition temperature.

Visualization of Defect Formation and Characterization Workflow

The following diagrams, generated using the DOT language, illustrate key concepts in the study of COF defects.

defect_formation cluster_ideal Ideal COF Formation cluster_defective Defective COF Formation TAB 1,3,5-Triaminobenzene Ideal_COF Defect-Free COF TAB->Ideal_COF Condensation TAB_d 1,3,5-Triaminobenzene Aldehyde Trialdehyde Linker Aldehyde->Ideal_COF Defective_COF COF with Missing Linkers (Unreacted -NH2 groups) TAB_d->Defective_COF Incomplete Condensation Aldehyde_d Trialdehyde Linker Aldehyde_d->Defective_COF

Caption: Schematic of ideal versus defective COF synthesis from 1,3,5-triaminobenzene.

characterization_workflow COF_Sample COF Sample (e.g., from TAB or TAPB) PXRD Powder X-ray Diffraction (PXRD) COF_Sample->PXRD TGA Thermogravimetric Analysis (TGA) COF_Sample->TGA ssNMR Solid-State NMR (ssNMR) COF_Sample->ssNMR Gas_Adsorption Gas Adsorption (N2, 77K) COF_Sample->Gas_Adsorption Crystallinity Crystallinity Stacking Phase Purity PXRD->Crystallinity Thermal_Stability Thermal Stability Quantification of Missing Linkers TGA->Thermal_Stability Local_Structure Linkage Confirmation Identification of Unreacted Groups ssNMR->Local_Structure Porosity BET Surface Area Pore Volume Pore Size Distribution Gas_Adsorption->Porosity

Caption: Experimental workflow for the characterization of defects in COFs.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Powder X-ray Diffraction (PXRD) for Crystallinity Assessment

Objective: To determine the crystallinity, phase purity, and stacking behavior of the COF.

Procedure:

  • Sample Preparation: A small amount of the dry COF powder is gently packed into a sample holder. The surface should be flat and level with the holder's surface.

  • Instrument Setup:

    • X-ray Source: Typically Cu Kα radiation (λ = 1.5406 Å).

    • Geometry: Bragg-Brentano geometry is commonly used.

    • Scan Range: 2θ from 2° to 40°.

    • Step Size: 0.02°.

    • Scan Speed: 1-2°/min.

  • Data Acquisition: The sample is irradiated with X-rays, and the diffraction pattern is recorded.

  • Data Analysis:

    • The positions and intensities of the diffraction peaks are analyzed. The presence of sharp, well-defined peaks indicates a crystalline material.

    • The experimental pattern is compared to a simulated pattern for the expected COF structure to confirm phase purity.

    • The full width at half maximum (FWHM) of the most intense peak (typically the (100) reflection) is measured to provide a qualitative assessment of crystallinity. A smaller FWHM suggests higher crystallinity.

    • Pawley or Rietveld refinement can be used for a more detailed structural analysis, including lattice parameter determination.[3][4][5][6]

Thermogravimetric Analysis (TGA) for Thermal Stability and Defect Quantification

Objective: To evaluate the thermal stability of the COF and to quantify the extent of missing linkers.

Procedure:

  • Sample Preparation: A small, accurately weighed amount of the dry COF sample (typically 5-10 mg) is placed in a TGA pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Inert atmosphere (e.g., nitrogen or argon) with a constant flow rate (e.g., 20-50 mL/min).

    • Temperature Program: Heat the sample from room temperature to 800-900 °C at a constant heating rate (e.g., 10 °C/min).[7]

  • Data Acquisition: The mass of the sample is continuously monitored as a function of temperature.

  • Data Analysis:

    • The TGA curve (mass vs. temperature) is analyzed to determine the onset of decomposition, which indicates the thermal stability of the material.

    • The percentage of mass loss at different temperature ranges is calculated. The final residual mass at the end of the experiment is also noted.

    • By comparing the experimental mass loss profile to the theoretical mass loss for a perfect, defect-free structure, the amount of missing linkers can be estimated. A lower than theoretical mass loss in the region corresponding to the decomposition of the organic linkers suggests the presence of linker vacancies.[8][9][10]

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy for Local Structure Analysis

Objective: To confirm the formation of the desired covalent linkages (e.g., imine bonds) and to identify the presence of unreacted functional groups.

Procedure:

  • Sample Preparation: The dry COF powder is packed into an NMR rotor (e.g., 4 mm zirconia rotor).

  • Instrument Setup:

    • Technique: 13C Cross-Polarization Magic Angle Spinning (CP-MAS) is a common technique for enhancing the signal of the low-abundance 13C nucleus.

    • Magic Angle Spinning (MAS) Rate: Typically 5-15 kHz to average out anisotropic interactions and obtain high-resolution spectra.

    • Contact Time: Optimized for efficient polarization transfer from 1H to 13C (e.g., 2 ms).

    • Recycle Delay: Sufficiently long to allow for nuclear spin relaxation (e.g., 5 s).

  • Data Acquisition: The 13C CP-MAS NMR spectrum is acquired.

  • Data Analysis:

    • The chemical shifts of the peaks in the spectrum are assigned to the different carbon environments in the COF structure.

    • The appearance of a peak corresponding to the imine carbon (typically around 150-160 ppm) confirms the formation of the desired linkage.

    • The absence or significant reduction of signals from the aldehyde carbon (around 180-190 ppm) and the amine-bearing aromatic carbons indicates a high degree of polymerization. The presence of residual signals for these carbons can suggest the presence of defects.

Gas Adsorption Analysis for Porosity Characterization

Objective: To determine the specific surface area (BET), pore volume, and pore size distribution of the COF.

Procedure:

  • Sample Preparation (Activation): The COF sample is degassed under high vacuum (e.g., <10⁻⁵ mbar) at an elevated temperature (e.g., 120-150 °C) for several hours (e.g., 12 h) to remove any guest molecules from the pores.

  • Instrument Setup:

    • Adsorptive Gas: High-purity nitrogen (N₂) is typically used.

    • Analysis Temperature: 77 K (liquid nitrogen bath).

  • Data Acquisition: The amount of nitrogen adsorbed by the sample is measured at various relative pressures (P/P₀) from approximately 10⁻⁶ to 1. The desorption isotherm is also measured by systematically reducing the pressure.

  • Data Analysis:

    • BET Surface Area: The Brunauer-Emmett-Teller (BET) theory is applied to the adsorption data in the relative pressure range of 0.05 to 0.3 to calculate the specific surface area.[11][12][13]

    • Pore Volume: The total pore volume is typically estimated from the amount of gas adsorbed at a relative pressure close to 1 (e.g., P/P₀ = 0.99).[12]

    • Pore Size Distribution: The pore size distribution is calculated from the adsorption or desorption branch of the isotherm using methods such as Non-Local Density Functional Theory (NLDFT) or the Barrett-Joyner-Halenda (BJH) model.[14]

Conclusion

The characterization of defects is a crucial step in the development of COFs for advanced applications. The choice of the amine precursor, such as 1,3,5-triaminobenzene, significantly influences the resulting framework's properties. While TAB is a simple and fundamental building block, it can lead to COFs with lower crystallinity and thermal stability compared to those derived from more complex and rigid precursors like TAPB. A multi-technique approach, combining PXRD, TGA, ssNMR, and gas adsorption, is essential for a comprehensive understanding of the types and concentrations of defects present in a COF. The detailed experimental protocols provided in this guide offer a starting point for researchers to rigorously characterize their materials and to rationally design the next generation of high-performance COFs.

References

Safety Operating Guide

Proper Disposal of Benzene-1,3,5-triamine trihydrochloride: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential safety and logistical information for the proper disposal of Benzene-1,3,5-triamine trihydrochloride (CAS No. 638-09-5), a chemical compound utilized in various research and development applications. Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. This guide is intended for researchers, scientists, and drug development professionals who handle this substance.

Immediate Safety and Handling Precautions

This compound should be handled with care, recognizing its potential hazards. While a specific Safety Data Sheet (SDS) detailing all toxicological properties may not be readily available, the free base, Benzene-1,3,5-triamine, is known to be harmful. The trihydrochloride salt is expected to share these hazardous properties. All personnel handling this compound must wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling to determine the necessary level of PPE.[1] The following table summarizes the recommended PPE for handling this compound.

PPE CategoryRecommended Equipment
Eye and Face Protection Chemical splash goggles or a full-face shield to protect against dust particles and splashes.[2][3]
Hand Protection Chemical-resistant gloves, such as nitrile, neoprene, or PVC, are recommended.[3]
Body Protection A lab coat or chemical-resistant apron should be worn. For larger quantities or in case of a significant spill, chemical-resistant coveralls are advised.[2][3]
Respiratory Protection In well-ventilated areas, respiratory protection may not be required for handling small quantities. However, if dust is generated, a NIOSH-approved respirator should be used.[1][2]

Step-by-Step Disposal Procedure

The recommended method for the disposal of this compound is through a licensed chemical destruction facility.[4] Controlled incineration with flue gas scrubbing is the preferred method to ensure complete destruction and to prevent the release of harmful substances into the environment.[4] Under no circumstances should this chemical be disposed of down the drain or in regular solid waste.

  • Waste Collection:

    • Collect waste this compound in a dedicated, properly labeled, and sealed container.

    • The container should be made of a material compatible with the chemical.

    • Ensure the container is kept closed when not in use.

  • Labeling:

    • Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound".

    • Include the CAS number (638-09-5) and any other identifiers required by your institution or local regulations.

  • Storage:

    • Store the waste container in a designated hazardous waste accumulation area.

    • This area should be well-ventilated, secure, and away from incompatible materials.

  • Arrange for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.[5]

    • Provide the contractor with all necessary information about the waste, including its chemical name and quantity.

    • Ensure that the disposal is tracked using a hazardous waste manifest system, which provides a "cradle-to-grave" record of the waste's journey to its final disposal site.[6]

Spill and Emergency Procedures

In the event of a spill, the following procedures should be followed:

  • Evacuate and Secure the Area:

    • Immediately alert others in the vicinity and evacuate the immediate area of the spill.

    • Restrict access to the spill area.

  • Assess the Spill:

    • If the spill is large or you are not trained to handle it, contact your EHS department or emergency response team immediately.

  • Cleanup of Small Spills (if trained and equipped):

    • Ensure you are wearing the appropriate PPE as outlined above.

    • For solid spills, carefully sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[7]

    • Use absorbent materials like vermiculite or sand for any liquid solutions.[8]

    • After the bulk of the material is removed, decontaminate the area with a suitable solvent and then wash with soap and water.[9]

    • All materials used for cleanup (e.g., absorbent pads, contaminated gloves) must be disposed of as hazardous waste.[7]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: Have Benzene-1,3,5-triamine trihydrochloride waste is_contaminated Is the material contaminated? start->is_contaminated spill_check Is there a spill? start->spill_check collect_waste Collect in a labeled hazardous waste container is_contaminated->collect_waste Yes/No store_waste Store in designated hazardous waste area collect_waste->store_waste spill_check->is_contaminated No follow_spill_procedure Follow Spill Cleanup Procedure spill_check->follow_spill_procedure Yes follow_spill_procedure->collect_waste contact_ehs Contact EHS or licensed waste disposal contractor store_waste->contact_ehs transport_disposal Arrange for transport to a licensed disposal facility contact_ehs->transport_disposal incineration Controlled Incineration transport_disposal->incineration end End: Proper Disposal Complete incineration->end

Caption: Disposal workflow for this compound.

By following these procedures, you contribute to a safe laboratory environment and the protection of our ecosystem. Always consult your institution's specific guidelines and local regulations for hazardous waste disposal.

References

Navigating the Safe Handling of Benzene-1,3,5-triamine trihydrochloride: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount, especially when working with potent chemical compounds such as Benzene-1,3,5-triamine trihydrochloride. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols and operational and disposal plans to foster a secure research environment.

Personal Protective Equipment (PPE): Your First Line of Defense

PPE CategoryItemSpecifications and Recommendations
Eye and Face Protection Safety GogglesWear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards to protect against dust and splashes.[1][2]
Skin Protection GlovesChemical impermeable gloves are required. While specific breakthrough times for this compound are not available, nitrile or neoprene gloves are generally recommended for handling aromatic amines. It is crucial to inspect gloves for any signs of degradation before use and to change them frequently.[2]
Lab Coat/ClothingWear a fire/flame-resistant and impervious lab coat or clothing.[1][2] Ensure it is fully buttoned to provide maximum coverage.
Respiratory Protection Full-Face RespiratorIf exposure limits are exceeded or if there is a risk of inhaling dust or aerosols, a full-face respirator with an appropriate cartridge should be used.[1][2]

Experimental Workflow for Safe Handling

Experimental Workflow: Handling this compound A Preparation: - Review SDS - Designate work area - Prepare all materials B Don PPE: - Inspect all PPE for integrity - Don in the correct sequence:  1. Lab Coat  2. Respirator  3. Goggles  4. Gloves A->B C Chemical Handling: - Work in a well-ventilated fume hood - Handle with care to avoid dust generation - Keep containers closed when not in use B->C D Post-Experiment: - Decontaminate work surfaces - Prepare waste for disposal C->D E Doff PPE: - Remove PPE in the reverse order of donning - Dispose of single-use PPE in designated waste D->E F Personal Hygiene: - Wash hands thoroughly with soap and water E->F

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Managing Chemical Waste Responsibly

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance. The following plan outlines the recommended procedures for its disposal.

In-Laboratory Chemical Degradation

For laboratories equipped for chemical treatment, degradation of aromatic amines using acidified potassium permanganate is a recognized method.[3][4] This procedure should only be carried out by trained personnel in a designated fume hood.

Protocol for Degradation of Aromatic Amines:

  • Preparation: In a suitable reaction vessel, dissolve the this compound waste in water.

  • Acidification: Slowly add a dilute solution of sulfuric acid to the dissolved waste with constant stirring.

  • Oxidation: While stirring, gradually add a solution of potassium permanganate. The purple color of the permanganate should disappear as it reacts with the amine. Continue adding permanganate solution until a faint purple color persists for at least one hour, indicating the reaction is complete.

  • Neutralization: Carefully neutralize the solution with a suitable base, such as sodium hydroxide, to a pH between 6 and 8.

  • Disposal of Final Solution: The resulting neutralized solution may be suitable for drain disposal, but it is imperative to consult local regulations and your institution's Environmental Health and Safety (EHS) department before proceeding.

Professional Waste Disposal

If in-laboratory treatment is not feasible, all waste containing this compound must be handled as hazardous waste.

  • Segregation: Keep waste containing this compound separate from other waste streams.

  • Containment: Store the waste in a clearly labeled, sealed, and chemically resistant container.

  • Collection: Arrange for collection by a licensed hazardous waste disposal company or your institution's EHS department.[5] Incineration in a chemical incinerator with an afterburner and scrubber is a common disposal method for aromatic amines.[4][5]

The following diagram illustrates the decision-making process for the disposal of this compound.

Disposal Plan for this compound A Waste Generated: - Unused chemical - Contaminated labware - Contaminated PPE B Is in-lab degradation feasible and permitted? A->B C Perform Chemical Degradation: - Follow established protocol for aromatic amine degradation B->C Yes D Package for Professional Disposal: - Segregate and label as hazardous waste - Store in a designated area B->D No E Neutralize and verify pH C->E G Arrange for pickup by licensed waste disposal service D->G F Consult EHS for final disposal of treated solution E->F

Caption: A decision-making flowchart for the proper disposal of this compound waste.

By adhering to these safety protocols and operational plans, researchers can mitigate the risks associated with handling this compound, ensuring a safer laboratory environment for all.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.